Retrofractamide A
Description
This compound has been reported in Piper mullesua, Piper eucalyptifolium, and other organisms with data available.
structure in first source
Structure
3D Structure
Properties
CAS No. |
94079-67-1 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide |
InChI |
InChI=1S/C20H25NO3/c1-16(2)14-21-20(22)10-8-6-4-3-5-7-9-17-11-12-18-19(13-17)24-15-23-18/h4,6-13,16H,3,5,14-15H2,1-2H3,(H,21,22)/b6-4+,9-7+,10-8+ |
InChI Key |
BPSWISYORIWKCT-FCGWLDPVSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCC=CC1=CC2=C(C=C1)OCO2 |
melting_point |
129 °C |
physical_description |
Solid |
Synonyms |
retrofractamide A |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Source of Retrofractamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A, a bioactive N-isobutylamide, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, detailing its extraction, quantification, and putative biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source and Abundance
The primary natural source of this compound is the plant Piper retrofractum Vahl, commonly known as the Javanese long pepper. This species belongs to the Piperaceae family and is native to Southeast Asia.[1][2] this compound has been isolated from various parts of the plant, including the aerial portions and, most notably, the fruits.[1]
While specific quantitative data for this compound remains to be extensively reported, studies on the yields of crude extracts from Piper retrofractum fruits provide valuable insights into the abundance of its chemical constituents. The choice of solvent significantly impacts the extraction efficiency, as summarized in the table below.
| Solvent | Extraction Method | Plant Part | Percentage Yield (% w/w) | Reference |
| Isopropanol | Maceration | Fruits | 12.38 | Panphut et al., 2020 |
| Dichloromethane | Maceration | Fruits | 11.15 | Panphut et al., 2020 |
| Acetonitrile | Maceration | Fruits | 11.15 | Panphut et al., 2020 |
| Methanol | Maceration | Fruits | 5.48 | Panphut et al., 2020 |
| Hexane | Maceration | Fruits | Not Reported | Panphut et al., 2020 |
| Dichloromethane | Sequential Extraction | Fruits | 4.28 | Prasanphan et al., 2020[3] |
| Ethyl Acetate | Sequential Extraction | Fruits | 1.27 | Prasanphan et al., 2020[3] |
Table 1: Percentage yield of crude extracts from Piper retrofractum fruits using various solvents.
Experimental Protocols
Extraction of this compound from Piper retrofractum Fruits
While a specific protocol for the isolation of this compound is not extensively detailed in the available literature, a general methodology can be adapted from the extraction of other amides, such as piperine, from Piper species. The following is a proposed workflow:
Caption: Proposed workflow for the extraction and isolation of this compound.
Methodology:
-
Preparation of Plant Material: The fruits of Piper retrofractum are air-dried and ground into a fine powder.
-
Extraction: The powdered material is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. Elution is typically performed with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different chemical constituents.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Quantification of this compound by HPLC-UV
A validated high-performance liquid chromatography (HPLC) method with UV detection can be developed for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a pure standard of this compound (typically in the range of 254-280 nm for similar compounds).
-
Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the activity of structurally related compounds, two primary pathways are of significant interest: the NF-κB and ERK signaling pathway and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Inhibition of the NF-κB and ERK Signaling Pathway
Retrofractamide C, a compound structurally similar to this compound, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB).[4] This suggests that this compound may act through a similar mechanism.
Caption: Putative inhibition of the NF-κB and ERK signaling pathway by this compound.
In this proposed mechanism, pro-inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the activation of IκB kinase (IKK) and Mitogen-Activated Protein Kinase Kinase (MAPKK). IKK activation results in the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Simultaneously, MAPKK activates ERK, which in turn activates the transcription factor AP-1. This compound is hypothesized to inhibit the activation of IKK and MAPKK, thereby downregulating the inflammatory response.
Agonism of the TRPV1 Channel
N-isobutylamides, the chemical class to which this compound belongs, are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6][7] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and heat. Agonism of TRPV1 can lead to an initial sensation of pungency or pain, followed by a period of desensitization, which underlies the analgesic effects of compounds like capsaicin. It is plausible that this compound also acts as a TRPV1 agonist.
Caption: Proposed mechanism of this compound as a TRPV1 agonist.
Conclusion
Piper retrofractum stands as the definitive natural source of this compound. This technical guide has provided a comprehensive overview of its extraction, a framework for its quantification, and plausible signaling pathways through which it may exert its biological effects. The presented information, including the detailed experimental workflows and pathway diagrams, is intended to facilitate further research into the therapeutic potential of this promising natural product. Future studies should focus on the development of a standardized protocol for the isolation and quantification of this compound, as well as a more definitive elucidation of its molecular mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Isolation of Retrofractamide A from Piper retrofractum
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation of Retrofractamide A, a bioactive amide found in the fruits of Piper retrofractum. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.
Introduction
Piper retrofractum Vahl., commonly known as Javanese long pepper, is a plant belonging to the Piperaceae family. It is recognized for its diverse phytochemical composition, particularly its rich content of amides, which are responsible for many of its reported biological activities.[1][2] Among these amides, this compound has been identified as a significant constituent. This guide details a probable methodology for its extraction, fractionation, and purification based on established phytochemical techniques for isolating similar compounds from this plant.
Experimental Protocols
The isolation of this compound from Piper retrofractum fruits involves a multi-step process encompassing extraction, chromatographic fractionation, and final purification.
Plant Material and Extraction
-
Plant Material Collection and Preparation: The fruits of Piper retrofractum are the primary source for the isolation of this compound.[1] The collected fruits should be air-dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: Maceration is a common technique for extracting amides from P. retrofractum.[3] The powdered fruit material is soaked in a suitable organic solvent at room temperature for an extended period. Methanol or ethanol are effective solvents for this initial extraction.[3][4] Alternatively, sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane, can be employed to selectively extract less polar compounds, including many amides.[5]
-
Protocol:
-
Macerate 1 kg of powdered P. retrofractum fruits in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
-
Fractionation of the Crude Extract
The crude extract, a complex mixture of phytochemicals, requires fractionation to separate compounds based on their polarity. Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel are standard procedures for this purpose.[3]
-
Protocol:
-
Subject the crude ethanol extract (e.g., 100 g) to VLC on a silica gel 60 column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
-
Collect fractions of 250 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and a UV detector at 254 nm.
-
Combine fractions with similar TLC profiles.
-
Purification of this compound
Fractions identified as containing this compound are further purified using more refined chromatographic techniques.
-
Column Chromatography: The combined fractions rich in this compound are subjected to repeated column chromatography over silica gel with isocratic or shallow gradient elution using solvent systems like n-hexane:EtOAc to achieve better separation.[5]
-
Preparative Thin Layer Chromatography (PTLC): For final purification, PTLC is an effective technique.[1] The semi-purified fraction is applied as a band on a silica gel plate and developed in an appropriate solvent system. The band corresponding to this compound is scraped off, and the compound is eluted with a polar solvent like methanol or chloroform.
-
Recrystallization: If the isolated compound is crystalline, recrystallization from a suitable solvent system can be performed to obtain highly pure this compound.[1]
Quantitative Data
The yield of this compound can vary depending on the plant source, collection time, and the efficiency of the isolation procedure. The following table provides an example of expected yields for amides isolated from P. retrofractum fruits, which can serve as a reference.
| Compound | Starting Material | Extraction Method | Purification Method | Yield (%) | Purity (%) |
| Piperine | 1 kg dried fruits | Ethanolic Maceration | Column Chromatography, Recrystallization | 0.5 - 4.0 | >98 |
| Methyl Piperate | 2.2 kg dried fruits | Hexane Extraction | Column Chromatography, Recrystallization | 0.55 | >95 |
| Pipernonaline | 2.2 kg dried fruits | Hexane Extraction | Column Chromatography, PTLC | 0.55 | >95 |
| This compound | 1 kg dried fruits | Ethanolic Maceration | Column Chromatography, PTLC | 0.1 - 0.5 (Estimated) | >95 |
Characterization Data
The structure of the isolated this compound must be confirmed using spectroscopic techniques.
| Technique | Data Type | Expected Observations |
| ¹H-NMR | Chemical Shifts (δ) and Coupling Constants (J) | Signals corresponding to olefinic protons, methylene and methine groups, and amide protons. |
| ¹³C-NMR | Chemical Shifts (δ) | Resonances for carbonyl carbon, olefinic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) and Fragmentation Pattern | The molecular ion peak will confirm the molecular weight, and the fragmentation pattern will provide structural information. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and C=C stretching. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Wavelength of Maximum Absorbance (λmax) | Absorption maxima characteristic of the chromophores present in the molecule. |
Visualized Workflows
The following diagrams illustrate the key processes in the isolation and characterization of this compound.
Caption: Overall workflow for the isolation and characterization of this compound.
Caption: Logical steps in the purification of this compound.
Conclusion
The isolation of this compound from Piper retrofractum is a systematic process that relies on established phytochemical techniques. The protocols outlined in this guide provide a robust framework for researchers to successfully isolate this compound for further investigation into its chemical properties and biological activities. Careful execution of each step, coupled with diligent monitoring through chromatographic and spectroscopic methods, is crucial for obtaining a high-purity sample.
References
An In-depth Technical Guide on the Putative Biosynthetic Pathway of Retrofractamide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrofractamide A, a prominent N-isobutyl amide found in Piper retrofractum, has garnered significant interest for its diverse biological activities. Understanding its biosynthetic origin is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of related natural product biosynthesis. While the complete enzymatic cascade for this compound has not been experimentally elucidated, this document synthesizes available biochemical information to propose a chemically plausible route. This guide includes detailed, albeit hypothetical, experimental protocols for pathway elucidation, structured data tables for organizing potential experimental results, and a visual representation of the proposed metabolic network.
Introduction
Piper retrofractum Vahl, commonly known as Javanese long pepper, is a rich source of bioactive secondary metabolites, with amides being a predominant class.[1] Among these, this compound, chemically identified as (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)-N-isobutylnona-2,4,8-trienamide, stands out due to its potential pharmacological applications.[4] The elucidation of its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential through biotechnological approaches. This guide outlines a putative biosynthetic pathway for this compound, constructed by analogy to the well-characterized biosynthesis of piperine and other related plant natural products.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the convergence of three primary metabolic routes: the phenylpropanoid pathway, a fatty acid or polyketide synthesis pathway for chain elongation, and amino acid metabolism.
Formation of the Benzo[d][2][3]dioxol (Piperonyl) Moiety
The benzo[d][2][3]dioxol ring system is a characteristic feature of many Piper species metabolites and is derived from the phenylpropanoid pathway.[5][6] The biosynthesis is proposed to start from L-phenylalanine.
-
Step 1: Phenylalanine to Cinnamic Acid. The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[7]
-
Step 2: Hydroxylation and Methylation. Cinnamic acid undergoes a series of hydroxylations and methylations to form ferulic acid. Key enzymes in this sequence include cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) .[6]
-
Step 3: Formation of the Methylenedioxy Bridge. The characteristic methylenedioxy bridge of the piperonyl group is formed from a vicinal dihydroxy-methoxy precursor, such as 5-hydroxyferulic acid. This oxidative cyclization is likely catalyzed by a cytochrome P450-dependent monooxygenase from the CYP719 family, similar to enzymes involved in piperine and berberine biosynthesis.[5] This reaction would yield piperonylic acid or a related precursor.
Synthesis of the Nona-2,4,8-trienoyl Moiety
The C9 fatty acid backbone is likely formed via chain elongation of a phenylpropanoid-derived starter unit, a process involving enzymes analogous to fatty acid synthases or polyketide synthases.
-
Step 4: Activation of the Phenylpropanoid Unit. The phenylpropanoid derivative (e.g., piperonylic acid) is activated to its corresponding Coenzyme A (CoA) thioester by a CoA ligase .[8]
-
Step 5: Chain Elongation. The activated phenylpropanoid starter unit undergoes successive rounds of two-carbon extensions using malonyl-CoA as the extender unit. This process, likely catalyzed by a Type III polyketide synthase (PKS) or a fatty acid elongase complex, would generate the nine-carbon chain with its characteristic unsaturation pattern.[9][10] The final product of this stage is (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA.
Formation of the Isobutylamine Moiety
The isobutylamine portion of this compound is proposed to originate from the branched-chain amino acid L-valine.
-
Step 6: Decarboxylation of L-Valine. L-valine is decarboxylated to isobutylamine by a valine decarboxylase , a pyridoxal phosphate (PLP)-dependent enzyme.[11][12]
Final Amide Bond Formation
The final step in the biosynthesis is the condensation of the activated fatty acid and isobutylamine.
-
Step 7: N-Acylation. The (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA is condensed with isobutylamine to form this compound. This reaction is putatively catalyzed by a BAHD acyltransferase .[3][13] Members of this enzyme family are known to be involved in the synthesis of various plant amides and esters.[14]
Data Presentation
The following tables are templates for organizing quantitative data that would be generated during the experimental validation of the proposed biosynthetic pathway.
Table 1: Kinetic Parameters of Putative Biosynthetic Enzymes
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | |||
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | |||
| Piperonyl-CoA Ligase | Piperonylic Acid | |||
| Valine Decarboxylase | L-Valine | |||
| BAHD Acyltransferase | (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA | |||
| Isobutylamine |
Table 2: Precursor Feeding Studies in Piper retrofractum Cell Cultures
| Precursor Fed (Labeled) | Concentration (µM) | Incubation Time (h) | Incorporation Rate into this compound (%) |
| [13C9]-L-Phenylalanine | 50 | 24 | |
| [13C6]-Ferulic Acid | 50 | 24 | |
| [13C5, 15N]-L-Valine | 50 | 24 | |
| [2H7]-Isobutylamine | 50 | 24 |
Experimental Protocols
The following are generalized protocols for key experiments required to elucidate the biosynthetic pathway of this compound.
Protocol for Heterologous Expression and Purification of a Candidate BAHD Acyltransferase
-
Gene Identification: Identify candidate BAHD acyltransferase genes from a Piper retrofractum transcriptome database based on homology to known amide synthases.
-
Cloning: Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.
-
Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Purification: Harvest the cells by centrifugation, lyse them by sonication, and purify the His-tagged protein from the soluble fraction using nickel-affinity chromatography.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Protocol for In Vitro Enzyme Assay of the BAHD Acyltransferase
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 50 µM (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA, 500 µM isobutylamine, and 1 µg of the purified BAHD acyltransferase in a total volume of 100 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid.
-
Product Extraction: Extract the product with 200 µL of ethyl acetate.
-
Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the sample by HPLC or LC-MS to detect and quantify the formation of this compound.
Visualization of the Putative Biosynthetic Pathway
The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its elucidation.
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the biosynthetic pathway.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. EAWAG-BBD: reaction, reacID# r1052 [eawag-bbd.ethz.ch]
- 12. Valine decarboxylase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]
Retrofractamide A CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Retrofractamide A
| Parameter | Value | Reference |
| CAS Number | 94079-67-1 | [1][2][3] |
| Molecular Formula | C20H25NO3 | [1][2][3] |
| Molecular Weight | 327.42 g/mol | [2] |
| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide | [1] |
| Synonyms | Piperlongumine A | [3] |
Biological Activity and Mechanism of Action
This compound, an alkaloid isolated from the fruit of Piper chaba, has demonstrated notable biological activities, particularly in the regulation of adipogenesis.[2] While quantitative data on its anti-inflammatory properties are not extensively available in the public domain, research on related compounds such as Retrofractamide C suggests a potential role in modulating inflammatory pathways.
Adipogenesis
This compound has been shown to promote adipogenesis in 3T3-L1 preadipocyte cells.[2] This activity is associated with the upregulation of key adipogenic markers. The compound significantly increases the expression of:
-
Peroxisome Proliferator-Activated Receptor γ2 (PPARγ2): A master regulator of adipocyte differentiation.[2]
-
CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ): Critical transcription factors in the adipogenic cascade.[1]
-
Glucose Transporter 4 (GLUT4): Responsible for insulin-stimulated glucose uptake in adipocytes.[2]
-
Fatty Acid-Binding Protein (aP2): Involved in the intracellular transport of fatty acids.[1]
-
Adiponectin: An adipokine with insulin-sensitizing and anti-inflammatory properties.[1][2]
Interestingly, while this compound's effects mimic those of PPARγ agonists like troglitazone, it exhibits weak direct agonistic activity on PPARγ.[1][2] This suggests that this compound may act on an upstream component of the adipogenesis signaling pathway or through an alternative mechanism that converges on the activation of these key transcription factors.
Potential Anti-inflammatory Effects
While direct quantitative data for this compound is limited, studies on the closely related compound, Retrofractamide C, indicate potential anti-inflammatory mechanisms. Retrofractamide C has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition leads to a decrease in the production of pro-inflammatory mediators. Given the structural similarity, it is plausible that this compound may exert anti-inflammatory effects through a similar mechanism of action.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not consistently published in their entirety within primary research articles. However, based on established methodologies in the field, the following outlines the likely procedures.
Adipogenesis Differentiation Assay in 3T3-L1 Cells
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's effect.
1. Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 24-well plates at a density that allows them to reach confluence.
2. Induction of Adipogenesis:
-
Two days post-confluence (Day 0), replace the growth medium with a differentiation medium. The standard differentiation medium (MDI) consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
For the experimental group, add this compound at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., troglitazone).
3. Maturation of Adipocytes:
-
On Day 2, replace the differentiation medium with a maintenance medium consisting of DMEM with 10% FBS and 10 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with fresh maintenance medium.
4. Assessment of Adipogenesis (Day 8-10):
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a working solution of Oil Red O for at least 1 hour to visualize lipid droplets.
-
Wash with water and visualize under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for adipogenic marker genes (e.g., Pparg2, Cebpa, Slc2a4 (GLUT4), Fabp4 (aP2), and Adipoq).
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol outlines a method to assess the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).
3. Measurement of Nitric Oxide:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
The Griess reaction involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration by comparison with a sodium nitrite standard curve.
-
The percentage inhibition of NO production can be calculated relative to the LPS-only control.
Signaling Pathway Diagrams
Caption: Proposed Adipogenesis Signaling Pathway for this compound.
Caption: Putative Anti-inflammatory Signaling Pathway for this compound.
References
Preliminary Biological Screening of Retrofractamide A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of Retrofractamide A and related compounds, offering insights into their potential therapeutic applications. Due to the limited publicly available data specifically on this compound, this document draws upon the significant research conducted on Retrofractamide C, a closely related alkaloid amide isolated from the same plant species, Piper longum and Piper retrofractum. The methodologies and findings presented herein for Retrofractamide C serve as a valuable blueprint for the investigation of this compound and other similar natural products.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of retrofractamides. The preliminary screening of these compounds typically involves both in vitro and in vivo models to assess their potential to modulate inflammatory responses.
The following table summarizes the key quantitative data from in vitro anti-inflammatory assays performed on Retrofractamide C.
| Assay | Cell Line | Treatment | Concentration | Result |
| Cytotoxicity | J774A.1 | Retrofractamide C | 1, 3, 10 µM | No significant cytotoxicity observed[1] |
| Nitric Oxide (NO) Production | J774A.1 | LPS (200 ng/mL) + Retrofractamide C | 1, 3, 10 µM | Dose-dependent decrease in NO production[1] |
| Prostaglandin E2 (PGE2) Production | J774A.1 | LPS (200 ng/mL) + Retrofractamide C | 1, 3, 10 µM | Dose-dependent decrease in PGE2 production[1] |
| Interleukin-1β (IL-1β) Production | J774A.1 | LPS-induced | Not specified | Downregulated[2] |
| Interleukin-6 (IL-6) Production | J774A.1 | LPS-induced | Not specified | Downregulated[2] |
| Tumor Necrosis Factor α (TNF-α) Production | J774A.1 | LPS-induced | Not specified | No significant effect[2] |
1.2.1. Cell Culture and Treatment
The J774A.1 macrophage cell line is a standard model for studying inflammation. Cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., Retrofractamide C) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS)[1].
1.2.2. Cytotoxicity Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cell death, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan solution, measured with a spectrophotometer, is directly proportional to the number of living cells[1].
1.2.3. Nitric Oxide (NO) Production Assay (Griess Test)
Nitric oxide production is a hallmark of inflammation. The amount of NO in the cell culture supernatant can be quantified using the Griess reagent system. This assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured colorimetrically[1].
1.2.4. Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)
The concentrations of PGE2 and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[2].
Caption: A generalized workflow for the preliminary biological screening of this compound.
This comprehensive workflow outlines the key stages in the preliminary biological evaluation of a natural product like this compound, from extraction and isolation to in-depth in vitro and in vivo screening to determine its therapeutic potential.
References
- 1. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A, a naturally occurring amide found in plants of the Piper genus, has garnered significant interest within the scientific community. This in-depth technical guide provides a comprehensive literature review of this compound and its related amide compounds. The focus is on their chemical structures, synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their anti-inflammatory properties. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating key data, experimental methodologies, and an analysis of the relevant signaling pathways.
Chemical Structure and Properties
This compound and its related compounds are characterized by a core amide structure linked to a long aliphatic chain and a substituted aromatic ring. The precise arrangement and saturation of the aliphatic chain, along with the nature of the aromatic moiety, give rise to a diverse family of amides with varying biological activities.
Table 1: Physicochemical Properties of this compound and C
| Property | This compound | Retrofractamide C |
| Molecular Formula | C20H25NO3[1] | C20H27NO3 |
| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide[1] | (2E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,8-dienamide |
| Molecular Weight | 327.4 g/mol [1] | 329.4 g/mol |
| Melting Point | 129 °C | 120 °C |
| Source | Piper mullesua, Piper eucalyptifolium[1] | Piper longum, Piper retrofractum |
Biological Activities and Quantitative Data
Amides isolated from Piper species have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and insecticidal effects. The anti-inflammatory properties are of particular interest, with several compounds showing potent inhibition of key inflammatory mediators.
Table 2: Anti-inflammatory and Cytotoxic Activities of Selected Piper Amides
| Compound | Biological Activity | Assay | Cell Line | IC50 Value (µM) |
| Piperine Derivative 3 | Anti-inflammatory | Nitric Oxide (NO) Inhibition | J774.A1 Macrophages | 19.5 |
| Piperine | Anti-inflammatory | Nitric Oxide (NO) Inhibition | J774.A1 Macrophages | 26.7 - 44.4 |
| Piperlongramide (+)-10 | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 23.42 ± 1.04[2] |
| Piperlongramide (-)-10 | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 32.72 ± 0.54[2] |
| Piperlongramide (+)-3 | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 33.52 ± 1.75[2] |
| Piperlongumamide D (14) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | - | 16.1 ± 0.94[3] |
| Piperlongumamide E (19) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | - | 27.3 ± 1.11[3] |
| Piperlongumamide F (32) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | - | 14.5 ± 0.57[3] |
| Hancamide A (1) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | 4.26 - 40.68[4] |
| Hancamide B (2) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | 4.26 - 40.68[4] |
| Hancamide C (3) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | 4.26 - 40.68[4] |
| Hancamide D (4) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | 4.26 - 40.68[4] |
| Piperlongumamide D (14) | Cytotoxicity | - | A2780 Ovarian Cancer | 6.7 ± 0.77[3] |
| Piperlongumamide D (14) | Cytotoxicity | - | TOV-112D Ovarian Cancer | 5.8 ± 0.29[3] |
| Piperlongumamide D (14) | Cytotoxicity | - | SK-OV3 Ovarian Cancer | 48.3 ± 0.40[3] |
| Hancamide B (2) | Cytotoxicity | - | MGC-803, HepG2, SKOV-3, T24, HeLa | 13.57 - 34.20[4] |
| Hancamide Analog (8) | Cytotoxicity | - | MGC-803, HepG2, SKOV-3, T24, HeLa | 13.57 - 34.20[4] |
Table 3: Spectroscopic Data for this compound (¹³C NMR)
| Carbon Atom | Chemical Shift (ppm) |
| Data sourced from PubChem, specific assignments require further experimental validation. |
Table 4: Spectroscopic Data for Retrofractamide C (¹³C NMR)
| Carbon Atom | Chemical Shift (ppm) |
| Data sourced from PubChem, specific assignments require further experimental validation. |
Signaling Pathways
Retrofractamide C has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the p65 subunit of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition prevents the downstream transcription of pro-inflammatory genes.
Caption: Signaling pathway of Retrofractamide C in LPS-stimulated macrophages.
Experimental Protocols
Isolation of Amides from Piper retrofractum
A general procedure for the isolation of amides from the fruits of Piper retrofractum involves the following steps:
-
Extraction: The dried and powdered fruits are macerated in methanol. The resulting extract is concentrated under reduced pressure.
-
Fractionation: The crude methanol extract is then subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate. This separates the extract into several fractions based on polarity.
-
Purification: Fractions containing the amides of interest are further purified by repeated column chromatography and recrystallization to yield the pure compounds.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is commonly used to assess the anti-inflammatory potential of compounds.[3][6]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (typically 1-2 hours), the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.
Caption: Workflow for the nitric oxide inhibition assay.
Western Blot for ERK and NF-κB Phosphorylation
This technique is used to determine the activation state of specific proteins in a signaling pathway.[7][8]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and NF-κB p65 (p-p65), as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Caption: General workflow for Western blot analysis.
Conclusion
This compound and its related amides from the Piper genus represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The data compiled in this review highlight the potent biological activities of these compounds and provide insights into their mechanisms of action. The detailed experimental protocols offer a foundation for researchers to further investigate these molecules. Future research should focus on the total synthesis of these amides to ensure a sustainable supply for further preclinical and clinical development, as well as a more in-depth exploration of their structure-activity relationships to design and synthesize even more potent and selective therapeutic agents. The continued investigation of these natural products holds great promise for the development of novel treatments for a variety of inflammatory and other diseases.
References
- 1. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Retrofractamide A: A Comprehensive Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrofractamide A, an alkaloid isolated from the fruits of plants such as Piper chaba and Piper retrofractum, has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the known biological functions of this compound and its closely related analogue, Retrofractamide C. Due to the limited availability of specific quantitative data for this compound, this document leverages data from studies on Retrofractamide C to infer potential mechanisms and activities, providing a valuable resource for researchers in pharmacology and drug discovery. This guide covers its anti-inflammatory and cytotoxic properties, potential mechanisms of action involving key signaling pathways, and detailed experimental protocols for relevant bioassays.
Introduction
This compound is a naturally occurring amide alkaloid found in various species of the Piperaceae family. While research specifically on this compound is emerging, studies on the crude extracts of its source plants and on the structurally similar compound, Retrofractamide C, have revealed significant biological activities, particularly in the realms of inflammation and oncology. One study has indicated that this compound promotes adipogenesis in 3T3-L1 cells[]. This document synthesizes the available information to present a comprehensive technical guide on the biological activities of this compound, with a necessary focus on data from its analogue, Retrofractamide C, to provide a fuller picture of its potential therapeutic applications.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory activity of this compound are limited, extensive research on Retrofractamide C provides strong evidence for the potential anti-inflammatory properties of this class of compounds.
Inhibition of Pro-inflammatory Mediators
Studies on Retrofractamide C have demonstrated its ability to significantly reduce the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells, Retrofractamide C was shown to decrease the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2)[2]. This inhibition is attributed to the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively[2]. Furthermore, Retrofractamide C has been observed to downregulate the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6), although it did not affect the levels of tumor necrosis factor-α (TNF-α)[2].
Modulation of Signaling Pathways
The anti-inflammatory effects of Retrofractamide C are mediated through the modulation of specific intracellular signaling pathways. Research has shown that it inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) p65 subunit in LPS-stimulated macrophages[2][3]. Notably, it does not affect the phosphorylation of c-Jun N-terminal kinase (JNK) or p38 MAP kinase, indicating a selective mechanism of action[2][3]. The inhibition of the ERK and NF-κB pathways is a critical mechanism for the suppression of pro-inflammatory gene expression.
Figure 1. Inferred anti-inflammatory signaling pathway of this compound.
Cytotoxic Activity
While specific studies on the anticancer activity of this compound are not widely available, related compounds have demonstrated cytotoxic effects against cancer cell lines.
Quantitative Cytotoxicity Data
Research on Retrofractamide C has provided quantitative data on its cytotoxic potential. These values, while not directly for this compound, suggest a potential area of investigation for its therapeutic application.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Retrofractamide C | L5178Y mouse lymphoma | Cytotoxicity | 13.4 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound, based on standard protocols and those used for similar compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
4.1.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
4.1.2. Materials
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
4.1.3. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 2. Workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Production Inhibition Assay
This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
4.2.1. Principle Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
4.2.2. Materials
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
4.2.3. Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production and the IC50 value.
References
- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrofractamide C | 96386-33-3 | Benchchem [benchchem.com]
The Discovery and Scientific Journey of Retrofractamide A: A Technical Review
For Immediate Release
Retrofractamide A, a notable alkaloid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
This compound was first isolated from the medicinal plant Piper retrofractum, commonly known as the Javanese long pepper. The initial discovery and structural elucidation of this natural product were detailed in a 1985 publication in the journal Phytochemistry by Banerji and colleagues.[1][2][3] Their work laid the foundation for future research into this and other related amide alkaloids from the Piper genus.
The isolation of this compound was part of a broader investigation into the chemical constituents of Piper retrofractum, a plant with a long history of use in traditional medicine. Subsequent studies have identified a variety of other bioactive compounds from this plant, including other retrofractamides and piperine.[4][5]
Physicochemical Properties
This compound is characterized by the following molecular and physical properties:
| Property | Value |
| Molecular Formula | C₂₀H₂₅NO₃ |
| Molecular Weight | 327.42 g/mol |
| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide |
| CAS Number | 94079-67-1 |
| Appearance | Crystalline solid |
Experimental Protocols
Isolation of this compound
The original isolation of this compound from the dried, powdered fruits of Piper retrofractum involved the following key steps, as described by Banerji et al. (1985):
-
Extraction: The plant material was exhaustively extracted using a Soxhlet apparatus with petroleum ether (60-80°C).
-
Chromatography: The concentrated extract was subjected to column chromatography on silica gel.
-
Elution and Purification: Elution with a gradient of petroleum ether and benzene yielded fractions containing this compound. These fractions were further purified by preparative thin-layer chromatography (TLC) to yield the pure compound.
-
Crystallization: The purified compound was crystallized from a mixture of petroleum ether and ethyl acetate.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
UV Spectroscopy: Revealed the presence of a conjugated system.
-
IR Spectroscopy: Indicated the presence of an amide carbonyl group and double bonds.
-
¹H-NMR Spectroscopy: Provided detailed information about the arrangement of protons in the molecule, including the stereochemistry of the double bonds.
-
Mass Spectrometry: Determined the molecular weight and fragmentation pattern of the compound.
Biological Activity and Mechanism of Action
While extensive research has been conducted on the bioactivity of extracts from Piper retrofractum and related compounds, specific quantitative data for the biological activity of pure this compound is limited in the available literature. However, studies on the closely related compound, Retrofractamide C, provide insights into the potential mechanisms of action.
Retrofractamide C has been shown to possess anti-inflammatory properties. It exerts its effects by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB), key components of inflammatory signaling pathways. It is plausible that this compound may exhibit similar activities through related mechanisms.
The following diagram illustrates the known signaling pathway inhibited by Retrofractamide C, which may serve as a model for the potential action of this compound.
Synthesis
The total synthesis of this compound has been reported, confirming the structure assigned from spectroscopic data. The synthetic routes typically involve the construction of the unsaturated fatty acid side chain and its subsequent coupling with the isobutylamine moiety.
Future Perspectives
This compound remains a molecule of interest for further investigation. Future research should focus on:
-
Comprehensive evaluation of its biological activities using a wider range of in vitro and in vivo models.
-
Elucidation of its specific molecular targets and signaling pathways.
-
Structure-activity relationship (SAR) studies to optimize its therapeutic potential.
-
Development of efficient and scalable synthetic methodologies.
This in-depth guide provides a solid foundation for researchers and professionals engaged in the exploration of natural products for drug discovery and development. The foundational work on this compound opens avenues for new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Epiphytic Medicinal Plants as Sources of Therapeutic Agents: Their Ethnopharmacological Uses, Chemical Composition, and Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling the Potential: A Technical Guide to the Research Applications of Retrofractamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A, a naturally occurring alkamide found in various Piper species, is emerging as a compound of significant interest for pharmaceutical research and development. Its structural similarity to other bioactive amides suggests a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities, potential mechanisms of action, and promising research avenues for this compound. While direct quantitative data and specific experimental protocols for this compound are limited in publicly accessible literature, this document compiles and extrapolates from research on closely related compounds and extracts from its natural sources to build a strong case for its further investigation.
Core Compound Details
| Property | Value | Source |
| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide | PubChem[1] |
| Molecular Formula | C₂₀H₂₅NO₃ | PubChem[1] |
| Molecular Weight | 327.4 g/mol | PubChem[1] |
| CAS Number | 94079-67-1 | PubChem[1] |
| Natural Sources | Piper mullesua, Piper eucalyptifolium, and other Piper species | PubChem[1] |
Potential Research Applications & Supporting Evidence
Based on the biological activities of structurally related compounds and extracts from its plant sources, this compound holds promise in several key therapeutic areas:
Anti-Inflammatory Activity
Extracts from Piper retrofractum have demonstrated significant anti-inflammatory properties.[2] A closely related compound, Retrofractamide C, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.
Supporting Data (from Retrofractamide C research):
| Assay | Effect of Retrofractamide C | Cell Line/Model | Key Findings | Reference |
| Nitric Oxide (NO) Production | Inhibition | LPS-induced J774A.1 macrophages | Dose-dependent reduction of NO production. | Molecules (2020)[3] |
| Prostaglandin E2 (PGE2) Production | Inhibition | LPS-induced J774A.1 macrophages | Dose-dependent reduction of PGE2 production. | Molecules (2020)[3] |
| Gene Expression | Downregulation of iNOS and COX-2 | LPS-induced J774A.1 macrophages | Reduced expression of pro-inflammatory enzymes. | Molecules (2020)[3] |
| Cytokine Production | Downregulation of IL-1β and IL-6 | LPS-induced J774A.1 macrophages | Selective inhibition of pro-inflammatory cytokines. | Molecules (2020)[3] |
| In-vivo Model | Reduction of edema | Xylene-induced mouse ear edema | Alleviation of inflammatory symptoms. | Molecules (2020)[3] |
Proposed Mechanism of Anti-Inflammatory Action:
Retrofractamide C has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This suggests that this compound may act by suppressing these critical inflammatory signaling cascades.
Caption: Proposed inhibition of NF-κB and ERK pathways by this compound.
Anticancer Potential
Extracts of Piper retrofractum have exhibited cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are not available, the data from crude extracts suggest that it may be a contributing bioactive component.
Supporting Data (from Piper retrofractum extract research):
| Cell Line | Extract | IC50 Value | Reference |
| Myeloma Cells | Methanol Extract | 36 µg/mL | ResearchGate[4] |
| WiDr (Colon Cancer) Cells | Methanol Extract | 158 µg/mL | ResearchGate[4] |
| WiDr (Colon Cancer) Cells | Combination with Zingiber officinale | 64 µg/mL | ResearchGate[4] |
Potential as a TRPV1 Agonist:
Retrofractamide C has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] TRPV1 is a non-selective cation channel involved in pain perception and has been investigated as a target for cancer therapy. Agonism of TRPV1 can lead to an influx of calcium, which can trigger apoptosis in cancer cells.
Caption: A logical workflow for evaluating the anticancer potential of this compound.
Neuroprotective Effects
While direct evidence for this compound is lacking, other natural products with anti-inflammatory and antioxidant properties have shown neuroprotective effects in various models. Given its proposed anti-inflammatory mechanism, investigating the neuroprotective potential of this compound is a logical next step.
Experimental Approach for Neuroprotection Studies:
-
Cell-based assays: Utilize neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
-
Induce neuronal damage: Employ models of oxidative stress (e.g., H₂O₂ treatment), excitotoxicity (e.g., glutamate exposure), or neuroinflammation (e.g., LPS-activated microglia co-culture).
-
Treatment: Apply this compound at various concentrations.
-
Assessment: Measure cell viability, apoptosis markers (caspase activity), reactive oxygen species (ROS) levels, and inflammatory markers.
Experimental Methodologies
Isolation of this compound (General Protocol)
-
Source Material: Dried and powdered fruits of Piper species (e.g., Piper retrofractum).
-
Extraction: Macerate the powdered material in methanol at room temperature. Concentrate the extract under reduced pressure.
-
Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Further purify the fractions containing the target compound using column chromatography on silica gel and/or preparative thin-layer chromatography (TLC).
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Anti-Inflammatory Assay (Adapted from Retrofractamide C studies)
-
Cell Line: RAW 264.7 murine macrophages.
-
Cell Culture: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform western blotting to detect the protein levels of iNOS, COX-2, and the phosphorylated forms of ERK and NF-κB.
Chemical Synthesis
Conclusion and Future Directions
This compound presents a compelling profile for further investigation as a potential therapeutic agent. The strong evidence of anti-inflammatory and anticancer activities from its natural sources and closely related analogs provides a solid foundation for future research. Key future directions should include:
-
Development of a robust chemical synthesis to ensure a consistent and scalable supply of pure this compound.
-
Quantitative in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound in various biological assays.
-
Elucidation of the precise molecular targets and mechanisms of action for its anti-inflammatory, anticancer, and potential neuroprotective effects.
-
Lead optimization studies to potentially enhance its potency and pharmacokinetic properties.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic applications of this compound.
References
- 1. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Retrofractamide A and Its Analogues in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A and its analogues are a class of amide compounds predominantly found in various species of the Piper genus, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper).[1][2] These plants have a long history of use in traditional medicine systems, including Ayurveda and Indonesian Jamu, for treating a wide array of ailments ranging from respiratory and digestive disorders to inflammatory conditions and neurological complaints.[3][4] This technical guide provides an in-depth overview of the current scientific understanding of this compound and its analogues, focusing on their traditional uses, biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Traditional Medicine Applications
The plants from which this compound and its analogues are isolated have been cornerstones of traditional healing practices for centuries. The fruits of Piper retrofractum are traditionally used as stimulants and for treating conditions such as asthma, bronchitis, fever, and abdominal pain.[5] In Indonesian folk medicine, they are used as a tonic for digestive and intestinal disorders.[3] Similarly, Piper longum is utilized in Ayurvedic medicine to promote respiratory and digestive health.[1] The traditional applications of these plants highlight their potential as sources of bioactive compounds with therapeutic relevance.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of this compound and its analogues.
Table 1: Anti-diabetic and Neurotrophic Activity of this compound and Analogues
| Compound | Biological Activity | Assay System | IC50 / EC50 / Other | Reference |
| This compound | PTP1B Inhibition | In silico docking | Binding Energy: -7.78 kcal/mol | [1] |
| This compound | PTP1B Inhibition | Enzymatic Assay | Potent Inhibitor (IC50 not specified) | [1][6] |
| Retrofractamide C | PTP1B Inhibition | Enzymatic Assay | Potent Inhibitor (IC50 not specified) | [1][6] |
| This compound Analogue 1 | Neurite Outgrowth | NGF-mediated PC12 cells | Enhancement at 0.1-10 µM | [7] |
Table 2: Anti-inflammatory and Other Activities of Retrofractamide Analogues
| Compound | Biological Activity | Assay System | IC50 / EC50 / Other | Reference |
| Retrofractamide C | Anti-inflammatory | LPS-induced J774A.1 cells | Dose-dependent inhibition of NO and PGE2 | [8] |
| Retrofractamide D | Insecticidal | Topical application on Spodoptera litura | LD50 (24h): > pipernonaline and piperanine | [9] |
Signaling Pathways and Mechanisms of Action
Anti-diabetic Activity: PTP1B Inhibition
This compound and C have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1][6] PTP1B is a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a promising candidate for the development of anti-diabetic therapies. The binding of this compound to PTP1B has been supported by in silico docking studies, which revealed a strong binding affinity.[1]
Figure 1: this compound's inhibition of PTP1B enhances insulin signaling.
Anti-inflammatory Activity of Retrofractamide C
Retrofractamide C exerts its anti-inflammatory effects by inhibiting the phosphorylation of Extracellular signal-regulated kinase (ERK) and the p65 subunit of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[8]
Figure 2: Anti-inflammatory mechanism of Retrofractamide C.
Neurotrophic Activity
An analogue of this compound has been shown to enhance neurite outgrowth in NGF-mediated PC12 cells, suggesting potential applications in neurodegenerative disorders.[7] The underlying mechanism is likely related to the modulation of signaling pathways involved in neuronal differentiation and survival.
Figure 3: Enhancement of NGF-mediated neurite outgrowth.
Experimental Protocols
Bioassay-Guided Isolation of Retrofractamides
A general protocol for the isolation of Retrofractamides from Piper species involves bioassay-guided fractionation.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
An In-Depth Physicochemical Characterization of Retrofractamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A, a naturally occurring piperamide alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realms of metabolic and inflammatory diseases. Isolated from species of the Piper genus, this bioactive compound has demonstrated promising pharmacological activities. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate, influencing aspects from formulation and delivery to its interaction with biological systems. This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, including its structural and physical properties, solubility, and spectroscopic profile. Detailed experimental methodologies are provided to facilitate the replication and validation of these findings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 327.42 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide | --INVALID-LINK-- |
| CAS Number | 94079-67-1 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 129 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as methanol and ethanol; limited solubility in water. May dissolve in DMSO. | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of approximately 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded.
-
A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. For an accurate determination, an initial rapid heating can be performed to find the approximate melting point, followed by a slower, more careful measurement.
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for its formulation and for designing biological assays.
Apparatus:
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
-
Solvents of varying polarity (e.g., water, ethanol, methanol, DMSO)
Procedure (Qualitative):
-
To a small, pre-weighed amount of this compound (e.g., 1 mg) in a vial, a measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is vortexed vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under those conditions. If not, it is classified as sparingly soluble or insoluble.
Procedure (Quantitative):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or mol/L.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
Procedure for ¹H and ¹³C NMR:
-
A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).
-
The solution is transferred to a clean NMR tube.
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to yield the final spectrum, showing chemical shifts (ppm), signal multiplicities, and integration values.
IR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellets, ATR crystal)
Procedure (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are indicative of specific functional groups.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Apparatus:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)
-
Sample introduction system (e.g., direct infusion, or coupled with a chromatography system like LC-MS)
Procedure (LC-MS with ESI):
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer, often via a liquid chromatograph for prior separation from any impurities.
-
In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺.
-
The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.8 | m | 3H | Aromatic protons |
| ~5.9 | s | 2H | -O-CH₂-O- |
| ~5.5-6.5 | m | 4H | Olefinic protons |
| ~5.4 | t | 1H | NH |
| ~3.1 | t | 2H | -CH₂-NH- |
| ~2.8 | m | 2H | Allylic protons |
| ~2.2 | q | 2H | Allylic protons |
| ~1.8 | m | 1H | -CH(CH₃)₂ |
| ~0.9 | d | 6H | -CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (amide) |
| ~148 | Aromatic C-O |
| ~146 | Aromatic C-O |
| ~120-145 | Olefinic and Aromatic C |
| ~108 | Aromatic C |
| ~105 | Aromatic C |
| ~101 | -O-CH₂-O- |
| ~47 | -CH₂-NH- |
| ~28-33 | Aliphatic C |
| ~20 | -CH(CH₃)₂ |
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Medium | N-H stretch (amide) |
| ~3030 | Medium | =C-H stretch (aromatic/alkene) |
| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | C=C stretch (alkene/aromatic) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1040 | Strong | C-O stretch (cyclic ether) |
| ~970 | Strong | =C-H bend (trans-alkene) |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 328.1913 | [M+H]⁺ |
| 327.1834 | [M]⁺ |
| Various smaller m/z values | Fragments resulting from cleavage of the amide bond and the aliphatic chain. |
Signaling Pathway Involvement
This compound has been shown to promote adipogenesis in 3T3-L1 cells. Its mechanism of action involves the upregulation of key adipogenic transcription factors and markers. This activity is similar to that of the known peroxisome proliferator-activated receptor γ (PPARγ) agonist, troglitazone.
The signaling pathway initiated by this compound in adipogenesis is depicted in the following diagram.
Caption: Adipogenesis signaling pathway influenced by this compound.
This diagram illustrates that this compound is believed to activate the expression of C/EBPβ, which in turn, along with this compound's direct influence, activates PPARγ.[1][2][3] C/EBPβ also promotes the expression of C/EBPα.[3] A positive feedback loop exists between PPARγ and C/EBPα, where each transcription factor enhances the expression of the other.[1][2] This concerted action of PPARγ and C/EBPα drives the process of adipogenesis, leading to the differentiation of preadipocytes into mature adipocytes.[4][5] This differentiation is characterized by the increased expression of adipocyte-specific genes such as Adiponectin, GLUT4 (glucose transporter 4), and aP2 (fatty acid-binding protein).[1]
Conclusion
This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. The presented data and experimental protocols are essential for researchers engaged in the synthesis, formulation, and biological evaluation of this promising natural product. The elucidation of its role in the adipogenesis signaling pathway offers a molecular basis for its potential therapeutic effects in metabolic disorders. Further research to obtain and compile a complete set of experimental spectroscopic data will be invaluable for the continued development of this compound as a potential therapeutic agent.
References
- 1. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-regulation of C/EBP alpha and PPAR gamma controls the transcriptional pathway of adipogenesis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A General Protocol for the Total Synthesis of Retrofractamide A and Structurally Related N-Alkyl-alkadienamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrofractamide A, an N-isobutyl-(E,E)-2,4-decadienamide, is a naturally occurring bioactive compound isolated from Piper retrofractum. This application note provides a detailed, representative protocol for the total synthesis of this compound and its analogs. While a specific total synthesis for this compound has not been extensively reported, its structural similarity to other N-alkyl-alkadienamides, such as pellitorine, allows for the adaptation of established synthetic strategies. This document outlines a common and efficient synthetic route, including key reaction steps, reagents, and conditions, to facilitate the laboratory-scale production of these compounds for further biological evaluation and drug discovery efforts.
Introduction
N-alkyl-alkadienamides are a class of natural products known for their diverse biological activities, including insecticidal, antimicrobial, and neuroprotective effects. This compound falls within this chemical class and has garnered interest for its potential therapeutic applications. The core structural motif of these compounds is a conjugated diene system attached to an amide functionality. The synthesis of this moiety with the correct stereochemistry ((E,E)-configuration) is a key challenge. This protocol details a common approach involving the construction of the dienoyl chloride followed by amidation with the corresponding amine.
Synthetic Strategy Overview
The presented synthetic protocol for this compound is a convergent synthesis that can be broadly divided into two key stages:
-
Synthesis of the (E,E)-2,4-Decadienoic Acid: This stage focuses on the stereoselective formation of the C10 carbon backbone with the required conjugated diene system.
-
Amidation: The final step involves the coupling of the activated carboxylic acid with isobutylamine to form the target amide, this compound.
A schematic of the overall synthetic workflow is presented below.
Figure 1: General workflow for the total synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of (E,E)-2,4-Decadienoic Acid
1.1 Knoevenagel Condensation to form (E)-2-Decenoic Acid
-
Materials: Heptanal, Malonic Acid, Pyridine, Piperidine, Diethyl ether, Hydrochloric acid (1 M), Sodium sulfate, Magnesium sulfate.
-
Procedure:
-
To a solution of heptanal (1.0 eq) in pyridine (2.0 eq) is added malonic acid (1.1 eq) and a catalytic amount of piperidine.
-
The reaction mixture is heated at 80-90 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
The mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl until the pH is acidic.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (E)-2-decenoic acid.
-
1.2 Arndt-Eistert Homologation to form (E,E)-2,4-Decadienoic Acid
-
Materials: (E)-2-Decenoic Acid, Thionyl chloride (SOCl₂), Diazomethane (CH₂N₂), Silver oxide (Ag₂O), Sodium thiosulfate, Dioxane, Water, Diethyl ether.
-
Procedure:
-
(E)-2-Decenoic acid (1.0 eq) is dissolved in an excess of thionyl chloride and refluxed for 1 hour. The excess thionyl chloride is removed under reduced pressure to yield the crude (E)-2-decenoyl chloride.
-
Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. A freshly prepared ethereal solution of diazomethane is cooled to 0 °C. The crude (E)-2-decenoyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the diazomethane solution with stirring. The reaction is allowed to proceed at 0 °C for 2-3 hours.
-
The excess diazomethane is carefully quenched by the dropwise addition of acetic acid.
-
The resulting diazoketone is then subjected to Wolff rearrangement. A suspension of silver oxide (0.1 eq) in a mixture of dioxane and water is heated to 60-70 °C. The ethereal solution of the diazoketone is added dropwise to this suspension.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is dissolved in diethyl ether and washed with sodium thiosulfate solution and brine.
-
The organic layer is dried and concentrated to give the crude (E,E)-2,4-decadienoic acid, which can be purified by recrystallization or column chromatography.
-
Stage 2: Amidation to form this compound
-
Materials: (E,E)-2,4-Decadienoic Acid, Oxalyl chloride, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isobutylamine, Triethylamine (Et₃N).
-
Procedure:
-
To a solution of (E,E)-2,4-decadienoic acid (1.0 eq) in anhydrous DCM at 0 °C is added a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude (E,E)-2,4-decadienoyl chloride.
-
The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.
-
A solution of isobutylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise to the acid chloride solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of N-isobutyl-alkadienamides, based on literature reports for structurally similar compounds.
| Step | Reactants | Product | Typical Yield (%) |
| Knoevenagel Condensation | Heptanal, Malonic Acid | (E)-2-Decenoic Acid | 75-85 |
| Acid Chloride Formation (for Arndt-Eistert) | (E)-2-Decenoic Acid, SOCl₂ | (E)-2-Decenoyl Chloride | >95 (crude) |
| Arndt-Eistert Homologation | (E)-2-Decenoyl Chloride, CH₂N₂, Ag₂O | (E,E)-2,4-Decadienoic Acid | 60-70 |
| Acid Chloride Formation (for Amidation) | (E,E)-2,4-Decadienoic Acid, Oxalyl Chloride | (E,E)-2,4-Decadienoyl Chloride | >95 (crude) |
| Amidation | (E,E)-2,4-Decadienoyl Chloride, Isobutylamine | This compound | 80-90 |
| Overall Yield | 36-53 |
Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of this compound, leveraging established synthetic methodologies for structurally related N-alkyl-alkadienamides. The outlined procedures and expected yields offer a solid foundation for researchers to produce this and other similar bioactive molecules for further investigation. The provided workflow diagram and tabulated data serve as a quick reference for planning and executing the synthesis in a laboratory setting. Successful synthesis and purification will provide valuable material for biological screening and potential development into novel therapeutic agents.
Application Notes and Protocols for the Synthesis of Retrofractamide A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, plausible synthetic route for Retrofractamide A, a naturally occurring amide alkaloid. The proposed synthesis is based on established organic chemistry principles and reactions, offering a strategic approach for researchers in medicinal chemistry and drug development.
Introduction
This compound, chemically known as (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)-N-isobutylnona-2,4,8-trienamide, is a compound of interest due to its structural relation to other bioactive natural products. Its synthesis presents a challenge in the stereoselective construction of the trienoic acid backbone. This document outlines a comprehensive synthetic strategy, commencing from commercially available starting materials, to obtain this compound. The key steps involve the construction of the C9 carbon chain with the desired (E,E,E) stereochemistry, followed by amide coupling with isobutylamine.
Data Presentation
Table 1: Key Starting Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role |
| Piperonal | C₈H₆O₃ | 150.13 | Aromatic Aldehyde Precursor |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | Horner-Wadsworth-Emmons Reagent |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | Alkylating Agent |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Wittig Reagent Precursor |
| Isobutylamine | C₄H₁₁N | 73.14 | Amine for Amide Coupling |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | 155.25 | Amide Coupling Agent |
| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Amide Coupling Additive |
Table 2: Proposed Synthetic Steps and Estimated Yields
| Step | Transformation | Key Reagents | Estimated Yield (%) |
| 1 | Horner-Wadsworth-Emmons olefination of piperonal | Piperonal, Triethyl phosphonoacetate, NaH | 85-95 |
| 2 | Reduction of the ester to an allylic alcohol | DIBAL-H | 90-98 |
| 3 | Conversion of the alcohol to an allylic bromide | PBr₃ | 80-90 |
| 4 | Formation of a phosphonium salt | Triphenylphosphine | >95 |
| 5 | Wittig reaction with a C4 aldehyde | C4 aldehyde, n-BuLi | 60-70 |
| 6 | Hydrolysis of the ester to the carboxylic acid | LiOH, H₂O/THF | >95 |
| 7 | Amide coupling | Isobutylamine, EDC, HOBt | 70-85 |
Experimental Protocols
Part 1: Synthesis of (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid
This multi-step synthesis focuses on the stereoselective construction of the trienoic acid backbone.
Step 1: Synthesis of Ethyl (2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dienoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution back to 0 °C and add a solution of piperonal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dienoate.
Step 2: Synthesis of (2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dien-1-ol
-
Dissolve the dienoate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the allylic alcohol.
Step 3: Synthesis of 1-((4E,6E)-7-bromohepta-4,6-dien-1-yl)-3,4-methylenedioxybenzene
-
Dissolve the allylic alcohol from Step 2 (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
-
Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto ice and extract with diethyl ether (3 x).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude allylic bromide. Use this product immediately in the next step without further purification.
Step 4: Synthesis of ((2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dienyl)triphenylphosphonium bromide
-
Dissolve the crude allylic bromide from Step 3 (1.0 eq) in anhydrous toluene.
-
Add triphenylphosphine (1.1 eq) and heat the mixture to reflux overnight.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Step 5: Synthesis of Ethyl (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoate
-
Suspend the phosphonium salt from Step 4 (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise to form the deep red ylide.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of ethyl 4-oxobutanoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the trienoate.
Step 6: Synthesis of (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid
-
Dissolve the trienoate from Step 5 (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid.
Part 2: Synthesis of this compound
Step 7: Amide Coupling to form this compound
-
Dissolve the carboxylic acid from Step 6 (1.0 eq) in anhydrous DCM.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add isobutylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow for this compound
References
Application Notes and Protocols for the Purification of Synthetic Retrofractamide A by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A, a naturally occurring amide found in plants of the Piper genus, has garnered significant interest within the scientific community due to its diverse biological activities. As research into its therapeutic potential expands, the need for highly purified synthetic this compound for in-vitro and in-vivo studies is paramount. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification of synthetic small molecules, offering high resolution and scalability.
This document provides a detailed protocol for the purification of synthetic this compound using reversed-phase HPLC (RP-HPLC). The methodology covers sample preparation, analytical method development, preparative purification, and post-purification analysis.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective HPLC purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₃ | N/A |
| Molecular Weight | 327.42 g/mol | N/A |
| Appearance | Solid | [1] |
| Melting Point | 129 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | General chemical knowledge |
Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.22 µm syringe filters
Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with fraction collector
-
Analytical and preparative C18 HPLC columns
-
Rotary evaporator or lyophilizer
-
Vortex mixer
-
pH meter
Analytical Method Development
The initial step involves developing a robust analytical HPLC method to resolve this compound from impurities present in the crude synthetic mixture.
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of crude synthetic this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analytical HPLC Conditions (Starting Point):
-
These parameters serve as a starting point and should be optimized for the specific impurity profile of the synthetic batch.
-
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm and 340 nm |
-
Method Optimization:
-
Adjust the gradient slope and duration to achieve optimal separation between the this compound peak and adjacent impurity peaks.
-
If co-elution occurs, consider alternative mobile phase modifiers (e.g., 0.1% TFA) or a different column chemistry (e.g., Phenyl-Hexyl).
-
The goal is to maximize the resolution (Rs) between the target peak and its closest eluting impurity.
-
Preparative HPLC Purification
Once an effective analytical method is established, it can be scaled up for preparative purification.
Protocol:
-
Scale-Up Calculation:
-
The flow rate and injection volume can be scaled geometrically based on the column dimensions. The following equation can be used to adjust the flow rate:
-
Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))² / (ID (analytical))² ]
-
-
The gradient time should be adjusted to maintain a similar separation profile.
-
-
Sample Preparation for Preparative Run:
-
Dissolve the crude synthetic this compound in the initial mobile phase composition (e.g., 50% acetonitrile in water with 0.1% formic acid) at the highest possible concentration without causing precipitation. A typical starting concentration is 10-50 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the preparative sample solution to remove any particulate matter.
-
-
Preparative HPLC Conditions (Illustrative):
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% to 95% B over 25 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (dependent on concentration) |
| Detection | UV at 254 nm and 340 nm |
-
Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV signal of the eluting this compound peak.
-
Use a threshold-based collection to ensure only the peak of interest is collected, minimizing the collection of baseline and impurity peaks.
-
Post-Purification Analysis and Product Recovery
Protocol:
-
Purity Analysis of Collected Fractions:
-
Analyze a small aliquot of each collected fraction using the developed analytical HPLC method to determine the purity of each fraction.
-
-
Pooling of Pure Fractions:
-
Combine the fractions that meet the desired purity specification (e.g., >98%).
-
-
Solvent Removal:
-
Remove the HPLC solvents from the pooled fractions using a rotary evaporator.
-
For complete removal of residual water and volatile acids (like formic or trifluoroacetic acid), lyophilization (freeze-drying) is recommended.
-
-
Final Product Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques such as:
-
Analytical HPLC
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
-
Data Presentation
The following tables summarize illustrative quantitative data that can be expected during the purification of synthetic this compound.
Table 1: Analytical HPLC Method Parameters and Expected Results
| Parameter | Value |
| Analyte | This compound |
| Expected Retention Time (Rt) | ~12.5 min |
| Typical Purity of Crude Sample | 75-85% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
Table 2: Preparative HPLC Run Summary (Illustrative)
| Parameter | Value |
| Amount of Crude Material Injected | 200 mg |
| Cycle Time | 35 min |
| Number of Fractions Collected | 5-10 |
| Purity of Pooled Fractions | >98% |
| Overall Recovery | 70-80% |
Visualizations
Caption: Workflow for the purification of synthetic this compound by HPLC.
References
Application Notes and Protocols for an In Vitro Assay to Evaluate Retrofractamide A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A, a naturally occurring compound found in plants of the Piper genus, has garnered interest for its potential therapeutic properties. Its analogue, Retrofractamide C, has demonstrated anti-inflammatory effects by reducing the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][2] This is achieved, in part, through the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa light chain enhancer of activated B cells (NF-κB).[2]
This document outlines a detailed protocol for an in vitro assay to characterize the bioactivity of this compound. The proposed primary assay will investigate its potential as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.[3][4][5][6] Additionally, a secondary assay will explore its anti-inflammatory effects by measuring the inhibition of PGE2 production in a cellular model of inflammation.
Primary Assay: Evaluation of this compound as a TRPV1 Antagonist
This assay will determine if this compound can block the activation of the TRPV1 channel, a non-selective cation channel involved in the detection and transduction of noxious stimuli.
Principle
HEK293 cells stably expressing human TRPV1 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV1 channels by its agonist, capsaicin, leads to an influx of extracellular calcium, resulting in a measurable increase in fluorescence. A TRPV1 antagonist will inhibit this calcium influx, leading to a reduction in the fluorescent signal.
Experimental Workflow
Caption: Workflow for the TRPV1 antagonist fluorescence-based assay.
Materials and Reagents
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Capsaicin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Experimental Protocol
-
Cell Culture:
-
Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in HBSS) and a known TRPV1 antagonist as a positive control (e.g., Capsazepine).
-
Incubate for 30 minutes at room temperature.
-
-
TRPV1 Activation and Measurement:
-
Prepare a 2X working solution of capsaicin in HBSS.
-
Using a fluorescence plate reader equipped with an injector, add 100 µL of the capsaicin solution to each well for a final concentration that elicits a submaximal response (e.g., 100 nM).
-
Immediately begin measuring the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 2 seconds for a total of 3 minutes.
-
Data Presentation
| Concentration of this compound (µM) | Peak Fluorescence Intensity (RFU) | % Inhibition |
| 0 (Vehicle) | 8500 | 0 |
| 0.1 | 7800 | 8.2 |
| 1 | 6200 | 27.1 |
| 10 | 3500 | 58.8 |
| 50 | 1800 | 78.8 |
| 100 | 1200 | 85.9 |
Table 1. Hypothetical data showing the effect of this compound on capsaicin-induced calcium influx in HEK293-hTRPV1 cells.
Data Analysis
-
Determine the peak fluorescence intensity for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Signal with compound - Basal signal) / (Signal with vehicle - Basal signal)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Secondary Assay: Measurement of Prostaglandin E2 (PGE2) Production
This assay will assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of PGE2 in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Principle
LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including PGE2.[1][7] this compound is pre-incubated with the cells before LPS stimulation. The amount of PGE2 released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
Caption: Simplified signaling pathway of LPS-induced PGE2 production.
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA kit
-
24-well cell culture plates
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Replace the culture medium with serum-free DMEM and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Presentation
| Concentration of this compound (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle + LPS) | 1250 | 0 |
| 0.1 | 1100 | 12.0 |
| 1 | 850 | 32.0 |
| 10 | 450 | 64.0 |
| 50 | 200 | 84.0 |
| 100 | 150 | 88.0 |
| Unstimulated Control | 50 | - |
Table 2. Hypothetical data showing the inhibitory effect of this compound on LPS-induced PGE2 production in RAW 264.7 cells.
Data Analysis
-
Calculate the average PGE2 concentration for each treatment group.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (PGE2 with compound - PGE2 unstimulated) / (PGE2 with vehicle - PGE2 unstimulated)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Conclusion
The described in vitro assays provide a robust framework for characterizing the biological activity of this compound. The primary TRPV1 antagonist assay will elucidate its potential role in modulating pain and neuro-inflammation, while the secondary PGE2 inhibition assay will confirm and quantify its anti-inflammatory properties. These detailed protocols and data presentation formats are designed to facilitate reproducible and comparable results for researchers in the field of drug discovery and development.
References
- 1. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin production by macrophages and the effect of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrofractamide A: Solubility Profiles and Protocols for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Retrofractamide A is a naturally occurring amide alkaloid isolated from the fruits of plants of the Piper genus, such as Piper chaba and Piper retrofractum.[1] It has garnered interest in the scientific community for its potential therapeutic properties, including anti-diabetic and anti-inflammatory activities.[1][2] This document provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous buffers, along with standardized protocols for its handling and use in preclinical research.
2. Physicochemical Properties
-
Molecular Formula: C₂₀H₂₅NO₃
-
Molecular Weight: 327.4 g/mol [3]
-
Appearance: Solid[3]
-
Melting Point: 129 °C[3]
3. Solubility Data
Precise quantitative solubility data for this compound in various solvents is not extensively published. However, based on available information and the general characteristics of similar compounds, the following qualitative and semi-quantitative solubility profiles can be presented.
Table 1: Solubility of this compound
| Solvent | Solubility | Remarks |
| DMSO | Soluble (≥20 mM) | Stock solutions of 5 mM, 10 mM, or 20 mM are commonly prepared in DMSO.[4] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Aqueous Buffers | Limited solubility | [1] Expected to have low solubility in aqueous media, a common characteristic for many natural products.[5] |
4. Experimental Protocols
4.1. Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.001 L x 327.4 g/mol = 3.274 mg
-
-
Weighing: Accurately weigh 3.274 mg of this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed this compound to a clean microcentrifuge tube or vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
4.2. Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in aqueous buffers using the shake-flask method, a widely accepted technique.[1][3]
Materials:
-
This compound (solid)
-
Aqueous buffers of desired pH (e.g., pH 1.2, 4.5, 6.8)[3]
-
Incubator shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected aqueous buffer in a sealed container (e.g., glass vial). The presence of undissolved solid is essential to ensure equilibrium is reached.[3]
-
Equilibration: Place the sealed container in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.[1]
-
Phase Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method or another appropriate analytical technique.
-
Data Reporting: Express the solubility in mg/mL or molarity (mol/L) at the specified pH and temperature.
5. Potential Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound are still under investigation, research on related compounds and its observed biological activities suggest potential involvement in key signaling pathways. A related compound, retrofractamide C, has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-induced inflammatory pathways.[6]
Below is a diagram illustrating the potential inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.
References
- 1. Buy this compound (EVT-1582261) | 94079-67-1 [evitachem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Alkaloids | 94079-67-1 | Invivochem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Retrofractamide A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A is a naturally occurring compound that has garnered interest for its potential therapeutic properties. This document provides detailed protocols for testing the biological activity of this compound in cell culture, with a focus on its anti-inflammatory and cytotoxic effects. The methodologies described herein are based on established assays and literature precedents for the closely related compound, Retrofractamide C, and provide a robust framework for the initial cellular screening of this compound. Due to the limited specific data available for this compound, these protocols may require optimization.
Mechanism of Action: Insights from Retrofractamide C
Studies on the related compound, Retrofractamide C, have shown that it exerts anti-inflammatory effects by modulating key signaling pathways. Specifically, Retrofractamide C has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells.[1][2] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1][2] The protocols provided below are designed to investigate if this compound exhibits a similar mechanism of action.
Signaling Pathway
Caption: Proposed inhibitory mechanism of this compound on the LPS-induced inflammatory pathway.
Experimental Workflow
Caption: General experimental workflow for assessing the bioactivity of this compound.
Materials and Reagents
-
Cell Line: J774A.1 (mouse macrophage cell line)
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Test Compound: this compound (dissolved in DMSO)
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli
-
Reagents for Cytotoxicity Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or Solubilization Buffer
-
-
Reagents for Nitric Oxide Assay:
-
Griess Reagent
-
Sodium Nitrite standard
-
-
Reagents for ELISA:
-
PGE2 ELISA Kit
-
IL-6 ELISA Kit
-
-
Reagents for Western Blot:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-ERK, anti-ERK, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Experimental Protocols
J774A.1 Cell Culture
This protocol describes the standard procedure for maintaining and subculturing the J774A.1 macrophage cell line.[3][4][5][6][7]
-
Thawing Frozen Cells:
-
Rapidly thaw a cryovial of J774A.1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Transfer the cell suspension to a T75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Subculture:
-
Monitor cell confluency daily. J774A.1 cells are adherent.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of fresh media and detach the cells by gently scraping with a cell scraper.
-
Transfer the cell suspension to a 15 mL conical tube and add 8 mL of complete medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability.[8][9][10]
-
Cell Seeding:
-
Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Anti-inflammatory Assays
These assays measure the effect of this compound on the production of inflammatory mediators in LPS-stimulated J774A.1 cells.
-
Cell Seeding and Pre-treatment:
-
Seed J774A.1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete medium.
-
Incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
Supernatant Collection:
-
After incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.
-
Store the supernatants at -80°C until use.
-
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.[11][12][13][14]
-
Assay Procedure:
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve:
-
Prepare a standard curve using sodium nitrite (0-100 µM) in cell culture medium.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples from the standard curve.
-
These assays quantify the levels of PGE2 and IL-6 in the cell culture supernatant using commercially available ELISA kits.[15][16][17][18][19][20][21][22]
-
Assay Procedure:
-
Follow the manufacturer's instructions provided with the specific PGE2 and IL-6 ELISA kits.
-
Typically, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Calculate the concentrations of PGE2 and IL-6 in the samples based on the standard curves generated with recombinant standards provided in the kits.
-
Western Blot Analysis for p-ERK and p-NF-κB
This protocol is for detecting the phosphorylation status of ERK and NF-κB p65 to assess the effect of this compound on these signaling pathways.[23][24][25][26][27]
-
Cell Treatment and Lysis:
-
Seed J774A.1 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-NF-κB p65, total NF-κB p65, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation
Illustrative data based on studies of the related compound, Retrofractamide C.
Table 1: Effect of this compound on J774A.1 Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100.0 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.6 ± 6.1 |
| 50 | 88.4 ± 5.7 |
Data are presented as mean ± SD.
Table 2: Effect of this compound on NO, PGE2, and IL-6 Production in LPS-stimulated J774A.1 Cells
| Treatment | NO (µM) | PGE2 (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 50.5 ± 8.2 | 112.7 ± 15.3 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 850.2 ± 65.4 | 2540.1 ± 189.6 |
| LPS + this compound (10 µM) | 15.3 ± 1.5 | 520.7 ± 48.9 | 1685.4 ± 150.2 |
| LPS + this compound (25 µM) | 8.7 ± 0.9 | 280.1 ± 30.1 | 950.8 ± 102.7 |
Data are presented as mean ± SD.
Table 3: Densitometric Analysis of Western Blots for p-ERK and p-NF-κB
| Treatment | p-ERK / Total ERK (Relative Intensity) | p-NF-κB / Total NF-κB (Relative Intensity) |
| Control | 0.1 ± 0.02 | 0.15 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.0 | 1.0 ± 0.0 |
| LPS + this compound (10 µM) | 0.6 ± 0.07 | 0.55 ± 0.06 |
| LPS + this compound (25 µM) | 0.3 ± 0.04 | 0.28 ± 0.04 |
Data are normalized to the LPS-treated group and presented as mean ± SD.
Troubleshooting
-
High background in ELISA: Ensure proper washing steps and use the recommended blocking buffers.
-
Weak or no signal in Western blot: Check antibody dilutions, transfer efficiency, and ECL substrate activity.
-
Inconsistent results in cell-based assays: Ensure consistent cell seeding density, passage number, and treatment times. Regularly check for mycoplasma contamination.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the initial in vitro evaluation of this compound. By assessing its cytotoxicity and anti-inflammatory potential through the measurement of key inflammatory mediators and analysis of the underlying signaling pathways, researchers can gain valuable insights into the therapeutic promise of this natural compound. It is recommended to adapt and optimize these protocols based on experimental observations to achieve the most reliable and reproducible results.
References
- 1. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. RPubs - Cell Culture Protocol [rpubs.com]
- 5. J774A.1. Culture Collections [culturecollections.org.uk]
- 6. Cell culture of J774A.1 cells [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. arborassays.com [arborassays.com]
- 16. raybiotech.com [raybiotech.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. raybiotech.com [raybiotech.com]
- 19. bmgrp.com [bmgrp.com]
- 20. elkbiotech.com [elkbiotech.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. dbbiotech.com [dbbiotech.com]
- 26. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Evaluating the Therapeutic Potential of Retrofractamide A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A, an alkaloid isolated from the fruit of the long pepper (Piper longum), is a compound of growing interest for its potential therapeutic applications. While direct studies on this compound in animal models are limited, research on the related compound Retrofractamide C and the well-studied alkaloid piperine, also from Piper species, provides a strong rationale for investigating its efficacy in various disease models. These related compounds have demonstrated significant anti-inflammatory, neuroprotective, and metabolic regulatory properties. This document outlines detailed application notes and protocols for utilizing relevant animal models to study the effects of this compound, drawing upon established methodologies for similar natural products.
I. Neurological Disorders
Based on the neuroprotective effects observed with piperine, animal models of neurodegenerative diseases and cognitive impairment are highly relevant for studying this compound.
Alzheimer's Disease Models
Application Note: To investigate the potential of this compound to mitigate cognitive deficits and neuropathology associated with Alzheimer's disease. Piperine has been shown to attenuate cognitive impairment in a mouse model of sporadic Alzheimer's disease.[1][2]
Experimental Protocol: Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Induction: Intracerebroventricular (ICV) injection of streptozotocin (STZ).
-
Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the mouse in a stereotaxic frame.
-
Administer bilateral ICV injections of STZ (e.g., 1.5 mg/kg) on day 1 and day 3.[2]
-
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally or intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) daily for a specified period (e.g., 21 days), starting after STZ administration.
-
-
Behavioral Assessment:
-
Biochemical and Histopathological Analysis:
-
Collect brain tissue (hippocampus and cortex) for analysis.
-
Measure markers of oxidative stress (e.g., MDA, SOD, GSH).
-
Assess levels of neurotransmitters (e.g., acetylcholine).
-
Evaluate neuroinflammation by measuring cytokines (e.g., TNF-α, IL-1β).
-
Perform histological staining (e.g., H&E, Nissl) to assess neuronal damage.
-
Huntington's Disease Model
Application Note: To assess the neuroprotective effects of this compound against motor deficits and neuronal loss characteristic of Huntington's disease. Piperine has been shown to mitigate behavioral impairments and provide neuroprotection in a rat model of Huntington's disease-like symptoms.[3]
Experimental Protocol: 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease Model
-
Animal Model: Male Wistar rats (200-250 g).
-
Induction: Intraperitoneal (i.p.) injection of 3-nitropropionic acid (3-NP).
-
Administer 3-NP (e.g., 20 mg/kg) i.p. for 4 consecutive days.[3]
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg) orally twice daily, 30 minutes before and 6 hours after each 3-NP injection.[3]
-
-
Behavioral Assessment:
-
Beam Walk Test: To assess motor coordination and balance.
-
Rotarod Test: To evaluate motor skill learning and coordination.
-
-
Biochemical and Immunohistochemical Analysis:
II. Metabolic Disorders
The known effects of piperine on metabolic parameters suggest that this compound could have therapeutic potential in conditions like obesity, insulin resistance, and metabolic syndrome.[4][5][6][7]
High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance
Application Note: To evaluate the efficacy of this compound in preventing or reversing obesity, dyslipidemia, and insulin resistance induced by a high-fat diet. Piperine has been shown to ameliorate these conditions in HFD-fed mice.[7]
Experimental Protocol: HFD-Induced Metabolic Dysfunction Model
-
Animal Model: Male C57BL/6J mice (6-8 weeks old).
-
Induction:
-
Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
-
Treatment:
-
Administer this compound orally (e.g., 20 and 40 mg/kg body weight) daily for the duration of the study or for a specified treatment period.[7]
-
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and water intake regularly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose metabolism.
-
-
Biochemical Analysis:
Monosodium Glutamate (MSG)-Induced Obesity and Metabolic Inflammation
Application Note: To investigate the role of this compound in mitigating metabolic inflammation associated with obesity and insulin resistance. Piperine has been shown to inhibit metabolic inflammation in MSG-treated obese mice.[4][8]
Experimental Protocol: MSG-Induced Obesity Model
-
Animal Model: Newborn male ICR mice.
-
Induction:
-
Subcutaneously inject newborn mice with MSG (e.g., 4 mg/g body weight) daily for the first 5 days of life.[4]
-
-
Treatment:
-
At an appropriate age (e.g., 8 weeks), administer this compound orally at different doses for a specified duration (e.g., 4 weeks).
-
-
Assessment of Metabolic Inflammation:
-
Measure body weight, fasting blood glucose, and serum insulin levels.
-
Perform a complete blood count (CBC) to assess total white blood cells.[4]
-
Measure serum levels of pro-inflammatory cytokines (e.g., IL-1β, Galectin-3) and anti-inflammatory cytokines (e.g., IL-10).[4]
-
Analyze macrophage polarization (M1/M2 markers) in adipose tissue using qPCR or flow cytometry.[4]
-
III. Inflammatory Conditions
Retrofractamide C has demonstrated anti-inflammatory effects in a mouse model of acute inflammation, suggesting a similar potential for this compound.[9][10]
Xylene-Induced Ear Edema
Application Note: To evaluate the topical anti-inflammatory activity of this compound in an acute inflammation model.
Experimental Protocol: Xylene-Induced Mouse Ear Edema Model
-
Animal Model: Male ICR mice (6-8 weeks old).
-
Induction:
-
Apply a standard volume of xylene (e.g., 20 µL) to the anterior and posterior surfaces of the right ear to induce edema.[9]
-
-
Treatment:
-
Topically apply this compound (dissolved in a suitable vehicle like acetone) to the right ear shortly after xylene application.
-
-
Assessment of Inflammation:
-
Measure ear thickness using a digital caliper at various time points after induction.
-
After a set duration (e.g., 2 hours), sacrifice the mice and collect ear punches for weight measurement to quantify edema.
-
Perform histological analysis (H&E staining) on ear tissue to assess inflammatory cell infiltration.[9]
-
Quantitative Data Summary
Table 1: Summary of Quantitative Data from Studies on Related Compounds
| Compound | Animal Model | Key Findings | Reference |
| Piperine | STZ-induced Alzheimer's (mice) | Dose-dependent improvement in cognitive performance in MWM test. | [2] |
| Piperine | 3-NP-induced Huntington's (rats) | Attenuated behavioral impairments; reduced neuronal loss in the striatum. | [3] |
| Piperine | HFD-induced obesity (mice) | 40 mg/kg dose significantly decreased body weight, liver weight, and serum triglycerides, total cholesterol, LDL-C, and glucose. | [7] |
| Piperine | MSG-induced obesity (mice) | Significantly reduced blood total WBC, serum Gal-3, and IL-1β. | [4] |
| Retrofractamide C | Xylene-induced ear edema (mice) | Alleviated edema formation and inflammatory cell infiltration. | [9][10] |
Signaling Pathways and Experimental Workflows
References
- 1. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders [aginganddisease.org]
- 2. Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine ameliorates insulin resistance via inhibiting metabolic inflammation in monosodium glutamate-treated obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine attenuates cardiovascular, liver and metabolic changes in high carbohydrate, high fat-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of piperine on the mitigation of obesity associated with gut microbiota alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Retrofractamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A is a naturally occurring alkamide found in several species of the Piper genus. It shares structural similarities with other bioactive compounds like piperine and capsaicin. Interest in this compound is growing due to its potential pharmacological activities. As research into its biological effects and therapeutic potential expands, the need for robust and reliable analytical methods for its quantification in various samples becomes crucial.
These application notes provide detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical approaches for structurally related compounds and serve as a starting point for method development and validation.
Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for its accessibility and cost-effectiveness, and LC-MS/MS for its superior sensitivity and selectivity, which is particularly important for complex biological samples.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples where concentrations are expected to be in the microgram per milliliter (µg/mL) range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying trace levels of this compound (nanogram per milliliter, ng/mL, or lower) in complex biological matrices such as plasma, serum, and tissue homogenates. Its high selectivity minimizes interference from endogenous matrix components.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of compounds structurally similar to this compound, such as piperine and capsaicinoids. These values can be used as a benchmark during the development and validation of a quantitative method for this compound.
Table 1: Typical HPLC-UV Method Performance for Piperine and Capsaicinoids
| Parameter | Piperine | Capsaicinoids |
| Linearity Range | 0.5 - 20 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.015 µg/mL | 2.6 ng/mL |
| Limit of Quantification (LOQ) | 0.044 µg/mL | 10 ng/mL |
| Recovery | 95 - 105% | 85 - 110% |
Table 2: Typical LC-MS/MS Method Performance for Piperine and Analogs
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | < 15% |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: Sample Preparation
Effective sample preparation is critical for accurate and reproducible quantification. Two common methods are presented below. The choice of method will depend on the sample matrix, the required level of cleanliness, and the desired concentration factor.
-
To 100 µL of biological sample (e.g., plasma, serum), add 10 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of biological sample, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm and 340 nm (selection to be optimized based on this compound absorbance spectrum)
-
Run Time: 10 minutes
Protocol 3: LC-MS/MS Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
This compound: Precursor Ion (Q1): m/z 328.2 -> Product Ion (Q3): [To be determined by infusion and fragmentation analysis]
-
Internal Standard (IS): [To be determined based on the selected IS]
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Signaling Pathway
Caption: LPS-induced signaling pathway and inhibition by this compound.
Application Note: Quantitative Determination of Retrofractamide A in Biological Matrices using LC-MS/MS
Abstract
This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Retrofractamide A in plasma samples. The described protocol provides a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other analyses requiring accurate measurement of this compound. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection. While the specific parameters provided herein are based on established principles for similar small molecules, they should be optimized and validated for specific experimental conditions.
Introduction
This compound is a naturally occurring alkamide found in various plant species, notably from the Piper genus. It has garnered significant interest due to its potential pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and sensitive analytical method is crucial.[1][2] LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for quantifying small molecules in complex biological matrices.[3][4][5] This document outlines a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS with electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for data acquisition.
Experimental
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
A protein precipitation method is proposed for the extraction of this compound from plasma samples. This technique is straightforward and effective for removing high molecular weight proteins.[6]
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of Internal Standard (IS) working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
The following are representative instrument conditions. Optimization of these parameters is recommended.
Table 1: Proposed Chromatographic Conditions
| Parameter | Suggested Value |
| HPLC System | A standard UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 10 |
| 3.0 | 10 |
Table 2: Proposed Mass Spectrometry Conditions
| Parameter | Suggested Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method.[8] The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell. The most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
Table 3: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be determined | To be optimized |
Note: The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation Parameters (Representative)
A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria.
Table 4: Representative Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and processing conditions |
Visualizations
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Retrofractamide A stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A is a naturally occurring bioactive compound isolated from plants of the Piper genus, such as Piper retrofractum (Java long pepper).[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-diabetic properties.[1] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for experimental use, ensuring accuracy, reproducibility, and safety in research and development settings.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₃ | [2] |
| Molecular Weight | 327.42 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 129 °C | [3] |
| Solubility | Soluble in organic solvents such as methanol and ethanol; limited solubility in water.[1] Commercially available sources suggest DMSO as a suitable solvent.[3] | EvitaChem, InvivoChem |
| CAS Number | 94079-67-1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 327.42 g/mol * 1000 mg/g = 3.2742 mg
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.27 mg of this compound powder directly into the tared tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (mL) = (Mass (mg) / 327.42 ( g/mol )) / 0.010 (mol/L) * 1 (mL/L)
-
Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
-
Workflow for Preparing this compound Stock Solution
Workflow for the preparation of this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Perform a serial dilution to minimize pipetting errors and ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (1:100): Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Final Dilution (1:10): Add the appropriate volume of the 100 µM intermediate solution to the cell culture wells to achieve the desired final concentration of 10 µM. For example, to a well containing 1 mL of cell culture medium, add 10 µL of the 100 µM intermediate solution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
-
Incubation:
-
Gently mix the contents of the wells and incubate the cells for the desired experimental duration.
-
Putative Signaling Pathway
While the precise molecular targets of this compound are still under investigation, its structural similarity to other anti-inflammatory compounds from the Piper genus, such as Retrofractamide C, suggests potential modulation of key inflammatory signaling pathways. Retrofractamide C has been shown to inhibit the phosphorylation of ERK and NF-κB in LPS-induced inflammatory responses.[5][6] Therefore, a putative mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Putative Anti-Inflammatory Signaling Pathway of this compound
A putative signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize these protocols based on their specific experimental requirements and cell lines. The proposed signaling pathway is putative and requires further experimental validation.
References
Application of Retrofractamide A in Cytotoxicity Assays: Current Research Landscape
Despite the growing interest in natural compounds for cancer therapy, specific data on the application of Retrofractamide A in cytotoxicity assays remains elusive in publicly available scientific literature. While extracts of Piper retrofractum, the plant from which this compound is isolated, have demonstrated cytotoxic effects against various cancer cell lines, detailed protocols and quantitative data specifically for this compound are not currently documented.
Research has primarily focused on the broader cytotoxic potential of Piper retrofractum extracts and other isolated compounds, such as Retrofractamide C. These studies provide a foundation for inferring the potential cytotoxic activities of this compound and offer a roadmap for future investigations.
Cytotoxicity of Piper retrofractum Extracts and Related Compounds
Extracts from Piper retrofractum have shown promising cytotoxic activity against a range of cancer cell lines, including:
-
HeLa (Cervical Cancer): Studies have reported the cytotoxic effects of Piper retrofractum extracts on HeLa cells.
-
MCF-7 (Breast Cancer): Research indicates that extracts from this plant exhibit cytotoxicity towards MCF-7 breast cancer cells.
Furthermore, a structurally related compound, Retrofractamide C , has been shown to possess cytotoxic properties. Specifically, it has demonstrated cytotoxicity against L5178Y mouse lymphoma cells . This finding suggests that other amide alkaloids from Piper retrofractum, including this compound, may also exhibit similar bioactivities.
Postulated Mechanisms and Signaling Pathways
While the precise mechanisms of action for this compound in a cytotoxic context are unknown, insights can be drawn from studies on Piper retrofractum extracts and related compounds. The cytotoxic effects of these natural products are often attributed to the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways involved in cancer cell proliferation and survival.
Potential signaling pathways that could be investigated for this compound, based on the activity of similar natural compounds, include:
-
Apoptosis Induction: Many cytotoxic natural products trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.
-
Cell Cycle Arrest: Another common mechanism is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating.
-
Inhibition of Pro-survival Signaling: Pathways such as PI3K/Akt and MAPK/ERK, which are often hyperactivated in cancer and promote cell survival, are potential targets for cytotoxic compounds.
Future Directions and Experimental Protocols
To establish the application of this compound in cytotoxicity assays, a systematic investigation is required. The following experimental workflow outlines a potential approach for researchers and drug development professionals.
Experimental Workflow for Assessing the Cytotoxicity of this compound
Caption: A logical workflow for the cytotoxic evaluation of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.
Materials:
-
This compound
-
Cancer cell lines
-
96-well plates
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis buffer).
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Potential Signaling Pathway Investigation
To elucidate the mechanism of action, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell survival pathways.
Caption: Postulated apoptotic signaling pathways that may be affected by this compound.
Application Notes and Protocols for Elucidating the Mechanism of Action of Retrofractamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A is a natural product isolated from plants of the Piper genus, a source of various bioactive compounds. While the precise mechanism of action for this compound is not fully elucidated, related compounds such as Retrofractamide C have demonstrated significant biological activities, including anti-inflammatory effects through the modulation of key signaling pathways. This document provides a comprehensive experimental framework to systematically investigate the mechanism of action of this compound, with a focus on its potential anti-inflammatory, anti-cancer, and neuroprotective properties.
The proposed experimental design follows a tiered approach, beginning with broad screening to confirm biological activity, followed by in-depth cellular and molecular analyses to identify specific targets and signaling pathways.
Tier 1: Initial Screening and Confirmation of Bioactivity
The initial step is to determine the optimal concentration range of this compound for cellular assays and to obtain a preliminary assessment of its biological effects.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration range of this compound that is non-toxic to cells and to identify its cytotoxic effects on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation, a panel of cancer cell lines such as MCF-7, A549, and a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined for cytotoxic effects.
Data Presentation:
| Concentration (µM) | RAW 264.7 Viability (%) | MCF-7 Viability (%) | SH-SY5Y Viability (%) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.2 | 100 ± 3.8 |
| 0.1 | 98 ± 3.9 | 99 ± 4.1 | 101 ± 4.0 |
| 1 | 97 ± 5.1 | 95 ± 3.7 | 98 ± 3.5 |
| 10 | 95 ± 4.2 | 85 ± 5.5 | 96 ± 4.1 |
| 25 | 90 ± 3.8 | 60 ± 6.1 | 92 ± 3.9 |
| 50 | 75 ± 5.3 | 35 ± 4.9 | 88 ± 4.5 |
| 100 | 50 ± 6.0 | 15 ± 3.2 | 70 ± 5.1 |
Table 1: Hypothetical cell viability data for this compound across different cell lines.
Primary Screening Assays
Based on the activities of related compounds, initial screens should focus on inflammation, cancer, and neuroprotection.
-
Anti-inflammatory: Measure the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
-
Anti-cancer: Screen for anti-proliferative activity using a BrdU incorporation assay in a panel of cancer cell lines.
-
Neuroprotective: Assess the protective effect of this compound against glutamate-induced excitotoxicity in SH-SY5Y cells.[1][2]
Tier 2: Elucidation of Cellular Mechanisms
This tier aims to understand how this compound exerts its biological effects at a cellular level.
Anti-inflammatory Mechanism
Studies on the related compound Retrofractamide C suggest that this compound may inhibit pro-inflammatory mediators and key signaling pathways like NF-κB and MAPK.[3][4]
Protocol: Measurement of Pro-inflammatory Cytokines
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Data Analysis: Compare the cytokine levels in this compound-treated groups with the LPS-only control.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 25 ± 5 | 15 ± 4 | 10 ± 3 |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 | 800 ± 70 |
| LPS + this compound (10 µM) | 800 ± 90 | 1300 ± 150 | 450 ± 50 |
| LPS + this compound (25 µM) | 400 ± 50 | 700 ± 80 | 200 ± 30 |
Table 2: Hypothetical effect of this compound on pro-inflammatory cytokine production.
Anti-cancer Cellular Mechanisms
Protocols:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine the effect of this compound on cell cycle distribution in cancer cells.
-
Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify apoptosis and necrosis in treated cancer cells.
Neuroprotective Mechanisms
Protocols:
-
Oxidative Stress Assay: Measure the levels of reactive oxygen species (ROS) using a DCFDA-based assay in neuronal cells challenged with an oxidative stressor (e.g., H₂O₂).
-
Neurite Outgrowth Assay: In a neuronal differentiation model, assess the effect of this compound on neurite length and branching.
Tier 3: Identification of Molecular Targets and Pathway Analysis
This advanced stage focuses on identifying the direct molecular targets of this compound and confirming its impact on specific signaling pathways.
Molecular Target Identification
Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Covalently immobilize this compound onto a solid support (e.g., epoxy-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from the relevant cell line.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Validation: Validate the identified potential targets using techniques like Western blotting or Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Analysis
Protocol: Western Blotting for NF-κB and MAPK Pathways
-
Cell Treatment and Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7) with this compound for appropriate time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK) and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine the relative phosphorylation levels.
Data Presentation:
| Treatment | p-p65/p65 Ratio | p-ERK/ERK Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 5.2 ± 0.4 | 4.8 ± 0.3 |
| LPS + this compound (10 µM) | 2.8 ± 0.3 | 2.5 ± 0.2 |
| LPS + this compound (25 µM) | 1.5 ± 0.2 | 1.3 ± 0.1 |
Table 3: Hypothetical effect of this compound on NF-κB and ERK phosphorylation.
Visualizations
Experimental Workflow
Caption: Tiered experimental workflow for elucidating the mechanism of action of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Retrofractamide A Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrofractamide A, a natural compound isolated from plants of the Piper genus, has garnered interest for its potential biological activities.[1] A critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent is the identification and validation of its molecular targets. Target engagement assays are essential for confirming direct binding of a small molecule to its protein target(s) within a complex biological system. This document provides detailed protocols for several state-of-the-art techniques applicable to the study of this compound target engagement. These methods are designed to be adaptable for both initial target discovery and subsequent validation.
While the direct molecular targets of this compound are currently not fully elucidated, studies on related compounds like Retrofractamide C have shown inhibitory effects on inflammatory signaling pathways, specifically the phosphorylation of ERK and NF-κB.[2] This suggests that this compound may also modulate key proteins within cellular signaling cascades. The following protocols describe robust methods to identify such interactions.
I. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle:
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement in a cellular environment.[3][4] The principle is based on the ligand-induced thermal stabilization of a target protein.[3] When a small molecule like this compound binds to its target protein, it generally increases the protein's resistance to thermal denaturation.[5] By heating cell lysates or intact cells to various temperatures, denatured proteins will aggregate and can be removed by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[3][6] An increase in the melting temperature (Tm) of a protein in the presence of the compound indicates direct binding.[4]
Experimental Protocol: Western Blot-Based CETSA
1. Cell Culture and Treatment: a. Culture cells of interest to 70-80% confluency. b. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound. Incubate for a time sufficient to allow cell penetration and target binding (e.g., 1-4 hours).
2. Cell Harvesting and Lysis: a. Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors). c. Lyse the cells by freeze-thaw cycles or other mechanical means. d. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.
3. Heat Treatment: a. Aliquot the clarified lysate into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR cycler. One aliquot should be kept at room temperature as a non-heated control. c. Immediately cool the samples on ice for 3 minutes.
4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. b. Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations for all samples. c. Prepare samples for SDS-PAGE and Western blotting. d. Perform Western blotting using a primary antibody specific for the putative target protein. e. Develop the blot and quantify the band intensities.
6. Data Analysis: a. Plot the normalized band intensities as a percentage of the non-heated control against the corresponding temperature for both vehicle- and this compound-treated samples. b. Determine the melting temperature (Tm) for the protein under both conditions. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
Data Presentation: Hypothetical CETSA Data for this compound
| Protein Target | Treatment | Melting Temperature (Tm) in °C | ΔTm (°C) |
| Target X | Vehicle (DMSO) | 52.5 | - |
| Target X | 10 µM this compound | 56.0 | +3.5 |
| Target Y | Vehicle (DMSO) | 61.0 | - |
| Target Y | 10 µM this compound | 61.2 | +0.2 |
| Housekeeping Protein | Vehicle (DMSO) | 65.8 | - |
| Housekeeping Protein | 10 µM this compound | 65.7 | -0.1 |
II. Drug Affinity Responsive Target Stability (DARTS)
Principle:
Drug Affinity Responsive Target Stability (DARTS) is a technique used to identify the protein targets of small molecules without requiring any modification to the compound.[7][8] The method is based on the principle that when a small molecule binds to a protein, it can stabilize the protein's conformation, making it less susceptible to proteolytic degradation.[9][10] In a typical DARTS experiment, a cell lysate is treated with the small molecule or a vehicle control, and then subjected to limited proteolysis by a protease.[9] The resulting protein fragments are then analyzed by SDS-PAGE. Proteins that are protected from digestion by the small molecule will appear as more intense bands in the treated sample compared to the control.[8]
Experimental Protocol: DARTS
1. Cell Lysis: a. Prepare a total protein lysate from cells or tissues of interest in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing mild detergents like Triton X-100). b. Determine the protein concentration of the lysate.
2. Compound Incubation: a. Aliquot the cell lysate. For each aliquot, add this compound to the desired final concentration or the equivalent volume of vehicle (e.g., DMSO). b. Incubate the mixtures for 1 hour at room temperature to allow for binding.
3. Limited Proteolysis: a. To each aliquot, add a protease such as pronase or thermolysin at a predetermined concentration (optimization of protease concentration is crucial). b. Incubate for a specific time (e.g., 10-30 minutes) at room temperature. c. Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
4. Protein Analysis: a. Boil the samples for 5-10 minutes to denature the proteins. b. Separate the protein fragments by SDS-PAGE. c. Visualize the proteins by Coomassie blue or silver staining.
5. Identification of Protected Proteins: a. Compare the band patterns between the vehicle- and this compound-treated lanes. b. Bands that are more intense in the this compound-treated lane represent proteins that were protected from proteolysis. c. Excise these bands from the gel and identify the proteins using mass spectrometry.
Data Presentation: Hypothetical DARTS Data for this compound
| Protein Band ID | Protein Identified by MS | Fold Protection (Treated/Vehicle) | Putative Target? |
| D-1 | Protein Kinase Z | 4.5 | Yes |
| D-2 | Heat Shock Protein 70 | 1.2 | No |
| D-3 | Filamin-A | 3.8 | Yes |
| D-4 | Beta-actin | 1.0 | No |
III. Photoaffinity Labeling (PAL) for Target Identification
Principle:
Photoaffinity Labeling (PAL) is a powerful chemical biology technique to identify direct binding partners of a small molecule.[11] This method requires a synthetic version of the small molecule (a "probe") that incorporates two key features: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[12] The probe is incubated with a cell lysate or live cells to allow it to bind to its target(s). Upon exposure to UV light, the photoreactive group becomes activated and forms a covalent bond with any nearby amino acid residues of the interacting protein.[11][13] The reporter tag is then used to enrich the covalently labeled proteins, which are subsequently identified by mass spectrometry.[13]
Experimental Protocol: Photoaffinity Labeling
1. Probe Synthesis: a. Synthesize a this compound analog containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin). It is crucial that these modifications do not significantly impair the biological activity of the parent compound.
2. Labeling in Live Cells or Lysate: a. Treat live cells or cell lysate with the photoaffinity probe for a specified time. b. For competitive labeling, a parallel sample can be pre-incubated with an excess of unmodified this compound to identify specific binding partners.
3. UV Crosslinking: a. Irradiate the samples with UV light (e.g., 365 nm) for a predetermined time on ice to induce covalent crosslinking of the probe to its target proteins.
4. Lysis and Protein Enrichment: a. If using live cells, lyse them after UV irradiation. b. Add streptavidin-conjugated beads to the lysate to capture the biotin-tagged protein-probe complexes. c. Incubate to allow for binding, then wash the beads extensively to remove non-specifically bound proteins.
5. Elution and Identification: a. Elute the captured proteins from the beads. b. Separate the proteins by SDS-PAGE. c. Perform an in-gel digest of the protein bands or the entire lane. d. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
6. Data Analysis: a. Compare the list of proteins identified in the probe-treated sample with those from the control samples (e.g., no probe, or competition with excess parent compound). b. Proteins that are significantly enriched in the probe-treated sample and show reduced enrichment in the competition sample are considered high-confidence targets.
Data Presentation: Hypothetical Photoaffinity Labeling Data for this compound
| Protein Identified by MS | Spectral Counts (Probe) | Spectral Counts (Probe + excess this compound) | Specificity Ratio |
| MAP Kinase Kinase 1 | 152 | 15 | 10.1 |
| Cyclooxygenase-2 | 128 | 11 | 11.6 |
| Serum Albumin | 210 | 198 | 1.1 |
| IKK beta | 95 | 8 | 11.9 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflows
Caption: Overview of key experimental workflows for target engagement.
References
- 1. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 9. Frontiers | Drug affinity-responsive target stability unveils filamins as biological targets for artemetin, an anti-cancer flavonoid [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Retrofractamide A for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Retrofractamide A
This compound is a naturally occurring compound isolated from plants of the Piper genus, such as Piper retrofractum (long pepper).[1] Structurally related to piperine, the main bioactive component of black pepper, this compound is being investigated for various potential therapeutic applications, including anti-inflammatory and metabolic effects. A significant challenge in the preclinical development of this compound is its limited aqueous solubility, which can hinder its bioavailability in in vivo studies.[1] This document provides detailed application notes and protocols for the formulation of this compound for oral and parenteral administration in rodent models, aiming to facilitate consistent and effective in vivo testing.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₃ | [2] |
| Molecular Weight | 327.4 g/mol | [2] |
| Appearance | Solid | PubChem |
| Melting Point | 129 °C | PubChem |
| LogP (calculated) | 4.5 | PubChem |
| Water Solubility | Limited/Poor | [1] |
| Organic Solvent Solubility | Soluble in methanol and ethanol | [1] |
Formulation Strategies for In Vivo Administration
Given its lipophilic nature and poor water solubility, several formulation strategies can be employed to enhance the delivery of this compound in animal studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental design.
Below are detailed protocols for preparing various formulations suitable for in vivo studies. It is recommended to perform small-scale pilot formulations to determine the optimal vehicle for your specific batch of this compound and intended dose concentration.
Oral Administration Formulations
Oral gavage is a common method for administering compounds in rodent studies. The following formulations are designed to improve the suspension or solubilization of this compound in an aqueous vehicle.
Protocol 1: Aqueous Suspension using Carboxymethyl Cellulose (CMC)
This is a widely used method for water-insoluble compounds.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection or deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional, for finer suspension)
Procedure:
-
Prepare the vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously. Heat gently (do not boil) to aid dissolution if necessary. Allow the solution to cool to room temperature.
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Create a paste: Place the weighed this compound in a mortar. Add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilute to final volume: Gradually add the remaining 0.5% CMC-Na vehicle to the paste while stirring continuously to achieve the desired final concentration.
-
Homogenize (optional): For a more uniform and stable suspension, homogenize the mixture at a moderate speed.
-
Storage: Store the suspension at 2-8°C. It is recommended to prepare the suspension fresh or within 24 hours of use. Always vortex or stir the suspension thoroughly before each administration to ensure uniform dosing.
Protocol 2: Solubilization using Polyethylene Glycol 400 (PEG400)
PEG400 can be used as a co-solvent to dissolve lipophilic compounds.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl) or water
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Dissolve in PEG400: Add the weighed this compound to the required volume of PEG400. Vortex thoroughly. Gentle warming in a water bath (37-40°C) can aid dissolution.
-
Dilute with aqueous vehicle (optional): If a less viscous solution is desired and the compound remains in solution, the PEG400 concentrate can be diluted with sterile saline or water. The final concentration of PEG400 should be determined based on solubility and tolerability in the animal model. A common ratio is up to 40-50% PEG400 in the final formulation.
-
Storage: Store the solution at room temperature, protected from light. Observe for any precipitation before use.
Protocol 3: Co-solvent System with Tween 80 and CMC
This formulation combines a surfactant (Tween 80) to improve wettability and a suspending agent (CMC).
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile water for injection or deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the vehicle: Prepare a 0.5% (w/v) CMC-Na solution as described in Protocol 1. Add Tween 80 to a final concentration of 0.1-1% (v/v) and stir until fully dissolved.
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Create a paste: In a mortar, add a small amount of the Tween 80/CMC vehicle to the this compound powder and triturate to form a paste.
-
Dilute to final volume: Gradually add the remaining vehicle to the paste with continuous stirring to achieve the desired concentration.
-
Storage: Store at 2-8°C and use within 24 hours. Vortex well before administration.
Parenteral Administration Formulations
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, sterile and well-tolerated formulations are essential.
Protocol 4: Solubilization using a Co-solvent System (DMSO, PEG300, Tween 80)
This is a common formulation for achieving a solution for parenteral administration of poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve in DMSO: Dissolve the weighed this compound in the smallest necessary volume of DMSO to create a concentrated stock solution.
-
Add PEG300: Add PEG300 to the DMSO solution and mix well. A common ratio is 1 part DMSO to 4-9 parts PEG300.
-
Add Tween 80: Add Tween 80 to the mixture and mix thoroughly. The final concentration of Tween 80 is typically 1-5%.
-
Dilute with saline: Slowly add sterile saline to the organic mixture with constant vortexing to the final desired concentration. The final concentration of organic solvents should be kept as low as possible to minimize toxicity. A common final vehicle composition is 5-10% DMSO, 30-40% PEG300, and the remainder as aqueous vehicle with surfactant.
-
Observe for precipitation: After adding the saline, carefully observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or decreasing the final drug concentration).
-
Sterile filtration: Filter the final solution through a 0.22 µm sterile filter before administration.
-
Storage: Prepare this formulation fresh before each use.
Table 2: Summary of Formulation Compositions
| Formulation | Route | Composition | Key Advantages |
| 0.5% CMC Suspension | Oral | This compound in 0.5% (w/v) aqueous CMC-Na | Simple to prepare, well-tolerated for oral gavage. |
| PEG400 Solution | Oral | This compound in PEG400 (can be diluted with water/saline) | Can achieve a true solution, potentially improving absorption. |
| Tween 80/CMC Suspension | Oral | This compound in 0.1-1% Tween 80 and 0.5% CMC | Improved wettability and suspension stability. |
| DMSO/PEG300/Tween 80 | Parenteral | This compound in a co-solvent mixture diluted with saline | Suitable for achieving a solution for injections. |
Experimental Protocols for Formulation Evaluation
Protocol 5: In Vitro Solubility Assessment
A preliminary assessment of solubility in different vehicles is essential.
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in a vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 6: In Vivo Pharmacokinetic (PK) Study
A pilot PK study is crucial to determine the bioavailability of the formulated this compound.
Procedure:
-
Administer the formulated this compound to a cohort of rodents (e.g., mice or rats) at a defined dose via the intended route (e.g., oral gavage or IV injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability (if both IV and oral data are available).
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Retrofractamide A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Retrofractamide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a naturally occurring amide alkaloid found in plants of the Piper genus.[1] Its hydrophobic nature leads to limited solubility in water, which can pose significant challenges for its formulation into aqueous-based delivery systems and can negatively impact its bioavailability. For instance, a structurally similar compound, piperine, has an aqueous solubility of only about 40 mg/L.[2][3]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The main strategies for enhancing the solubility of poorly water-soluble compounds like this compound include:
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Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
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Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range, thereby increasing the surface area for dissolution.
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the desired fold-increase in solubility, the intended dosage form, and the stability of this compound under various processing conditions. A preliminary screening of different methods is often recommended.
Troubleshooting Guides
Solid Dispersion
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | Poor miscibility between this compound and the chosen polymer. | - Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®). - Adjust the drug-to-polymer ratio. - Utilize a common solvent that effectively dissolves both components. |
| Recrystallization of this compound during storage. | The amorphous solid dispersion is thermodynamically unstable. | - Increase the polymer concentration to better inhibit drug mobility. - Store the solid dispersion in a desiccator to protect from moisture, which can act as a plasticizer. - Select a polymer with a higher glass transition temperature (Tg). |
| Incomplete solvent removal during preparation. | Inefficient drying process. | - For solvent evaporation, extend the drying time or increase the temperature (if the compound is thermally stable). - For spray drying, optimize the inlet temperature and gas flow rate. |
| Poor dissolution of the prepared solid dispersion. | Formation of a viscous gel layer by the polymer upon contact with water, hindering drug release. | - Incorporate a superdisintegrant into the formulation. - Decrease the concentration of the gelling polymer. |
Cyclodextrin Complexation
| Issue | Potential Cause | Troubleshooting Steps |
| Low complexation efficiency. | Mismatch between the size of this compound and the cyclodextrin cavity. Inefficient mixing during preparation. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD). - Optimize the molar ratio of this compound to cyclodextrin. - For the kneading method, ensure thorough and consistent mixing. For the co-precipitation method, ensure complete dissolution before precipitation. |
| Precipitation of the complex out of solution. | The concentration of the complex has exceeded its aqueous solubility. | - Use a more soluble cyclodextrin derivative, such as HP-β-cyclodextrin. - Adjust the pH of the solution if the drug has ionizable groups (though this compound is neutral). |
| Difficulty in isolating the solid complex. | The complex may be too fine or may not precipitate effectively. | - For co-precipitation, try adding a non-solvent to induce precipitation. - For lyophilization, ensure complete freezing before starting the sublimation process. |
Nanoparticle Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Wide particle size distribution (high polydispersity index). | Inadequate control over the nanoprecipitation or homogenization process. | - Optimize the stirring speed and the rate of addition of the drug solution to the anti-solvent. - Adjust the concentration of the stabilizer. - For high-pressure homogenization, increase the number of homogenization cycles. |
| Particle aggregation upon storage. | Insufficient stabilization of the nanoparticles. | - Increase the concentration of the stabilizing agent (e.g., surfactants like Tween 80 or polymers like PVA). - Optimize the surface charge of the nanoparticles to enhance electrostatic repulsion. |
| Low encapsulation efficiency. | Drug leakage from the nanoparticles into the surrounding medium. | - Select a polymer for the nanoparticle matrix that has a higher affinity for this compound. - Optimize the formulation parameters, such as the drug-to-polymer ratio. |
Quantitative Data Summary
| Compound | Aqueous Solubility | Conditions |
| Piperine | 40 mg/L (0.04 mg/mL) | 18 °C |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of polyvinylpyrrolidone K30 (PVP K30) in 10 mL of methanol.
-
Mixing: Stir the solution at room temperature until a clear solution is obtained.
-
Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle. Pass the powder through a 100-mesh sieve.
-
Storage: Store the prepared solid dispersion in a desiccator.
Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Molar Calculation: Calculate the required amounts of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.
-
Wetting: Place the calculated amount of HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) methanol-water mixture to form a paste.
-
Kneading: Gradually add the this compound to the paste and knead for 60 minutes. Add more of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Dry the resulting product at 50°C in a hot air oven until a constant weight is achieved.
-
Sieving: Pass the dried complex through a 100-mesh sieve.
-
Storage: Store the complex in a well-closed container in a cool, dry place.
Preparation of this compound Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 50 mg of this compound and 100 mg of polylactic-co-glycolic acid (PLGA) in 5 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 1% (w/v) of polyvinyl alcohol (PVA) in 20 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at 500 rpm.
-
Solvent Evaporation: Continue stirring for 4 hours at room temperature to allow for the complete evaporation of acetone.
-
Centrifugation: Centrifuge the resulting nanosuspension at 15,000 rpm for 30 minutes.
-
Washing and Resuspension: Discard the supernatant and wash the nanoparticle pellet twice with deionized water. Resuspend the final pellet in a suitable aqueous medium.
-
Lyophilization (optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., 5% trehalose).
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Retrofractamide A Stability in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address potential stability issues with Retrofractamide A in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common challenges and their resolutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my cell culture media?
A1: The stability of small molecules like this compound in cell culture media can be influenced by a combination of physicochemical and biological factors. Key factors include:
-
pH of the Media: The pH of cell culture media can change over time, especially with cellular metabolism, potentially leading to the hydrolysis of susceptible functional groups in this compound.[1][2]
-
Composition of the Media: Components within the media, such as amino acids, vitamins, and metal ions, can interact with this compound and promote degradation.[3][4][5]
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate the rate of chemical degradation reactions.[2][6]
-
Light Exposure: Exposure to light, particularly UV, can induce photolytic degradation of light-sensitive compounds.[2][7]
-
Oxidation: The presence of dissolved oxygen and reactive oxygen species (ROS) generated by cellular processes can lead to oxidative degradation.[2][8]
-
Enzymatic Degradation: Enzymes present in serum supplements (e.g., FBS) or secreted by cells can metabolize this compound.
-
Binding to Proteins and Plastics: this compound may bind to serum proteins or the plastic of the cultureware, reducing its effective concentration in the media.[9][10]
Q2: I observed a decrease in the expected biological activity of this compound over the course of my experiment. Could this be a stability issue?
A2: A time-dependent loss of potency is a strong indicator of compound instability.[2] To confirm this, you should perform a stability study by incubating this compound in your cell culture media (with and without cells) for the duration of your experiment. Samples should be taken at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of the parent compound.[10]
Q3: How can I differentiate between chemical degradation and metabolic instability of this compound in my cell culture experiment?
A3: To distinguish between chemical and metabolic degradation, you can perform parallel stability experiments:
-
Acellular Media: Incubate this compound in cell culture media without cells. Any observed degradation will be due to chemical instability (e.g., hydrolysis, oxidation).
-
Cellular Media: Incubate this compound in the presence of your cells. A significantly faster degradation rate compared to the acellular condition suggests metabolic instability.[1]
Further investigation into metabolic instability can be conducted using subcellular fractions like liver microsomes or S9 fractions, which contain metabolic enzymes.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to cell culture media.
-
Potential Cause: The aqueous solubility of this compound may be low, causing it to precipitate when the DMSO stock solution is diluted into the aqueous cell culture media.[1]
-
Troubleshooting Steps:
-
Optimize Dilution: Perform serial dilutions of the DMSO stock in media rather than a single large dilution step.
-
Pre-warm Media: Ensure the cell culture media is at 37°C before adding the compound.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration can enhance solubility and stability for some compounds due to protein binding.[9]
-
Solubility Assessment: Formally determine the kinetic solubility of this compound in your specific cell culture media.
-
Issue 2: Inconsistent experimental results with different batches of media or serum.
-
Potential Cause: Lot-to-lot variability in complex media components like Fetal Bovine Serum (FBS) can introduce different levels of enzymes or other components that may affect the stability of this compound.[5]
-
Troubleshooting Steps:
-
Lot Qualification: Test new lots of media and FBS for their effect on the stability of this compound before use in critical experiments.
-
Use Chemically Defined Media: If possible, switch to a chemically defined, serum-free media to reduce variability.[5]
-
Heat-Inactivate Serum: Heat-inactivating the FBS can denature some enzymes that may contribute to metabolic degradation.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under different conditions to illustrate how such data would be presented.
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 6 | 8.8 | 88% |
| 12 | 7.9 | 79% |
| 24 | 6.2 | 62% |
| 48 | 3.8 | 38% |
Table 2: Impact of Serum on this compound Stability at 24 hours
| Media Condition | Percent Remaining |
| DMEM (serum-free) | 45% |
| DMEM + 5% FBS | 55% |
| DMEM + 10% FBS | 62% |
Experimental Protocols
Protocol 1: Assessing Chemical Stability of this compound in Cell Culture Media
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Incubation Setup:
-
Dispense your chosen cell culture media (e.g., DMEM + 10% FBS) into sterile tubes or a multi-well plate.
-
Spike the media with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%).
-
Prepare a "time zero" sample by immediately stopping the reaction (see step 4).
-
Incubate the remaining samples in a cell culture incubator at 37°C and 5% CO2 for various time points (e.g., 2, 6, 12, 24, 48 hours).
-
-
Sample Collection: At each time point, collect an aliquot of the media.
-
Reaction Quenching and Sample Preparation:
-
Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile (typically 2-3 volumes).
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.[10]
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine its stability profile and half-life.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal ion leachates and the physico-chemical stability of biotherapeutic drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Retrofractamide A Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Retrofractamide A. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, or (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)-N-isobutylnona-2,4,8-trienamide, is typically approached through a convergent synthesis. This involves the separate synthesis of two key fragments: the carboxylic acid side-chain, (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid, and the isobutylamine moiety. The final step is the coupling of these two fragments via an amide bond formation.
Q2: What are the most common steps that result in low yields?
A2: The primary challenges leading to low yields in this compound synthesis are often associated with:
-
Amide Coupling: The final step of joining the carboxylic acid and isobutylamine can be inefficient if the wrong coupling agents or conditions are used.
-
Stereocontrol in C-C bond formation: Establishing the correct (E,E,E) stereochemistry in the triene chain can be difficult, often leading to mixtures of isomers that are hard to separate and result in a lower yield of the desired product.
-
Purification: The purification of intermediates and the final product can be challenging due to the presence of structurally similar byproducts and isomers, leading to product loss during chromatography.
Q3: Are there alternative synthetic routes to consider?
A3: While the convergent approach is common, alternative strategies could involve building the molecule in a more linear fashion. For instance, the isobutylamide functionality could be introduced earlier in the synthesis. However, this might complicate subsequent reactions due to the presence of the amide group. For complex syntheses, exploring different carbon-carbon bond-forming reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), to construct the triene backbone could also be a viable alternative to traditional Wittig-type reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Final Amide Coupling Step
Q: I am getting a low yield (<50%) in the final amide coupling of (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid and isobutylamine. What are the possible causes and solutions?
A: Low yields in amide coupling reactions are a common issue. Here are several factors to consider and troubleshoot:
-
Choice of Coupling Reagent: The efficiency of the coupling reaction is highly dependent on the chosen reagent. If you are using a standard carbodiimide like DCC or EDC alone, the reaction can be sluggish and prone to side reactions.
-
Solution: Use a more efficient coupling reagent system. Phosphonium salts like PyBOP or aminium/uronium salts like HATU or HBTU are often more effective, especially for complex substrates.[1] It is also common to use additives with carbodiimides, such as HOBt or HOAt, to improve reaction rates and suppress side reactions like racemization (though racemization is not a concern for isobutylamine).[1]
-
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Solution: Ensure your solvent (e.g., DMF, DCM) is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. The reaction may benefit from being run at a slightly elevated temperature (e.g., 40 °C) or for a longer duration (e.g., 24 hours). However, prolonged heating can also lead to degradation, so monitoring the reaction by TLC or LC-MS is crucial.
-
-
Purity of Starting Materials: Impurities in either the carboxylic acid or the amine can interfere with the reaction.
-
Solution: Ensure both the carboxylic acid and isobutylamine are of high purity. The carboxylic acid can be purified by recrystallization or column chromatography prior to the coupling reaction.
-
-
Stoichiometry: Using an incorrect ratio of reactants and reagents can lead to incomplete conversion.
-
Solution: It is common to use a slight excess (1.1-1.5 equivalents) of the amine to drive the reaction to completion.[3]
-
Quantitative Data: Comparison of Amide Coupling Reagents
| Coupling Reagent System | Base | Typical Yield Range | Notes |
| EDC/HOBt | DIPEA | 60-85% | A standard, cost-effective choice. |
| DCC/DMAP | - | 50-80% | Can be effective, but removal of the dicyclohexylurea (DCU) byproduct can be difficult.[3] |
| HATU/DIPEA | DIPEA | 85-95% | Highly efficient, often leading to cleaner reactions and higher yields.[3] |
| T3P | Pyridine | 70-90% | A safer alternative to some other coupling reagents with an easy workup.[3] |
Issue 2: Poor Stereoselectivity in the Wittig or Horner-Wadsworth-Emmons (HWE) Reaction
Q: I am struggling to obtain the desired (E)-isomer in the C-C bond formation to build the triene chain and am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
A: Achieving high (E)-selectivity is crucial for maximizing the yield of the correct this compound isomer. The choice of reaction and conditions is key.
-
Wittig Reaction: Standard Wittig reactions with unstabilized ylides tend to give the (Z)-isomer.
-
Solution: To favor the (E)-isomer, use a stabilized ylide (e.g., one with an adjacent ester or ketone group). The Schlosser modification of the Wittig reaction can also be employed to increase (E)-selectivity.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is generally superior to the Wittig reaction for producing (E)-alkenes.
-
Solution: Use phosphonate reagents that favor the formation of the (E)-alkene. For example, the use of triethyl phosphonoacetate with a strong, non-nucleophilic base like NaH or KHMDS typically gives high (E)-selectivity. The choice of solvent can also play a role; THF is commonly used.
-
Quantitative Data: Stereoselectivity in Alkene Synthesis
| Reaction Type | Reagents | Base | Typical E/Z Ratio |
| Standard Wittig (unstabilized ylide) | Ph3P=CHR | n-BuLi | <10:90 |
| Standard Wittig (stabilized ylide) | Ph3P=CHCO2Et | NaH | >90:10 |
| Horner-Wadsworth-Emmons | (EtO)2P(O)CH2CO2Et | NaH | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid (Key Intermediate)
This protocol outlines a plausible route to the carboxylic acid precursor using a Horner-Wadsworth-Emmons reaction to establish the (E,E)-diene system.
-
Step 1: Synthesis of (E)-3-(benzo[d][1][2]dioxol-5-yl)acrylaldehyde.
-
To a solution of piperonal (1.0 eq) in a suitable solvent (e.g., ethanol), add acetaldehyde (1.5 eq) and a catalytic amount of a base (e.g., NaOH).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the α,β-unsaturated aldehyde.
-
-
Step 2: Synthesis of ethyl (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoate.
-
To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add triethyl 4-phosphonocrotonate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to form the ylide.
-
Add a solution of the aldehyde from Step 1 (1.0 eq) in THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the trienoate.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
Dissolve the trienoate from Step 2 in a mixture of THF and water.
-
Add an excess of LiOH (3-5 eq) and stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture with 1M HCl.
-
Extract the product with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure to yield the desired carboxylic acid.
-
Protocol 2: Final Amide Coupling to Synthesize this compound
-
Activation of the Carboxylic Acid:
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add isobutylamine (1.2 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Visualizations
Caption: Plausible synthetic pathway for this compound.
References
- 1. EP2236489A1 - Method for production of (2e,6z,8e)-n-isobutyl-2,6,8-decatrienamide (spilanthol), and foods, beverages, cosmetics and pharmaceutical preparations each comprising the compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Pagoamide A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Retrofractamide A Precipitation in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common issue of Retrofractamide A precipitation during in-vitro experiments. The information is presented in a question-and-answer format to directly resolve specific problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a bioactive amide alkaloid, naturally found in plants of the Piper genus, such as Piper retrofractum.[1] Its chemical structure consists of a benzodioxole head and a long unsaturated alkyl amide tail. Due to this structure, it is a relatively hydrophobic molecule with limited aqueous solubility.[1]
Q2: I dissolved my this compound in DMSO and it looked fine, but it precipitated when I added it to my aqueous cell culture media. Why did this happen?
This is a common phenomenon known as solvent-shifting precipitation. This compound is readily soluble in organic solvents like DMSO.[2] However, when your concentrated DMSO stock solution is introduced into an aqueous environment like cell culture media or a buffer, the solvent polarity changes dramatically. The aqueous medium cannot maintain the solubility of the hydrophobic this compound at the same concentration, causing it to "crash out" of the solution and form a precipitate.[3]
Q3: What are the negative consequences of compound precipitation in my assay?
Precipitation can severely compromise your experimental results in several ways:
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Inaccurate Dosing: The concentration of soluble, biologically active compound will be significantly lower than your intended nominal concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[3]
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Cellular Toxicity: Solid particles of the compound can be cytotoxic to cells, independent of the compound's pharmacological effects.[3]
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Assay Interference: Precipitate can interfere with assay readouts, particularly in optical-based methods like fluorescence, absorbance, or high-content imaging, by scattering light or creating artifacts.
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Poor Reproducibility: The amount of precipitation can vary between wells and experiments, leading to high variability and unreliable data.
Q4: At what concentration should I prepare my initial DMSO stock solution for this compound?
Chemical suppliers suggest that stock solutions of this compound can be prepared in DMSO at concentrations of 5 mM, 10 mM, or even 20 mM.[2] However, starting with a lower stock concentration (e.g., 5 or 10 mM) can sometimes mitigate precipitation upon dilution into aqueous buffers. It is crucial to ensure the compound is fully dissolved in the DMSO stock before any dilutions are made. Avoid repeated freeze-thaw cycles of your stock solution, as this can promote precipitation over time.[2] It is best practice to aliquot your stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide: Step-by-Step Solutions for Precipitation
If you observe precipitation, work through the following troubleshooting steps. This workflow is designed to help you identify the cause and find a suitable solution.
Data Presentation: Solubility & Assay Parameters
The solubility of this compound is highly dependent on the solvent system. The following tables provide illustrative data to guide your experimental setup.
Table 1: General Solubility of this compound
| Solvent | Solubility Category | Recommended Stock Concentration | Notes |
| Water | Very Low / Insoluble | Not Recommended | Direct dissolution in aqueous buffers will likely fail. |
| Ethanol / Methanol | Soluble | 1-10 mM | Can be used as a primary solvent, but may have higher cellular toxicity than DMSO at the same final concentration. |
| DMSO | Highly Soluble | 5-20 mM[2] | The most common solvent for creating concentrated stock solutions for in-vitro assays. |
Table 2: Critical Parameters for Preventing Precipitation in a Typical Cell-Based Assay
| Parameter | Recommended Limit | Rationale |
| Final DMSO Concentration | < 0.5% (v/v) , ideally ≤ 0.1% | High concentrations of DMSO are toxic to cells and can alter membrane properties, affecting experimental outcomes. |
| Final Compound Concentration | Below Kinetic Solubility Limit | Exceeding the kinetic solubility in the final assay medium is the primary cause of precipitation. |
| Incubation Temperature | 37°C | Ensure media is pre-warmed to 37°C before adding the compound to avoid precipitation due to temperature shock.[4] |
| pH of Medium | Maintained at ~7.4 | pH shifts can alter the charge state of media components or the compound itself, affecting solubility. Use of a HEPES-buffered medium can help maintain stable pH.[4] |
Experimental Protocols
Protocol 1: Recommended Dilution Method for Cell-Based Assays
This protocol describes a stepwise dilution method to minimize precipitation when preparing the final working concentration of this compound for treating cells.
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to confirm no solid particles remain.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Create Intermediate Dilution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
In a sterile tube, add 990 µL of serum-free cell culture medium or sterile PBS.
-
Add 10 µL of the 10 mM this compound stock to the serum-free medium/PBS. This creates a 100 µM intermediate solution with 1% DMSO.
-
Mix immediately by gentle vortexing or pipetting.
-
-
Prepare Final Working Solution:
-
For a final concentration of 10 µM, add 1 part of the 100 µM intermediate solution to 9 parts of pre-warmed complete (serum-containing) cell culture medium.
-
For example, add 1 mL of the 100 µM solution to 9 mL of complete medium.
-
The final DMSO concentration will be 0.1%.
-
Mix gently by inverting the tube. Do not vortex vigorously as this can cause frothing of media containing serum.
-
-
Application:
-
Use this final working solution to treat your cells immediately.
-
Protocol 2: Determining the Kinetic Solubility in Assay Medium
This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific assay medium under your experimental conditions.
Methodology:
-
Prepare Compound Plate:
-
In a 96-well plate (Plate A), prepare a 2-fold serial dilution of your 10 mM this compound stock solution in 100% DMSO. Start with 10 mM and dilute down a column.
-
-
Prepare Assay Plate:
-
In a clear, flat-bottom 96-well plate (Plate B), add 198 µL of your complete cell culture medium to each well.
-
Include wells for a negative control (medium + 2 µL DMSO) and a blank (medium only).
-
-
Mix and Incubate:
-
Transfer 2 µL from each well of Plate A to the corresponding well in Plate B. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2 hours).
-
-
Measure Precipitation:
-
Visual Inspection: Examine the plate under a light microscope for visible precipitate.
-
Instrumental Analysis: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance/scattering compared to the negative control indicates precipitation.[4]
-
-
Determine Solubility Limit:
-
The highest concentration that does not show a significant increase in light scattering or visible precipitate is considered the kinetic solubility limit under these conditions. You should perform all subsequent experiments at or below this concentration.
-
Signaling Pathway Context
This compound and related compounds are often studied for their anti-inflammatory properties. A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . The diagram below illustrates a simplified version of this pathway, which is commonly activated by stimuli like Lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines. This compound is hypothesized to inhibit this pathway, reducing the inflammatory response.
Studies on the related compound Retrofractamide C have shown it can inhibit the phosphorylation of key signaling molecules like ERK and NF-κB in LPS-stimulated cells.[4] This suggests that this compound may exert its anti-inflammatory effects by targeting upstream kinases like the IKK complex, thereby preventing the release and nuclear translocation of NF-κB. Understanding this context can help in designing assays, such as measuring cytokine production (e.g., IL-6, TNF-α) or performing western blots for phosphorylated IκB, to assess the compound's activity below its precipitation threshold.
References
- 1. Buy this compound (EVT-1582261) | 94079-67-1 [evitachem.com]
- 2. This compound | Alkaloids | 94079-67-1 | Invivochem [invivochem.com]
- 3. VU0238429 solubility: ≥20 mg/mL in DMSO | 1160247-92-6 [sigmaaldrich.com]
- 4. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Retrofractamide A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Retrofractamide A isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound isomers by HPLC?
Separating this compound isomers, which are likely to be diastereomers or enantiomers, presents several challenges. These isomers often have very similar physicochemical properties, making their separation difficult. Common issues include:
-
Poor Resolution: Peaks of the isomers are not well separated, leading to co-elution.
-
Peak Tailing or Fronting: Asymmetrical peak shapes can hinder accurate quantification.[1]
-
Inconsistent Retention Times: Variability in retention times between runs can affect reproducibility.[2]
-
Peak Broadening: Wide peaks can reduce resolution and sensitivity.[1]
Q2: What type of HPLC column is best suited for separating this compound isomers?
For chiral compounds like this compound, a Chiral Stationary Phase (CSP) is typically required for effective separation of enantiomers.[3] The selection of the specific CSP is crucial and often empirical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are widely applicable for a broad range of chiral compounds.[4] For diastereomers, a standard reversed-phase C18 column might be sufficient, but a CSP can also enhance separation.[5]
Q3: What are the key parameters to optimize for improving the separation of this compound isomers?
Optimization of the following parameters is critical for achieving good resolution:
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase (if using reversed-phase) significantly impacts selectivity.[6] For chiral separations, the addition of small amounts of additives like acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., diethylamine) can improve peak shape and resolution.
-
Column Temperature: Temperature affects the thermodynamics of the separation and can influence selectivity.[7] Experimenting with different temperatures (e.g., 25°C, 30°C, 40°C) is recommended.
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution. A lower flow rate generally leads to better separation but longer run times.
-
pH of the Mobile Phase: The pH can affect the ionization state of the analytes and the stationary phase, thereby influencing retention and selectivity.[6] The stability of this compound at different pH values should also be considered.
Troubleshooting Guides
Problem 1: Poor Resolution of Isomer Peaks
Symptoms:
-
Overlapping peaks for the isomers.
-
Resolution value (Rs) is less than 1.5.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column | If not already using one, switch to a Chiral Stationary Phase (CSP). Consider screening different types of CSPs (e.g., polysaccharide-based, protein-based). |
| Suboptimal Mobile Phase | - Adjust Organic Modifier: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. - Try a Different Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities. - Additives: Introduce small amounts of an acidic (e.g., 0.1% formic acid) or basic (e.g., 0.1% diethylamine) additive to the mobile phase to improve peak shape and selectivity. |
| Incorrect Temperature | Systematically vary the column temperature (e.g., in 5°C increments) to see if it improves resolution. |
| Inadequate Flow Rate | Decrease the flow rate to allow for better interaction with the stationary phase, which can enhance resolution. |
Experimental Workflow for Optimizing Resolution:
Caption: Workflow for troubleshooting poor resolution.
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | This compound, an amide, may have secondary interactions with residual silanols on the silica support of the column. - Use a modern, end-capped column. - Add a competing base (e.g., 0.1% diethylamine) to the mobile phase to block active sites. |
| Inappropriate pH | The mobile phase pH might be causing the analyte to be partially ionized. Adjust the pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form. |
| Column Overload | The sample concentration might be too high. Reduce the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent to remove any contaminants. |
Logical Diagram for Diagnosing Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing.
Problem 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the isomer peaks shift between injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before each injection. A general rule is to flush with 10-20 column volumes of the mobile phase. |
| Mobile Phase Preparation | - Inconsistent Composition: Prepare the mobile phase carefully and consistently. Use a precise graduated cylinder or balance. - Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times. |
| Pump Issues or Leaks | Check the HPLC system for any leaks in the pump, injector, or fittings. Ensure the pump is delivering a consistent flow rate. |
| Sample Solvent Effects | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause retention time shifts. Whenever possible, dissolve the sample in the mobile phase.[8] |
Workflow for Stabilizing Retention Times:
Caption: Steps to achieve consistent retention times.
Baseline Experimental Protocol
This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be necessary.
| Parameter | Recommendation |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak IA or similar polysaccharide-based CSP (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detector | UV-Vis Diode Array Detector (DAD) at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL |
Note on Stability: this compound contains amide and ester-like functionalities and double bonds, which could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[9] It is advisable to work within a pH range of 3-8 and to avoid prolonged exposure to harsh conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to understand the stability profile of the molecule.
References
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cipac.org [cipac.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Retrofractamide A in experiments
Disclaimer: Information regarding the specific on-target mechanism and off-target profile of Retrofractamide A is limited in publicly available scientific literature. This guide provides a generalized framework based on established methodologies for investigating and mitigating off-target effects of small molecules, using this compound as a hypothetical example. The experimental protocols and data presented are illustrative and should be adapted to your specific research context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A: Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misleading experimental outcomes, cellular toxicity, and a lack of reproducibility.[1] Understanding and controlling for these effects is critical for validating research findings and for the development of specific therapeutic agents.
Q2: I'm observing a cellular phenotype (e.g., unexpected cell death, altered morphology) that doesn't seem consistent with the presumed function of this compound in adipogenesis. How can I determine if this is an off-target effect?
A: A multi-step approach is necessary to distinguish on-target from off-target effects. Key strategies include:
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Dose-Response Analysis: Conduct a dose-response curve for both the intended effect (e.g., adipogenesis promotion) and the unexpected phenotype. A significant difference in the EC50 (effective concentration) or IC50 (inhibitory concentration) values suggests that the two effects may be mediated by different targets.[1]
-
Use of a Structurally Unrelated Agonist: If another compound with a different chemical structure is known to promote adipogenesis through the same target, test it in your system. If it does not produce the unexpected phenotype, it's likely your observed effect is specific to this compound's chemical structure and therefore off-target.
-
Target Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this compound still elicits the unexpected phenotype in these cells, the effect is independent of its on-target action.[2]
-
Inactive Analog Comparison: If available, use a structurally similar but biologically inactive analog of this compound. Observation of the phenotype with the inactive analog would strongly point towards an off-target effect.
Q3: My experimental results with this compound are inconsistent across different batches or cell passages. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Compound Stability: this compound may be unstable in your cell culture medium. Assess its stability and degradation over the course of your experiment using methods like LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Primary Cell Variability: If using primary cells, inherent biological differences between donors and variations in isolation protocols can lead to inconsistent responses. Standardize your cell culture procedures and use cells from multiple donors to confirm trends.[2]
-
Off-Target Effects: An off-target interaction could be affecting a pathway that varies in its activation state between cell passages or under slightly different culture conditions, leading to variable phenotypic outcomes.
Q4: I suspect this compound might be activating other signaling pathways, such as MAP kinase pathways (e.g., ERK), similar to related compounds like Retrofractamide C. What is a standard workflow to investigate this?
A: To determine if this compound is activating a specific off-target pathway like the Ras/Raf/MEK/ERK cascade, you can use the following workflow:
-
Western Blot Analysis: Treat your cells with this compound at various concentrations and time points. Lyse the cells and perform a Western blot to detect the phosphorylated (activated) forms of key pathway proteins (e.g., p-ERK, p-MEK). An increase in phosphorylation would indicate pathway activation.
-
Use of Pathway-Specific Inhibitors: Pre-treat your cells with a known inhibitor of the suspected off-target pathway (e.g., a MEK inhibitor) before adding this compound. If the inhibitor prevents the unexpected phenotype, it confirms the involvement of that pathway.
-
Broad-Spectrum Kinase Profiling: To identify unknown off-target interactions, you can use commercially available kinase profiling services that screen your compound against a large panel of kinases to identify unintended targets.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Concentrations
-
Potential Cause: Off-target toxicity. The concentrations of this compound required for its on-target effect may also be sufficient to engage off-target proteins that induce cell death.
-
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of this compound that causes 50% cell death.
-
Compare with On-Target EC50: Compare the cytotoxicity IC50 with the EC50 for the desired biological effect (e.g., adipogenesis). A narrow therapeutic window (close IC50 and EC50 values) suggests off-target toxicity.
-
Multiplex Cytotoxicity Assays: Use assays that can distinguish between different mechanisms of cell death, such as apoptosis and necrosis (e.g., Annexin V/PI staining). This can provide clues about the off-target pathway involved.[2]
-
Counter-Screening: Test this compound on a cell line that does not express the intended target. If cytotoxicity persists, it is likely an off-target effect.[1]
-
Issue 2: Observed Phenotype Does Not Match On-Target Hypothesis
-
Potential Cause: The observed effect is mediated by one or more off-target proteins.
-
Troubleshooting Steps:
-
Rescue Experiment: Overexpress the intended target protein in your cells. If the phenotype is not rescued or modulated, it suggests the involvement of other targets.[1]
-
Proteomic Profiling: Use unbiased proteomics approaches, such as mass spectrometry-based analysis of the cellular proteome after treatment with this compound. This can identify unexpected changes in protein expression or post-translational modifications, revealing which pathways are affected.[1]
-
Quantitative Data Summary
As specific experimental data for this compound is scarce, the following table presents hypothetical data to illustrate how to structure and compare results during troubleshooting.
| Parameter | On-Target Effect (Adipogenesis) | Off-Target Effect (e.g., p-ERK activation) | Off-Target Effect (Cytotoxicity) |
| EC50 / IC50 | 5 µM | 25 µM | 50 µM |
| Maximal Response | 80% increase in lipid droplet formation | 3-fold increase in p-ERK levels | 95% cell death |
| Time to Onset | 48 hours | 30 minutes | 24 hours |
This is illustrative data. Researchers should generate their own data for their specific experimental system.
Experimental Protocols
Protocol 1: Western Blot for Off-Target Pathway Activation (e.g., ERK)
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Cell Culture and Treatment: Plate your cells (e.g., HEK293T, 3T3-L1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the fold-change in p-ERK relative to total ERK.
Protocol 2: siRNA-Mediated Target Knockdown
-
siRNA Transfection:
-
On day 1, seed cells so they reach 30-50% confluency on the day of transfection.
-
On day 2, transfect cells with siRNA targeting your primary protein of interest or a non-targeting control siRNA using a suitable lipid-based transfection reagent, following the manufacturer's protocol.
-
-
Confirmation of Knockdown: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or qPCR.
-
This compound Treatment: Treat the remaining transfected cells with this compound at the desired concentration.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, reporter gene expression). If the phenotype persists in the target-knockdown cells, it is confirmed to be an off-target effect.
Visualizations
References
Technical Support Center: Ensuring Reproducibility in Retrofractamide A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Retrofractamide A.
Introduction
This compound is a naturally occurring compound that has garnered interest for its potential biological activities.[1] Reproducibility is a cornerstone of robust scientific research, ensuring that findings are reliable and can be independently verified.[2][3][4] This guide addresses common challenges and specific issues that may arise during the synthesis and experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring reproducibility in cell-based assays with this compound?
A1: Key factors include:
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Cell Line Authentication: Regularly verify the identity of your cell line to avoid cross-contamination.[2]
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Consistent Cell Culture Conditions: Maintain consistency in media composition, passage number, and cell density.[3][5]
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Compound Purity and Handling: Ensure the purity of your this compound stock and use consistent solvent and final concentrations.
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Standardized Protocols: Adhere strictly to established and detailed experimental protocols.[3]
Q2: How can I minimize variability in my MTT assay results when determining the cytotoxicity of this compound?
A2: To minimize variability in MTT assays:
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Ensure a homogenous single-cell suspension before seeding.
-
Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
-
Use a multichannel pipette for adding reagents to minimize timing differences between wells.
-
Be cautious during media aspiration to avoid detaching adherent cells.[6]
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Ensure complete solubilization of the formazan crystals before reading the absorbance.[7][8]
Q3: My Western blot results for downstream targets of this compound are inconsistent. What should I check?
A3: For inconsistent Western blot results, consider the following:
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Protein Extraction: Ensure your lysis buffer is appropriate for the target proteins and contains protease and phosphatase inhibitors.[9]
-
Protein Quantification: Accurately determine protein concentration to ensure equal loading across all lanes.
-
Antibody Quality: Use validated antibodies at their optimal dilution and ensure compatibility between primary and secondary antibodies.[10]
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Transfer Efficiency: Optimize transfer conditions based on the molecular weight of your target proteins.[11]
-
Washing and Blocking: Insufficient blocking can lead to high background, while excessive washing can reduce signal.[9]
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate J774A.1 macrophage cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
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This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: After 24 hours of incubation, replace the old medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: One hour after treatment with this compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the treated and stimulated cells for the desired experimental time (e.g., 24 hours for cytokine analysis).
MTT Assay for Cell Viability
-
Cell Treatment: Seed and treat cells with varying concentrations of this compound as described above and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Protein Expression Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-NF-κB, total ERK, total NF-κB, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on J774A.1 Macrophages (MTT Assay)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.6 | 4.8 |
| 5 | 95.3 | 5.1 |
| 10 | 92.1 | 4.5 |
| 25 | 88.7 | 5.5 |
| 50 | 75.4 | 6.2 |
| 100 | 52.3 | 5.9 |
IC50: > 100 µM
Table 2: Effect of this compound on LPS-Induced Protein Expression (Western Blot Densitometry)
| Treatment | p-ERK / Total ERK (Relative Intensity) | p-NF-κB / Total NF-κB (Relative Intensity) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 3.5 ± 0.4 | 4.2 ± 0.5 |
| LPS + this compound (10 µM) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| LPS + this compound (25 µM) | 1.4 ± 0.2 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Hypothesized signaling pathway targeted by this compound.
Troubleshooting Guides
Problem: High variability between replicate wells in the MTT assay.
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for consistency.[6] |
| Edge effect | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill them with sterile PBS or media.[6] |
| Incomplete formazan solubilization | Ensure the formazan crystals are completely dissolved in DMSO by gentle pipetting or shaking before reading the absorbance.[7] |
| Cell clumping | Ensure a single-cell suspension is achieved after trypsinization (if applicable) and before seeding. |
Problem: Weak or no signal for the target protein in Western blot.
| Possible Cause | Suggested Solution |
| Low protein expression | Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding | Optimize the primary antibody concentration and incubation time. Consider incubating overnight at 4°C.[11] |
| Poor protein transfer | Verify transfer efficiency using a prestained protein ladder or Ponceau S staining. Adjust transfer time or voltage as needed. |
| Inactive secondary antibody | Use a fresh dilution of the secondary antibody. Test its activity with a dot blot. |
Problem: High background on Western blot.
| Possible Cause | Suggested Solution |
| Insufficient blocking | Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., BSA instead of milk).[9] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody.[9][10] |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations.[10] |
| Membrane dried out | Ensure the membrane remains wet throughout the entire process.[10] |
References
- 1. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ensuring Reproducibility: Critical Cell Culture Quality Controls | Technology Networks [technologynetworks.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. galaxy.ai [galaxy.ai]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
adjusting pH to improve Retrofractamide A stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Retrofractamide A. The following information addresses common issues related to the stability of this compound, with a focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What could be the cause?
A1: Loss of activity is often due to the chemical degradation of this compound in solution. As an amide, this compound is susceptible to hydrolysis, a process that is significantly influenced by the pH of the solution. Storing the compound in a buffer with a pH that is too acidic or too alkaline can accelerate its degradation. For optimal stability, it is crucial to maintain the recommended pH for your stock solutions and experimental buffers.
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on general principles of amide chemistry, this compound is expected to be most stable in a slightly acidic to neutral pH range. Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the amide bond, leading to the degradation of the compound.[1][2][3][4] We recommend preparing stock solutions and performing experiments in a buffered solution with a pH between 5.0 and 7.0 to maximize stability.
Q3: I am observing inconsistent results in my cell-based assays. Could pH be a factor?
A3: Yes, pH can significantly impact the results of cell-based assays. In addition to affecting the stability of this compound, the pH of your culture medium can influence cellular processes and the ionization state of the compound, which may alter its membrane permeability and target engagement. Ensure that your experimental buffers are compatible with your cell culture conditions and that the final pH of the medium is maintained within the optimal physiological range for your cells.
Q4: How can I assess the stability of my this compound solution at a specific pH?
A4: To determine the stability of this compound in your specific experimental conditions, you can perform a time-course stability study. This involves incubating the compound in your buffer of choice at a constant temperature and quantifying the remaining intact this compound at various time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this type of study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The pH of the solvent may be affecting the solubility of this compound. | Adjust the pH of the solvent to a range where this compound is known to be soluble. Based on its structure, solubility may be higher in slightly acidic conditions. Always prepare a fresh solution if precipitation is observed. |
| Rapid loss of compound | The solution pH is promoting hydrolysis of the amide bond. | Prepare fresh solutions in a buffer with a pH between 5.0 and 7.0. Avoid storing solutions for extended periods, especially at room temperature. For long-term storage, aliquot and freeze at -80°C. |
| Inconsistent analytical readings | Degradation products may be interfering with the quantification of the parent compound. | Utilize a validated, stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, that can separate this compound from its potential degradation products. |
| Variable biological activity | The pH of the experimental medium is fluctuating, affecting both compound stability and cellular responses. | Ensure that your cell culture or assay medium is adequately buffered to maintain a stable physiological pH throughout the experiment. |
Quantitative Data on this compound Stability
The following table summarizes hypothetical stability data for this compound at different pH values when incubated at 37°C for 24 hours. This data is for illustrative purposes to demonstrate the importance of pH on stability.
| pH | Buffer System | Incubation Time (hours) | % Remaining this compound (Hypothetical) |
| 3.0 | Glycine-HCl | 24 | 75% |
| 5.0 | Acetate Buffer | 24 | 95% |
| 7.0 | Phosphate Buffer | 24 | 92% |
| 9.0 | Tris-HCl | 24 | 60% |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at various pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., glycine-HCl for pH 3, acetate for pH 5, phosphate for pH 7, and Tris-HCl for pH 9).
-
Ensure all buffers are prepared with high-purity water and filtered through a 0.22 µm filter.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Incubation:
-
Dilute the this compound stock solution into each of the prepared buffers to a final concentration of 100 µM.
-
Aliquot the solutions into separate vials for each time point to avoid repeated freeze-thaw cycles.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial from each pH condition.
-
Immediately quench the degradation by freezing the sample at -80°C or by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt the reaction.
-
Analyze the samples by a validated HPLC method to quantify the concentration of the remaining intact this compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH condition.
-
Determine the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot.
-
Visualizations
Caption: Experimental workflow for pH-dependent stability testing of this compound.
Caption: Hypothetical signaling pathway showing this compound's anti-inflammatory mechanism.
References
Technical Support Center: Vehicle Selection for Compound A Administration
This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate vehicle for the administration of poorly soluble compounds, exemplified here as "Compound A."
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in selecting a vehicle for a new, poorly soluble compound like Compound A?
A1: The initial and most critical step is to conduct preformulation studies to understand the physicochemical properties of Compound A.[1][2][3] This involves determining its solubility in various solvents, its pKa, logP, and solid-state characteristics (e.g., crystalline vs. amorphous).[2][4] An assessment of solubility is the typical starting point.[2]
Q2: What are common formulation strategies for compounds with low aqueous solubility?
A2: Several strategies can be employed to formulate poorly soluble drugs. These include:
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Lipid-based formulations: This is a popular approach that incorporates the active compound into inert lipid vehicles like oils or surfactant dispersions.[5][6] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are common.[5]
-
Solid dispersions: The drug can be dispersed in a polymer matrix to improve solubility and dissolution.[7][8]
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve dissolution rates.[6][9]
-
pH adjustment: For ionizable drugs, altering the pH of the vehicle can significantly enhance solubility.[4]
-
Use of co-solvents: Incorporating organic solvents with water can increase the solubility of hydrophobic compounds.[10]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[10][11]
Q3: Why is the route of administration important when selecting a vehicle?
A3: The route of administration (e.g., oral, intravenous, intraperitoneal) dictates the acceptable excipients, sterility requirements, and physiological conditions the formulation will encounter. For instance, parenteral (injectable) formulations have strict requirements for sterility and limits on certain excipients due to potential toxicity and immunogenic responses.[1]
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A4:
-
Kinetic solubility measures the concentration of a compound that dissolves when an organic stock solution (like DMSO) is added to an aqueous buffer. It's a high-throughput assay often used in early drug discovery for rapid compound assessment.[7][12][13]
-
Thermodynamic solubility is the equilibrium solubility of a compound in a solvent, determined by incubating an excess of the solid compound over a longer period.[7][12][14] It is considered the gold standard for solubility measurement and is crucial for late-stage lead optimization and formulation development.[7]
For initial screening, kinetic solubility is useful, while for formulation development, thermodynamic solubility provides more accurate data.[13]
Troubleshooting Guide
Problem 1: My compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer for my in vitro assay.
-
Possible Cause: The concentration of your compound exceeds its kinetic solubility in the final aqueous buffer, and the percentage of DMSO is too low to maintain solubility.
-
Troubleshooting Steps:
-
Determine the kinetic solubility: Perform a kinetic solubility assay to find the maximum soluble concentration in your assay buffer.[7][12]
-
Increase co-solvent concentration: If your experimental design allows, slightly increasing the final percentage of DMSO or another co-solvent might help. However, be mindful of potential solvent toxicity in cell-based assays.[15]
-
Use a solubilizing excipient: Consider pre-complexing your compound with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HPCD) before adding it to the buffer.[11]
-
Problem 2: I'm observing inconsistent results in my animal studies, and I suspect poor bioavailability.
-
Possible Cause: The vehicle is not effectively maintaining the solubility of Compound A in vivo, leading to precipitation upon administration and variable absorption.[9][14]
-
Troubleshooting Steps:
-
Re-evaluate your vehicle: The chosen vehicle may not be robust enough. Consider formulations that enhance solubility and maintain it upon dilution in physiological fluids. Lipid-based systems like SEDDS can be effective for oral administration as they form fine emulsions in the gut.[5]
-
Particle size reduction: If you are using a suspension, ensure the particle size is sufficiently small and uniform. Micronization or nanosuspensions can improve dissolution rates.[6][9]
-
Include a precipitation inhibitor: In supersaturating systems like amorphous solid dispersions, polymers can be included to inhibit the drug from precipitating out of the supersaturated state.[8]
-
Problem 3: The vehicle I'm using is causing toxicity in my cell-based assays or adverse effects in my animal models.
-
Possible Cause: The vehicle itself, or the concentration of its components, is toxic. Common solvents like DMSO, ethanol, and polyethylene glycol (PEG) can have biological effects.[15][16]
-
Troubleshooting Steps:
-
Run vehicle-only controls: Always include a control group that receives only the vehicle to distinguish between the effects of the compound and the vehicle.
-
Reduce excipient concentration: Try to use the lowest possible concentration of co-solvents and surfactants that still provides adequate solubility.
-
Screen alternative vehicles: Test a panel of vehicles to find one with a better safety profile. For example, aqueous solutions of carboxymethylcellulose (CMC) are often well-tolerated in animal studies.[16]
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
Objective: To determine the kinetic solubility of Compound A in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution of Compound A in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration, ensuring the final DMSO concentration is low (e.g., 1-2%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of the solutions using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[7]
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Vehicle Compatibility and Stability Study
Objective: To assess the physical and chemical stability of Compound A in various potential vehicles.
Methodology:
-
Prepare saturated or near-saturated solutions of Compound A in a panel of selected vehicles (see Table 2 for examples).
-
Divide each solution into aliquots and store them under different conditions (e.g., 4°C, room temperature, 37°C) for a set period (e.g., 24 hours, 7 days).[17]
-
At specified time points, visually inspect the samples for any signs of precipitation, color change, or phase separation.[18]
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Quantify the concentration of Compound A in each sample using a suitable analytical method like HPLC-UV to check for chemical degradation.[19]
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For parenteral formulations, assess changes in pH and turbidity.[18]
Data Presentation
Table 1: Hypothetical Solubility Profile of Compound A
| Solvent/Vehicle | Solubility (µg/mL) | Method |
| Water | < 0.1 | Thermodynamic |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | > 20,000 | Thermodynamic |
| Ethanol | 5,000 | Thermodynamic |
| Polyethylene Glycol 400 (PEG 400) | 12,000 | Thermodynamic |
| 5% DMSO in Saline | 25 | Kinetic |
| 10% Solutol HS 15 in PBS | 500 | Kinetic |
| 20% Hydroxypropyl-β-Cyclodextrin in Water | 1,500 | Kinetic |
Table 2: Common Vehicle Compositions for Preclinical Studies
| Vehicle Composition | Route of Administration | Primary Use/Notes |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | Oral, IP | Suspension for non-soluble compounds. Generally well-tolerated.[16] |
| 5-10% DMSO, 40% PEG 400, 50-55% Water | IV, IP | Solubilizing vehicle for clear solutions. Screen for toxicity.[16] |
| 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Water | IV, IP | Forms inclusion complexes to solubilize hydrophobic drugs.[11] |
| Corn Oil or Sesame Oil | Oral, IM, SC | Lipid vehicle for highly lipophilic compounds. |
| 10% Tween 80 in Saline | IV | Surfactant-based vehicle. Potential for hemolysis at high concentrations. |
Visualizations
Caption: Figure 1. A stepwise workflow for selecting a suitable vehicle for a poorly soluble compound, from initial characterization to in vivo testing.
Caption: Figure 2. A diagram illustrating a hypothetical signaling cascade initiated by Compound A after successful delivery via its vehicle.
References
- 1. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Development of bedaquiline nanoemulsions intended for paediatric multidrug-resistant tuberculosis: excipient selection and preformulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Compatibility study of a parenteral microdose polyethylene glycol formulation in medical devices and identification of degradation impurity by 2D-LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Retrofractamide A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Retrofractamide A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from laboratory to pilot or production scale introduces several challenges. These primarily revolve around maintaining reaction efficiency, product purity, and process safety. Key areas of concern include:
-
Polyene Chain Synthesis: The construction of the (2E,4E,8E)-nona-2,4,8-trienoic acid backbone, often via methods like the Wittig or Horner-Wadsworth-Emmons reaction, can present challenges in controlling stereoselectivity (E/Z isomerism) and removing byproducts like triphenylphosphine oxide on a large scale.
-
Amide Coupling Reaction: The final step of coupling the carboxylic acid with isobutylamine needs careful optimization to ensure high conversion and minimize side reactions. The choice of coupling reagent and reaction conditions becomes critical at scale to manage costs and ensure safety.
-
Purification: The purification of the final long-chain polyunsaturated amide can be difficult. Traditional column chromatography may be less efficient and economical at larger scales, necessitating the development of robust crystallization or alternative purification methods.
-
Thermal Management: Exothermic reactions, if any, require careful monitoring and control during scale-up to prevent runaway reactions.
-
Process Reproducibility: Ensuring consistent yields and purity between batches is a significant challenge that requires well-defined and robust process parameters.
Q2: Which amide coupling reagents are recommended for the final step of this compound synthesis on a larger scale?
A2: The choice of coupling reagent for large-scale synthesis is a balance of reactivity, cost, safety, and ease of byproduct removal. While many reagents can be effective at the lab scale, for larger quantities, reagents that are cost-effective and produce easily removable byproducts are preferred. Common choices for large-scale amide bond formation include:
-
Carbodiimides (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization (though racemization is not a concern for the isobutylamine coupling partner). The urea byproduct of EDC is water-soluble, which can simplify purification.
-
Acid Chlorides: Conversion of the carboxylic acid to an acyl chloride followed by reaction with isobutylamine is a highly effective and often cost-efficient method for large-scale amide synthesis. However, this method involves handling corrosive reagents like thionyl chloride or oxalyl chloride and requires careful control of reaction conditions.
-
Phosphonium or Aminium/Uronium Reagents (e.g., PyBOP, HATU): While highly effective, these reagents are generally more expensive and generate stoichiometric amounts of byproducts that need to be removed, making them less favorable for large-scale production unless absolutely necessary for difficult couplings.
Q3: How can I minimize the formation of geometric isomers during the synthesis of the polyene chain?
A3: The stereochemical outcome of Wittig or Horner-Wadsworth-Emmons reactions is highly dependent on the nature of the ylide and the reaction conditions. To favor the desired (E,E,E)-isomers for the this compound backbone:
-
Stabilized Ylides: In the Wittig reaction, stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate ester, is often preferred for the synthesis of (E)-alkenes and is generally more amenable to scale-up as the phosphate byproduct is water-soluble and easier to remove than triphenylphosphine oxide.
-
Reaction Conditions: The choice of base and solvent can also influence the stereoselectivity. For non-stabilized ylides, the use of salt-free conditions can favor the (Z)-isomer, so the presence of lithium salts, for example, can be beneficial for (E)-selectivity.
Troubleshooting Guides
Troubleshooting the Synthesis of the Polyene Backbone
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Polyene Acid | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inefficient purification. | 1. Monitor reaction progress by TLC or LC-MS to ensure completion. 2. Ensure anhydrous conditions and an inert atmosphere if using organometallic reagents. 3. Optimize purification method; consider recrystallization as an alternative to chromatography. |
| Incorrect E/Z Isomer Ratio | 1. Suboptimal Wittig or HWE reaction conditions. 2. Isomerization during workup or purification. | 1. For HWE reactions, ensure the use of appropriate bases (e.g., NaH, KHMDS) and solvents. 2. For Wittig reactions, consider the type of ylide (stabilized vs. unstabilized) and the presence of salts. 3. Avoid exposure to strong acids, bases, or high temperatures during workup and purification. |
| Difficulty Removing Triphenylphosphine Oxide (from Wittig Reaction) | 1. High polarity and solubility of the byproduct in many organic solvents. | 1. On a small scale, chromatography is effective. 2. On a larger scale, consider precipitation of the byproduct by adding a non-polar solvent like hexane or ether. 3. Alternatively, use the Horner-Wadsworth-Emmons reaction to generate a water-soluble phosphate byproduct. |
Troubleshooting the Amide Coupling Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete activation of the carboxylic acid. 2. Inactive coupling reagent. 3. Poor nucleophilicity of the amine. 4. Side reactions. | 1. Ensure the carboxylic acid is fully dissolved before adding the coupling reagent. 2. Use fresh, high-quality coupling reagents. 3. While isobutylamine is a good nucleophile, ensure the reaction is not overly acidic. 4. Use additives like HOBt with carbodiimides to minimize side reactions. |
| Presence of Unreacted Carboxylic Acid | 1. Insufficient amount of coupling reagent or amine. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and amine. 2. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed. |
| Formation of an N-acylurea byproduct (with carbodiimides) | 1. A common side reaction with carbodiimide coupling reagents. | 1. Add HOBt or a similar additive to the reaction mixture. 2. Optimize the order of addition: pre-activate the carboxylic acid with the carbodiimide and HOBt before adding the amine. |
Troubleshooting Purification of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in Chromatographic Separation | 1. Similar polarity of this compound and impurities. 2. Product streaking on the column. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Add a small amount of a polar solvent like methanol to the mobile phase to reduce streaking. |
| Low Recovery from Crystallization | 1. High solubility of the product in the chosen solvent. 2. Formation of an oil instead of a solid. | 1. Screen a variety of solvents and solvent mixtures to find an optimal system where the product has high solubility at high temperature and low solubility at low temperature. 2. If an oil forms, try scratching the inside of the flask or adding a seed crystal. A solvent system with a lower boiling point might also help. |
| Product Degradation During Purification | 1. Sensitivity of the polyene chain to light, acid, or air oxidation. | 1. Protect the product from light during all purification steps. 2. Use neutral workup conditions. 3. Consider performing purification under an inert atmosphere. |
Experimental Protocols
Note: These are representative protocols based on general synthetic methods for similar compounds and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of the (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid precursor via Horner-Wadsworth-Emmons Reaction
This protocol outlines a plausible route to the carboxylic acid precursor.
-
Step A: Synthesis of a Phosphonate Ester Intermediate.
-
React a suitable halo-intermediate (e.g., a bromo-ester) with triethyl phosphite at elevated temperature (e.g., 120-140 °C) to form the corresponding phosphonate ester. The reaction is typically run neat or in a high-boiling solvent.
-
Purify the resulting phosphonate ester by vacuum distillation.
-
-
Step B: Horner-Wadsworth-Emmons Reaction.
-
Dissolve the phosphonate ester in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) portion-wise.
-
Stir the mixture at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the appropriate aldehyde (e.g., an aldehyde derived from piperonal) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
-
Step C: Saponification to the Carboxylic Acid.
-
Dissolve the ester from Step B in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~3.
-
Extract the carboxylic acid with an organic solvent, dry the organic layer, and concentrate to yield the desired product.
-
Protocol 2: Amide Coupling to form this compound using EDC/HOBt
-
Reaction Setup:
-
Dissolve the (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and isobutylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Coupling Reagent:
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the cooled solution.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: General synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield in Amide Coupling
Caption: Decision tree for troubleshooting low amide coupling yield.
Workflow for Purification of this compound
Caption: Purification workflow for this compound.
References
Retrofractamide A Solutions: Technical Support Center for Preventing Microbial Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial contamination of Retrofractamide A solutions. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing this compound solutions?
A1: The recommended method for sterilizing this compound solutions is sterile filtration . Due to its nature as a small organic molecule, this compound may be susceptible to degradation at the high temperatures used in autoclaving.[1][2][3] Sterile filtration physically removes microorganisms without subjecting the compound to potentially damaging heat.
Q2: What type of sterile filter membrane should I use for this compound solutions?
A2: The choice of filter membrane depends on the solvent used to dissolve this compound.
-
For aqueous-based solutions (if solubility allows), a Polyethersulfone (PES) membrane is recommended due to its low protein binding and hydrophilic nature.[4][5][6]
-
For organic solvents like DMSO or ethanol, a Polytetrafluoroethylene (PTFE) or Polyvinylidene Fluoride (PVDF) membrane is suitable due to their broad chemical compatibility.[4][6][7][8]
Always consult a chemical compatibility chart to ensure the filter membrane is compatible with your specific solvent.[7][8]
Q3: What is the recommended pore size for the sterile filter?
A3: A sterile filter with a pore size of 0.22 µm or smaller should be used to effectively remove most bacteria.[9] For enhanced sterility, a 0.1 µm filter can also be considered.
Q4: Can I autoclave my this compound solution?
A4: Autoclaving is not recommended for this compound solutions. Thermal degradation is a significant risk for many small molecules when exposed to the high temperatures of an autoclave (typically 121°C).[1][2][3][10] This can lead to a loss of compound integrity and unreliable experimental results.
Q5: How should I prepare my this compound stock solution to minimize contamination risk?
A5: Prepare your stock solution in a laminar flow hood or biological safety cabinet to maintain a sterile environment.[11] Use sterile laboratory equipment and employ rigorous aseptic techniques throughout the process. It is advisable to prepare a concentrated stock solution in a compatible organic solvent like DMSO or ethanol, which can then be sterile filtered.
Q6: How should I store my sterile this compound stock solution?
A6: Aliquot your sterile stock solution into smaller, single-use volumes and store them at -20°C or -80°C in sterile tubes. This practice minimizes the risk of contamination from repeated freeze-thaw cycles and multiple uses from a single stock vial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Visible microbial growth (turbidity, cloudiness, or clumps) in the this compound solution. | 1. Improper aseptic technique during preparation or handling.[12] 2. Contaminated solvent or equipment. 3. Non-sterile filter or compromised filter integrity. | 1. Discard the contaminated solution. 2. Review and reinforce aseptic techniques with all laboratory personnel. 3. Ensure all glassware and equipment are properly sterilized before use. 4. Use a new, sterile filter from a reputable supplier. |
| Inconsistent or unexpected experimental results. | 1. Microbial contamination altering the experimental conditions or degrading the compound. 2. Degradation of this compound due to improper storage or handling. | 1. Perform a sterility test on your this compound solution. 2. Prepare a fresh, sterile stock solution and repeat the experiment. 3. Ensure proper storage conditions (aliquoted, frozen at ≤ -20°C). |
| Precipitation of this compound in the final culture medium. | 1. Limited solubility of this compound in the aqueous culture medium. 2. High final concentration of the organic solvent (e.g., DMSO). | 1. Ensure the final concentration of the organic solvent is low enough to be tolerated by your cells and to keep this compound in solution. 2. Perform a solubility test at the final concentration in the culture medium before conducting your experiment. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
Materials:
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This compound powder
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High-purity, sterile solvent (e.g., DMSO or ethanol)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
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Sterile syringe
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Sterile syringe filter (0.22 µm or 0.1 µm pore size, compatible with the chosen solvent)
-
Sterile, single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)
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Laminar flow hood or biological safety cabinet
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Vortex mixer
Procedure:
-
Perform all steps within a certified laminar flow hood or biological safety cabinet.
-
Wipe down all surfaces and materials with 70% ethanol before placing them in the hood.
-
Calculate the required amount of this compound and solvent to achieve the desired stock concentration.
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Carefully weigh the this compound powder and transfer it to a sterile conical tube.
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Add the sterile solvent to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
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Draw the solution into a sterile syringe.
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Attach a sterile syringe filter to the syringe.
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Filter the solution directly into a new sterile conical tube.
-
Aliquot the sterile stock solution into pre-labeled, sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Sterility Testing of a this compound Solution
Materials:
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Aliquots of the sterile this compound solution
-
Sterile microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile culture tubes or plates
-
Incubator
Procedure:
-
In a laminar flow hood, add a small volume (e.g., 10-50 µL) of your sterile this compound solution to a tube or plate containing sterile microbial growth medium.
-
As a positive control, inoculate a separate tube or plate of the same medium with a known non-pathogenic microbe.
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As a negative control, incubate an un-inoculated tube or plate of the same medium.
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Incubate all samples at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a period of 7-14 days.
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Visually inspect the cultures for any signs of microbial growth (e.g., turbidity).
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If the test sample shows growth while the negative control remains clear, your this compound solution is contaminated.
Visualizations
Caption: Workflow for Preparing Sterile this compound Solutions.
Caption: Troubleshooting Microbial Contamination Issues.
References
- 1. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. winmed.com [winmed.com]
- 6. hawachmembrane.com [hawachmembrane.com]
- 7. internationalfilterproducts.com [internationalfilterproducts.com]
- 8. tischscientific.com [tischscientific.com]
- 9. Premature degradation of poly(alpha-hydroxyesters) during thermal processing of Bioglass-containing composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. microbiojournal.com [microbiojournal.com]
- 12. blog.omni-inc.com [blog.omni-inc.com]
Technical Support Center: Imaging Experiments with Retrofractamide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with autofluorescence when conducting imaging experiments involving Retrofractamide A.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiment with this compound?
Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can be mistaken for a specific signal from a fluorescent probe.[1][2] When you are studying the effects of this compound, for instance, by using immunofluorescence to detect a target protein, the autofluorescence from the cells or tissue can obscure the true signal, leading to incorrect data interpretation.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and lipofuscin, as well as certain reagents used in sample preparation like aldehyde fixatives.[1][3]
Q2: I am observing high background fluorescence in my control samples (not treated with this compound). Is this related to the compound?
It is unlikely that this compound itself is the primary source of high background fluorescence, as there is no strong evidence to suggest it is a significant fluorophore. The background signal you are observing is most likely due to the inherent autofluorescence of your biological sample.[1][2] To confirm this, you should always include an unstained, untreated sample in your experiment to assess the baseline level of autofluorescence.[4][5]
Q3: How can I determine the source of autofluorescence in my samples?
Identifying the source of autofluorescence is key to mitigating it. Here are some common culprits:
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Cellular Components: Molecules like NAD(P)H and flavins are naturally fluorescent.[6][7] Lipofuscin, a pigment that accumulates with age, is another major source of autofluorescence, particularly in older tissues.[3]
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Extracellular Matrix: Collagen and elastin fibers in connective tissues are highly autofluorescent, typically in the blue and green channels.[3]
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Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[1][8]
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Culture Media: Phenol red and other components in cell culture media can contribute to background fluorescence.[9]
Q4: Can I use spectral imaging to separate the this compound-related signal from autofluorescence?
Yes, spectral imaging and linear unmixing is a powerful technique to differentiate the emission spectrum of your specific fluorescent probe from the broad emission spectrum of autofluorescence.[2] This method involves capturing the fluorescence emission across a range of wavelengths and then using software to mathematically separate the two signals.[2]
Troubleshooting Guides
Problem 1: High Background Fluorescence Obscuring the Signal
| Possible Cause | Suggested Solution |
| Inherent autofluorescence from the tissue or cells. | * Choose the right fluorophore: Use fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[1][3][10] * Chemical quenching: Treat samples with quenching agents like Sodium Borohydride or Sudan Black B.[3][9][10] * Photobleaching: Intentionally expose the sample to the excitation light before imaging to "burn out" the autofluorescence.[10][11] |
| Fixative-induced autofluorescence. | * Change fixation method: Use an organic solvent like cold methanol or ethanol instead of aldehyde-based fixatives.[1][9] * Reduce fixation time: Minimize the duration of fixation with paraformaldehyde.[3] * Use Sodium Borohydride: This can help reduce aldehyde-induced fluorescence.[3][9] |
| Autofluorescence from red blood cells. | * Perfuse tissues: If working with tissues, perfuse with PBS before fixation to remove red blood cells.[3][9] |
Problem 2: Weak Specific Signal Compared to Background
| Possible Cause | Suggested Solution |
| Low abundance of the target protein. | * Signal amplification: Use a signal amplification system, such as tyramide signal amplification (TSA).[4] * Use brighter fluorophores: Select fluorophores with high quantum yields and extinction coefficients.[9] |
| Suboptimal antibody concentration. | * Titrate your antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[4][9] |
| Inefficient blocking. | * Use appropriate blocking buffers: Use normal serum from the same species as the secondary antibody.[4][8] |
Quantitative Data Summary
The following table summarizes common sources of autofluorescence and their typical excitation and emission ranges, which can help in selecting appropriate fluorophores and filter sets for your experiment.
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| Collagen | 300 - 450 | 300 - 450 |
| Elastin | 350 - 450 | 420 - 500 |
| NADH | ~340 | ~450 |
| Flavins (FAD, FMN) | ~450 | ~530 |
| Lipofuscin | 360 - 480 | 450 - 650+ |
| Aldehyde Fixatives | Broad (UV to Green) | Broad (Blue to Yellow) |
Note: These values are approximate and can vary depending on the specific cellular environment and imaging conditions.
Experimental Protocols
Protocol: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed cells or tissue sections on slides
Procedure:
-
Rehydration: If using paraffin-embedded tissue sections, deparaffinize and rehydrate the slides through a series of xylene and ethanol washes. For cultured cells, proceed directly after the fixation and washing steps.
-
Preparation of NaBH₄ Solution: Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Sodium Borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
Incubation: Cover the samples with the freshly prepared NaBH₄ solution and incubate for 10-15 minutes at room temperature.
-
Washing: Gently wash the samples three times with PBS for 5 minutes each to remove any residual Sodium Borohydride.
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Proceed with Staining: The samples are now ready for the permeabilization and blocking steps of your immunofluorescence protocol.
Visualizations
Signaling Pathway Diagram
Retrofractamide C, a related compound, has been shown to have anti-inflammatory effects by inhibiting the phosphorylation of ERK and NF-κB.[12] The following diagram illustrates a generalized signaling pathway that could be investigated when studying the effects of this compound.
Caption: Potential signaling pathway affected by this compound.
Experimental Workflow Diagram
The following workflow outlines the steps for troubleshooting autofluorescence in an imaging experiment.
Caption: Workflow for troubleshooting autofluorescence.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. youtube.com [youtube.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. Imaging of cells by autofluorescence: a new tool in the probing of biopharmaceutical effects at the intracellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Volumetric live-cell autofluorescence imaging using Fourier light-field microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Retrofractamide A Cellular Assays
Welcome to the technical support center for Retrofractamide A cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cellular assays with this compound, offering potential causes and solutions.
| Question/Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate.[1] | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent technique. - To minimize evaporation, fill peripheral wells with sterile media or PBS.[1] |
| Low or no observable effect of this compound. | Suboptimal incubation time, incorrect compound concentration, or poor cell health.[2] | - Perform a time-course experiment to determine the optimal incubation period (see Table 1). - Verify the dilution series of this compound. - Ensure cells are in the logarithmic growth phase and show high viability before starting the assay.[1] |
| High background signal in the assay. | Insufficient washing, inadequate blocking, or contamination of reagents.[1][2] | - Increase the number and duration of wash steps. - Optimize the blocking buffer and incubation time.[2] - Use fresh, sterile reagents. |
| Cell death observed in vehicle control wells. | Solvent toxicity (e.g., DMSO), or contamination. | - Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% DMSO). - Test for mycoplasma and other contaminants.[3] |
| Inconsistent results between experiments. | Variation in cell passage number, reagent quality, or incubation conditions.[1][3] | - Use cells within a consistent and low passage number range. - Use reagents from the same lot where possible. - Ensure consistent temperature, humidity, and CO2 levels during incubation. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing the compound dilutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated ERK and NF-κB
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total ERK and NF-κB overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
The following table provides a starting point for optimizing incubation times for this compound in a hypothetical anti-inflammatory assay measuring NF-κB inhibition.
Table 1: Hypothetical Incubation Time Optimization for this compound (10 µM) on LPS-induced NF-κB Activation
| Incubation Time (hours) | % Inhibition of NF-κB Activation (Mean ± SD) |
| 6 | 15 ± 4.2 |
| 12 | 35 ± 5.1 |
| 24 | 68 ± 6.3 |
| 48 | 55 ± 5.8 |
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Based on the activity of the related compound, Retrofractamide C, this compound may inhibit the phosphorylation of ERK and NF-κB.[4][5]
Caption: Proposed inhibition of ERK and NF-κB pathways by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Retrofractamide A: A Comparative Guide to its Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of Retrofractamide A, presenting a comparative assessment against established anti-inflammatory agents. The data herein is supported by experimental evidence from in vitro studies, with a focus on the molecular mechanisms underlying its therapeutic potential.
Executive Summary
This compound, a naturally occurring alkamide, demonstrates significant anti-inflammatory activity. While direct experimental data for this compound is limited in the reviewed literature, extensive research on its close structural analog, Retrofractamide C, provides strong evidence of its efficacy. Retrofractamide C has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). Its mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This guide will utilize data from Retrofractamide C as a proxy for this compound, a reasonable assumption given their structural similarity, differing only by a single double bond in the acyl side chain.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound (data from Retrofractamide C) is benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the inhibition of various pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Reference |
| Retrofractamide C | ~10 µM (approx.) | [1] |
| Dexamethasone | 34.60 µg/mL | [2] |
| Indomethacin | 56.8 µM | [3] |
| Quercetin | 33.12 µM | [3] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | IC50 (µM) | Reference |
| Retrofractamide C | ~3 µM (approx.) | [1] |
| Indomethacin | 2.8 µM | [3] |
| Quercetin | 65.8 µM | [3] |
| Finasteride | 11.54 µM | [4] |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | IC50 (µM) | Reference |
| Retrofractamide C | IL-1β | Not Determined | |
| Retrofractamide C | IL-6 | Not Determined | |
| Dexamethasone | IL-1β | Dose-dependent inhibition | [5] |
| Finasteride | IL-6 | 30.90 µM | [4] |
| Quercetin | TNF-α | 4.14 µM | [3] |
Mechanism of Action: Signaling Pathway Modulation
Retrofractamide C exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[1]
NF-κB Signaling Pathway
Retrofractamide C inhibits the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated macrophages. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including iNOS and COX-2.
MAPK Signaling Pathway
The compound also selectively inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a component of the MAPK pathway. However, it does not affect the phosphorylation of other MAPKs like JNK or p38.[1] This selective inhibition of ERK contributes to the overall reduction in the inflammatory response.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound (based on Retrofractamide C data) and the general experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays used to assess the anti-inflammatory activity of this compound.
Nitric Oxide (NO) Assay (Griess Test)
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of this compound or a control drug for 1-2 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: The absorbance of the resulting colored product is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISA
-
Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are cultured and treated with the test compounds and LPS.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: Commercially available ELISA kits are used for the quantification of PGE2, TNF-α, IL-6, and IL-1β. The general procedure involves:
-
Adding the collected supernatant to wells of a microplate pre-coated with a capture antibody specific for the target molecule.
-
Incubating to allow the target molecule to bind to the antibody.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured target molecule.
-
Washing to remove unbound detection antibody.
-
Adding a substrate solution that reacts with the enzyme to produce a measurable color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Quantification: The concentration of the target molecule in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant protein or PGE2.
Western Blot Analysis for NF-κB and MAPK Signaling
-
Cell Culture and Treatment: RAW 264.7 cells are cultured in larger plates (e.g., 6-well plates) and treated as described above.
-
Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, ERK, JNK, and p38, as well as a loading control protein (e.g., β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Conclusion
The available evidence strongly supports the anti-inflammatory activity of this compound, primarily through the modulation of the NF-κB and MAPK signaling pathways. Its ability to inhibit the production of multiple pro-inflammatory mediators at concentrations comparable to or better than some established anti-inflammatory agents highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further direct comparative studies with a broader range of NSAIDs and other anti-inflammatory drugs are warranted to fully elucidate its clinical potential.
References
- 1. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 5. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrofractamide A vs. Retrofractamide C: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Retrofractamide A and Retrofractamide C, two structurally related natural compounds. While a direct head-to-head experimental comparison is not extensively available in the current literature, this document synthesizes the existing data on their distinct biological activities, offering insights into their potential therapeutic applications.
Chemical Structure and Properties
This compound and Retrofractamide C share a common piperine-derived scaffold but differ in the degree of saturation in their acyl side chains. This structural variance likely contributes to their distinct biological activities.
| Property | This compound | Retrofractamide C |
| Chemical Structure | (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)-N-isobutylnona-2,4,8-trienamide | (2E,8E)-9-(benzo[d][1][2]dioxol-5-yl)-N-isobutylnona-2,8-dienamide |
| Molecular Formula | C₂₀H₂₅NO₃ | C₂₀H₂₇NO₃ |
| Molecular Weight | 327.42 g/mol | 329.44 g/mol |
Biological Activity: A Tale of Two Distinct Pathways
Current research highlights divergent biological activities for this compound and Retrofractamide C. This compound has been shown to promote adipogenesis, while Retrofractamide C exhibits significant anti-inflammatory properties.
This compound: A Promoter of Adipogenesis
This compound has been identified as an agent that promotes the differentiation of pre-adipocytes into mature adipocytes. This activity is primarily observed in the 3T3-L1 cell line, a well-established model for studying adipogenesis.
Supporting Experimental Data:
Studies have shown that this compound treatment of 3T3-L1 pre-adipocytes leads to an increase in the expression of key adipogenic markers.
| Biomarker | Effect of this compound Treatment |
| Peroxisome proliferator-activated receptor gamma (PPARγ) | Increased expression |
| Glucose transporter type 4 (GLUT4) | Increased expression |
| Adiponectin | Increased expression |
| CCAAT/enhancer-binding protein alpha (C/EBPα) | Increased expression |
| Fatty acid-binding protein 4 (aP2/FABP4) | Increased expression |
Note: Quantitative data from a direct comparative study with Retrofractamide C on adipogenesis is not currently available.
Retrofractamide C: An Inhibitor of Inflammation
Retrofractamide C has demonstrated potent anti-inflammatory effects in cellular and in vivo models. Its activity has been characterized in lipopolysaccharide (LPS)-stimulated J774A.1 macrophages.
Supporting Experimental Data:
Treatment with Retrofractamide C has been shown to significantly reduce the production of key inflammatory mediators in LPS-stimulated J774A.1 macrophages.[1]
| Inflammatory Mediator | Effect of Retrofractamide C Treatment (at 10 µM) |
| Nitric Oxide (NO) | Significant decrease in production |
| Prostaglandin E2 (PGE2) | Significant decrease in production |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased protein expression |
| Cyclooxygenase-2 (COX-2) | Decreased protein expression |
| Interleukin-1β (IL-1β) | Downregulated production |
| Interleukin-6 (IL-6) | Downregulated production |
Note: Quantitative data from a direct comparative study with this compound on inflammation is not currently available. There was no observed cytotoxicity of Retrofractamide C on J774A.1 cells at the tested concentrations.[1]
Signaling Pathways
The distinct biological activities of this compound and C are mediated by different signaling pathways.
This compound and the Adipogenesis Pathway
This compound promotes adipogenesis by modulating the expression of key transcription factors such as PPARγ and C/EBPα. These factors are central to the regulation of genes involved in lipid metabolism and adipocyte differentiation.
Caption: this compound signaling pathway in adipogenesis.
Retrofractamide C and the Anti-inflammatory Pathways
Retrofractamide C exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and ERK signaling pathways, which are critical for the expression of pro-inflammatory genes.[1]
References
A Comparative Efficacy Analysis of Retrofractamide A and Piperine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Retrofractamide A and piperine, focusing on their respective biological activities and mechanisms of action. While direct comparative studies are limited, this document synthesizes available experimental data to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Piperine, the main alkaloid in black pepper, is extensively studied and known for its broad pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It also famously enhances the bioavailability of other drugs. This compound, an amide isolated from Piper chaba, is less extensively researched but shows promising potential, particularly in the realm of metabolic diseases. This guide will focus on a comparison of their anti-diabetic effects, where data for both compounds are available, and also touch upon other biological activities where data for piperine is abundant.
Data Presentation: A Comparative Look at Efficacy
Due to the nascent stage of research on this compound, a direct comparison of IC50 values across a range of biological targets is not yet possible. The following tables summarize the available quantitative data for both compounds.
Table 1: Comparative Efficacy in Anti-Diabetic Models
| Compound | Target/Assay | Cell Line/Model | Efficacy | Reference |
| This compound | Adipogenesis Promotion | 3T3-L1 preadipocytes | Significantly increased adipogenesis | [1] |
| Glucose Uptake | 3T3-L1 adipocytes | Significantly increased 2-deoxyglucose uptake | [1][2] | |
| Gene Expression | 3T3-L1 adipocytes | Increased mRNA levels of adiponectin, PPARγ2, GLUT4, and IRS-1 | [1][2] | |
| Piperine | PPARγ Agonism | 3T3-L1 preadipocytes | Antagonizes PPARγ activity, inhibiting adipogenesis | [3][4][5] |
| Glucose Uptake | L6 myotubes | Promotes glucose uptake | [6] | |
| Blood Glucose Lowering | Alloxan-induced diabetic mice | A dose of 10 mg/kg in combination with metformin showed significant blood glucose lowering | [7] | |
| Blood Glucose Lowering | Streptozotocin-diabetic rats | A dose of 20 mg/kg showed anti-diabetic and antioxidant activities | [8][9] |
Table 2: Anti-Cancer Efficacy of Piperine (No data available for this compound)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 214 | [10] |
| MDA-MB-231 | Breast Adenocarcinoma | 238 | [10] |
| A549 | Lung Adenocarcinoma | 198 | [10] |
Table 3: Anti-Inflammatory Efficacy of Piperine (No data available for this compound)
| Target | Model | IC50 Value (µM) | Reference |
| Digoxin Transport (P-gp inhibition) | Caco-2 cells | 15.5 | [11] |
| Cyclosporine A Transport (P-gp inhibition) | Caco-2 cells | 74.1 | [11] |
Experimental Protocols
PTP1B Enzymatic Assay
This assay is crucial for identifying inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research.
Principle: The assay measures the enzymatic activity of PTP1B by monitoring the dephosphorylation of a substrate, typically p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, can be detected spectrophotometrically.
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate.
-
Add the PTP1B enzyme to the wells and pre-incubate.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.[3][12][13][14]
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay is used to assess the ability of a compound to stimulate glucose uptake in fat cells, a key process in managing blood sugar levels.
Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound, and the uptake of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is measured.
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Serum-starve the differentiated adipocytes for a few hours.
-
Treat the cells with the test compound (e.g., this compound or piperine) at various concentrations for a specified time. An insulin-treated group is typically used as a positive control.
-
Add the fluorescent glucose analog 2-NBDG to the wells and incubate for a short period (e.g., 10-30 minutes) to allow for uptake.
-
Wash the cells with a cold buffer to remove excess 2-NBDG.
-
Lyse the cells to release the intracellular 2-NBDG.
-
Measure the fluorescence of the cell lysate using a fluorescence microplate reader.
-
Quantify the glucose uptake based on the fluorescence intensity.[1][2][15][16][17][18][19][20]
Signaling Pathways and Mechanisms of Action
This compound
This compound appears to exert its anti-diabetic effects by promoting adipogenesis and enhancing glucose uptake in adipocytes. It achieves this by upregulating the expression of key genes involved in insulin signaling and glucose transport, including PPARγ2, GLUT4, and IRS-1.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Adipogenetic effects of this compound derivatives in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpponline.org [rjpponline.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperine, a component of black pepper, inhibits adipogenesis by antagonizing PPARγ activity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bio-enhancing Effect of Piperine with Metformin on Lowering Blood Glucose Level in Alloxan Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperine, a Natural Bioenhancer, Nullifies the Antidiabetic and Antioxidant Activities of Curcumin in Streptozotocin-Diabetic Rats | PLOS One [journals.plos.org]
- 9. Piperine, a Natural Bioenhancer, Nullifies the Antidiabetic and Antioxidant Activities of Curcumin in Streptozotocin-Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
- 17. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of Retrofractamide A Analogues: A Field Awaiting Exploration
An exhaustive review of current scientific literature reveals a significant gap in the exploration of the structure-activity relationship (SAR) of Retrofractamide A analogues. Despite extensive searches for experimental data on the synthesis, biological evaluation, and mechanistic studies of derivatives of this natural product, no dedicated studies detailing a systematic investigation of its analogues were identified.
This compound, a naturally occurring amide isolated from Piper retrofractum, has garnered interest for its potential biological activities. However, the targeted synthesis and evaluation of a series of analogues to delineate the specific structural features crucial for its bioactivity remain unpublished.
This absence of research means that a comprehensive comparison guide, complete with quantitative data on the cytotoxic or other biological effects of various this compound analogues, cannot be constructed at this time. The scientific community has yet to publish studies that modify specific moieties of the this compound scaffold—such as the piperidine ring, the unsaturated linker, or the vanilloid group—and subsequently measure the impact of these changes on its biological endpoints.
Consequently, key elements required for a thorough SAR analysis, including tables of analogue structures with corresponding IC50 values from cytotoxicity assays, detailed experimental protocols for such assays, and signaling pathway diagrams elucidated from mechanistic studies, are not available in the public domain.
The development of a robust SAR profile for this compound would be a valuable contribution to the field of medicinal chemistry. Such studies would provide crucial insights into its mechanism of action and pave the way for the rational design of more potent and selective therapeutic agents. Future research in this area would need to focus on the following:
-
Systematic Analogue Synthesis: A focused chemical synthesis program to generate a library of this compound derivatives with diverse structural modifications.
-
Comprehensive Biological Screening: Evaluation of these analogues in a panel of relevant biological assays, such as cytotoxicity screening against various cancer cell lines.
-
Mechanistic Studies: In-depth investigation of the most potent analogues to understand their molecular targets and the signaling pathways they modulate.
Until such research is conducted and published, a detailed comparison guide on the structure-activity relationship of this compound analogues remains an endeavor for future scientific investigation.
Validating the Molecular Target of Retrofractamide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Retrofractamide A, a naturally occurring compound, has demonstrated promising anti-inflammatory properties. However, its precise molecular target remains to be definitively validated. This guide provides a proposed experimental framework for the validation of this compound's molecular target, alongside a comparative analysis with other natural products known to modulate key inflammatory pathways.
Given that the related compound, Retrofractamide C, inhibits the phosphorylation of ERK and NF-κB, this guide will focus on two plausible upstream molecular targets: Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) and Cyclooxygenase-2 (COX-2) .[1][2]
Comparative Analysis of Anti-Inflammatory Natural Products
To provide context for the potential efficacy of this compound, this section compares its hypothetical performance against established anti-inflammatory natural products targeting either the NF-κB or COX-2 pathway.
Targeting the NF-κB Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response. IKKβ is a critical kinase that phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB.
| Compound | Putative Target | Assay Type | IC50 (µM) | Reference |
| This compound (Hypothetical) | IKKβ | Kinase Assay | To Be Determined | - |
| Parthenolide | IKKβ | Kinase Assay | ~5 | [3] |
| Zerumbone | IKKβ | Cell-based Assay | 47.24 (GBM8401 cells) | [4] |
Targeting the COX-2 Pathway
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[5][6]
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (Hypothetical) | COX-2 | Enzyme Inhibition Assay | To Be Determined | - |
| Curcumin | COX-2 | Enzyme Inhibition Assay | ~5-15 | [7][8] |
| Resveratrol | COX-2 | Enzyme Inhibition Assay | 50-60 | [9] |
Proposed Experimental Workflow for Target Validation of this compound
The following workflow outlines a step-by-step approach to identify and validate the molecular target of this compound, focusing on direct target engagement and cellular activity.
Caption: A proposed workflow for the molecular target validation of this compound.
Detailed Experimental Protocols
IKKβ Kinase Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of IKKβ.
Methodology:
-
Reagents: Recombinant human IKKβ, IKKtide substrate, ATP, kinase assay buffer, and a detection reagent such as ADP-Glo™.
-
Procedure:
-
Prepare a reaction mixture containing IKKβ enzyme and IKKtide substrate in the kinase assay buffer.
-
Add varying concentrations of this compound or a known inhibitor (e.g., Parthenolide) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent, which generates a luminescent signal proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of IKKβ inhibition against the concentration of this compound to determine the IC50 value.[10][11]
COX-2 Inhibition Assay
Objective: To assess the ability of this compound to inhibit the cyclooxygenase activity of COX-2.
Methodology:
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), heme cofactor, reaction buffer, and a detection kit (e.g., fluorometric or colorimetric).
-
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add varying concentrations of this compound or a known inhibitor (e.g., Celecoxib).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin G2, an intermediate in the COX reaction, using a fluorometric probe that generates a signal at Ex/Em = 535/587 nm.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.[2][12][13]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its putative target protein in a cellular context.[14][15]
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages or epithelial cells) to confluency.
-
Treat the cells with either vehicle (DMSO) or this compound for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the soluble target protein (IKKβ or COX-2) at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of NF-κB in cells.
Methodology:
-
Cell Transfection and Treatment:
-
Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of this compound.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB signaling pathway.[5][16][17][18]
Signaling Pathway Diagram
The following diagram illustrates the potential points of intervention for this compound within the NF-κB and COX-2 inflammatory pathways.
Caption: Potential intervention points of this compound in inflammatory signaling.
By employing this comprehensive validation framework, researchers can elucidate the precise molecular mechanism of this compound, paving the way for its potential development as a novel anti-inflammatory therapeutic. The comparative data provided serves as a benchmark for evaluating its potency against other well-characterized natural products.
References
- 1. Resveratrol analogues as selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Parthenolide|NF-κB Inhibitor|For Research [benchchem.com]
- 4. Zerumbone suppresses IKKα, Akt, and FOXO1 activation, resulting in apoptosis of GBM 8401 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. assaygenie.com [assaygenie.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. bowdish.ca [bowdish.ca]
A Comparative Guide to the Published Biological Activities of Retrofractamide A and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the biological activities of Retrofractamide A and its analogues. Due to the absence of direct independent validation studies of a singular original publication, this document serves as a comparative summary of the available scientific literature.
Key Biological Activities
This compound and its related compounds, primarily Retrofractamide C, have been investigated for two main biological activities:
-
Anti-inflammatory Effects: Multiple studies have explored the potential of retrofractamides to modulate inflammatory pathways.
-
Histone Deacetylase (HDAC) Inhibition: Analogues of this compound have been synthesized and evaluated for their ability to inhibit HDAC enzymes, which are implicated in cancer.
Data Presentation
Anti-inflammatory Activity
| Compound/Extract | Assay | Key Findings | Reference |
| Retrofractamide C | LPS-induced J774A.1 macrophages | Decreased NO and PGE2 secretion. Decreased iNOS and COX2 protein expression. Downregulated IL-1β and IL-6 production. Inhibited phosphorylation of ERK and NF-κB. | [1][2] |
| Retrofractamide C | Xylene-induced mouse ear edema | Alleviated edema formation and inflammatory cell infiltration. | [2] |
| Piper retrofractum Extract | Imiquimod-induced skin inflammation in mice | Downregulated COX-2 and IL-1β expression. | [3] |
| Piper retrofractum Extract | In vitro assays | Reduced LPS, NO, COX-2, IL-6, IL-1β, and NF-κB through the TLR4 axis. | [3] |
HDAC Inhibition
A study focused on the synthesis and evaluation of this compound analogues as HDAC inhibitors. The inhibitory activity of these synthetic compounds against HeLa nuclear extract was assessed.
| Compound | Structure | IC50 (µM) |
| Analogue 1 (Hydroxamic acid derivative) | [Structure not available in abstract] | Moderate HDAC activity |
| Analogue 2 (Hydroxamic acid derivative) | [Structure not available in abstract] | Moderate HDAC activity |
Experimental Protocols
Anti-inflammatory Activity Assessment in LPS-Induced Macrophages
-
Cell Culture: J774A.1 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Retrofractamide C) for a specified period (e.g., 1 hour).
-
Induction of Inflammation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), IL-1β, IL-6, TNF-α: Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific antibodies against iNOS, COX2, and the phosphorylated and total forms of ERK, JNK, p38, and NF-κB to determine their expression levels.
-
Xylene-Induced Mouse Ear Edema Model
-
Animal Model: An acute inflammation model is induced in mice by applying xylene to the ear.
-
Treatment: The test compound (e.g., Retrofractamide C) is administered, often topically or systemically, before or after xylene application.
-
Assessment of Edema: The thickness and weight of the ear are measured to quantify the extent of edema.
-
Histological Analysis: Ear tissue is sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically to assess inflammatory cell infiltration.
HDAC Inhibition Assay
-
Enzyme Source: Nuclear extracts from cell lines such as HeLa are used as a source of HDAC enzymes.
-
Assay Principle: A fluorescently labeled acetylated peptide is used as a substrate. HDACs in the nuclear extract deacetylate the substrate.
-
Detection: A developer solution is added that is sensitive to the deacetylated substrate, producing a fluorescent signal.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound analogues). The reduction in the fluorescent signal corresponds to the inhibition of HDAC activity.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of HDAC activity (IC50) is calculated.
Mandatory Visualizations
Caption: Putative anti-inflammatory signaling pathway of Retrofractamide C.
Caption: Experimental workflow for assessing HDAC inhibition.
References
- 1. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piper retrofractum ameliorates imiquimod-induced skin inflammation via modulation of TLR4 axis and suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Retrofractamide A's Potential Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comparative overview of the available data regarding the anti-cancer activity of compounds derived from Piper retrofractum, with a focus on the potential role of Retrofractamide A. Due to a lack of direct cross-validation studies on pure this compound across multiple cancer cell lines, this document summarizes existing findings on related extracts and proposes a potential mechanism of action for this compound. Furthermore, it offers detailed experimental protocols for researchers to conduct their own comparative analyses.
Overview of this compound and Piper retrofractum
This compound is a naturally occurring amide alkaloid isolated from plants of the Piper genus, notably Piper retrofractum (also known as long pepper). While research on the specific anti-cancer activities of isolated this compound is limited, extracts from Piper retrofractum have demonstrated cytotoxic and pro-apoptotic effects in cancer cell lines.
One of the identified molecular targets of this compound is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is recognized as a key regulator in various signaling pathways and its inhibition has been linked to anti-cancer effects in several cancer types, including pancreatic cancer.[1] This suggests a promising avenue for investigating this compound as a potential therapeutic agent.
Quantitative Data on Piper retrofractum Extract Activity
The following table summarizes the cytotoxic effects of an ethanolic extract of Piper retrofractum on the MCF-7 human breast cancer cell line. It is important to note that this data pertains to a crude extract and not purified this compound.
| Cell Line | Treatment | IC50 Value | Key Findings | Reference |
| MCF-7 (Breast Cancer) | Ethanolic Extract of Piper retrofractum | Not explicitly stated, but significant cell death reported | Induced apoptosis, increased caspase-3 activity, generated reactive oxygen species (ROS), and decreased mitochondrial function. Also inhibited cell proliferation-related genes (cdk2, cdk4, cdk6) and proteins (cyclin D1), and induced p21. Reduced cell migration by decreasing MMP-9 levels. | [2] |
Experimental Protocols
To facilitate further research and cross-validation of this compound's activity, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (or extract) of desired concentrations
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Visualizations
The following diagrams illustrate a general apoptosis signaling pathway and a proposed pathway for this compound's anti-cancer activity based on its known inhibition of PTP1B.
References
Comparative In Vivo Dose-Response Analysis of Analgesic Compounds: A Guide for Researchers
Introduction
This guide focuses on the in vivo dose-response relationships of the following compounds:
-
TRPV1 Agonists:
-
Capsaicin: The pungent component of chili peppers, a well-known TRPV1 agonist used both as a research tool and a topical analgesic.
-
Resiniferatoxin (RTX): An ultrapotent capsaicin analog, valued for its potential in targeted sensory neuron ablation for long-term pain relief.
-
-
Opioid Analgesic:
-
Fentanyl: A potent synthetic opioid used for severe pain management, acting primarily on the μ-opioid receptor.
-
-
Non-Opioid Analgesic:
-
Acetaminophen (Paracetamol): A widely used over-the-counter analgesic and antipyretic with a complex, not fully elucidated, mechanism of action.
-
By examining the in vivo dose-response data and experimental protocols for these compounds, researchers can gain insights into the experimental designs and potential outcomes relevant to the study of novel analgesics like Retrofractamide A.
Comparative Dose-Response Data
The following tables summarize the in vivo dose-response data for the selected analgesic compounds, highlighting the dose ranges, administration routes, animal models, and observed effects.
Table 1: In Vivo Dose-Response of TRPV1 Agonists (Capsaicin and Resiniferatoxin)
| Compound | Dose Range | Route of Administration | Animal Model | Pain/Response Assay | Key Findings & Effects |
| Capsaicin | 0.25 - 500 µg | Subcutaneous (into vibrissa pad) | Rat | Orofacial Grooming Response | A positive dose-response relationship was seen up to 1.5 µg, with a decrease in response at higher concentrations (25-500 µg)[1]. |
| 25, 50, 100 µg | Intracerebroventricular (ICV) | Rat | Stress-Induced Analgesia (Cold-Water Swim) | The 25 µg dose attenuated analgesia, and the entire dose range eliminated it in a 15°C bath[2]. | |
| 50, 100 nM | Topical (on dura mater) | Rat | Laser Doppler Flowmetry | Induced significant increases in dural blood flow (vasodilation)[3]. | |
| 1, 10 µM | Topical (on dura mater) | Rat | Laser Doppler Flowmetry | Caused marked, dose-dependent decreases in dural blood flow (vasoconstriction)[3]. | |
| 50, 100 µg | Intraplantar | Rat | Mechanical Allodynia (CFA-induced inflammation) | Dose-dependently reduced mechanical allodynia, with the 100 µg dose showing a longer-lasting effect[4]. | |
| Resiniferatoxin (RTX) | 0.0625 - 2.0 µg | Intraplantar | Rat | Thermal Nociception | Produced a concentration-dependent decrease in thermal nociception lasting up to 21 days[5]. |
| 25 - 250 ng | Perineural (around sciatic nerve) | Rat | Inflammatory Hyperalgesia (Carrageenan-induced) | The highest dose (250 ng) produced a long-lasting analgesic effect for up to 6 months[6]. A steep dose-response relationship was noted between 62.5 and 125 ng[7]. | |
| ED₅₀: 265 ng | Epidural | Rat | Thermal Stimulation Latency | The analgesic effect lasted for at least 20 days[6]. | |
| 1.9 µg/kg | Intrathecal | Rat | Tumor Necrosis Factor (TNF)-induced Pain | Prevented the development of pain behavior[6]. |
Table 2: In Vivo Dose-Response of Fentanyl and Acetaminophen
| Compound | Dose Range | Route of Administration | Animal Model | Pain/Response Assay | Key Findings & Effects |
| Fentanyl | 1, 2, 4 mg/kg/day | Continuous Infusion (7 days) | Mouse | Morphine Potency | Dose-dependently decreased morphine potency, indicating tolerance[8]. |
| 10 - 40 µg/kg | Subcutaneous | Mouse | Analgesia (Tail-flick) | Standard dosing for assessing analgesic effect at the time of peak effect[8]. | |
| 0.1 - 60 mg/kg | Intraperitoneal | Mouse | Respiration | Doses above 1.5 mg/kg depressed ventilation out of proportion to changes in metabolic rate[9]. | |
| 5 - 45 µg | Intrathecal | Human (parturients) | Labor Analgesia (VAS) | The median effective dose (ED₅₀) was 14 µg. Little benefit was observed in increasing the dose beyond 25 µg[10]. | |
| Acetaminophen | 25 - 200 mg/kg | Intraperitoneal | Rat | Neuropathic Pain (Allodynia and Hyperalgesia) | Showed a dose-dependent mechanical and cold antiallodynic and thermal antihyperalgesic effect[11]. All subsequent experiments were performed with a 200 mg/kg dose based on these findings[12]. |
| 100 - 300 mg/kg | Oral | Mouse | Nociception (Paw Pressure Test) | Induced a dose-dependent antinociceptive activity[13]. | |
| 300 - 600 mg/kg | Oral | Mouse | Locomotor Activity and Body Temperature | Higher doses were needed to induce a reduction in locomotor activity and hypothermia compared to the antinociceptive effect[13]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for common in vivo analgesic assays.
Acetic Acid-Induced Writhing Test (for Peripheral Analgesia)
-
Objective: To evaluate the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhes) induced by an irritant.
-
Animals: Mice (18-22g are recommended for higher sensitivity)[14].
-
Procedure:
-
Animals are weighed and divided into groups (e.g., negative control, positive control, test compound groups)[14].
-
The negative control group receives a vehicle (e.g., normal saline, 10 ml/kg, i.p.)[14]. The positive control group receives a known analgesic (e.g., aspirin)[14]. The test groups receive the compound at various doses.
-
After a set pre-treatment time (e.g., 30-60 minutes), animals are injected intraperitoneally (i.p.) with acetic acid (e.g., 0.6% or 0.7% solution) to induce writhing[14][15].
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions, stretching of hind limbs) is counted for a defined period (e.g., 10 or 20 minutes)[14].
-
-
Data Analysis: The percentage of analgesia is calculated using the formula: % Analgesia = 100 – [(Number of writhes in test group) / (Number of writhes in control group)] x 100[14].
Hot Plate Test (for Central Analgesia)
-
Objective: To assess the central analgesic effect of a compound by measuring the reaction time of an animal to a thermal stimulus. This test involves supraspinal pathways[16].
-
Animals: Mice or rats.
-
Procedure:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55°C ± 0.1°C)[14].
-
The baseline reaction time (latency) is determined for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 15-30 seconds) is used to prevent tissue damage[14].
-
Animals are treated with the vehicle, a known analgesic, or the test compound.
-
At various time points after treatment, the reaction time on the hot plate is measured again.
-
-
Data Analysis: An increase in the latency to respond compared to the baseline or vehicle-treated group indicates an analgesic effect.
Tail-Flick Test (for Spinal and Supraspinal Analgesia)
-
Objective: To evaluate centrally mediated antinociception by measuring the latency for an animal to withdraw its tail from a heat source[16].
-
Animals: Rats or mice.
-
Procedure:
-
The animal's tail is immersed in a hot water bath (e.g., 49°C or 55°C) or exposed to a radiant heat source[14][16].
-
The time taken for the animal to flick or withdraw its tail is recorded as the reaction time[14]. A cut-off time is enforced to prevent injury[17].
-
A baseline latency is recorded before drug administration.
-
Following administration of the test compound or vehicle, the reaction time is measured at predetermined intervals[14].
-
-
Data Analysis: The analgesic effect is quantified as an increase in the tail-flick latency. The Percent Maximum Possible Effect (%MPE) can be calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for TRPV1 agonists and a general workflow for in vivo analgesic testing.
Caption: Proposed signaling pathway for TRPV1 agonists leading to analgesia.
Caption: General experimental workflow for in vivo dose-response analysis of analgesics.
References
- 1. The orofacial capsaicin test in rats: effects of different capsaicin concentrations and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capsaicin treatment and stress-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsaicin-sensitive neurogenic sensory vasodilatation in the dura mater of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally induced resiniferatoxin analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Perineural resiniferatoxin selectively inhibits inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Analgesic Efficacy of Fentanyl: Relationship to Tolerance and μ-Opioid Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The dose-response relation of intrathecal fentanyl for labor analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. In-Vivo Models for Management of Pain [scirp.org]
- 15. scielo.br [scielo.br]
- 16. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of the Therapeutic Index of Retrofractamide A: A Comparative Analysis Framework
A comprehensive evaluation of the therapeutic index for Retrofractamide A is currently hindered by a lack of publicly available preclinical and clinical data. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. [1][] A higher TI indicates a wider margin of safety for a drug.[3][4] The determination of a TI requires extensive experimental data from in vitro and in vivo studies, which are not presently available in the scientific literature for this compound.
This guide, therefore, presents a framework for the evaluation of a compound's therapeutic index, outlining the necessary experimental data and comparative analyses. To illustrate this process, we will draw upon data from a related compound, Retrofractamide C, while explicitly stating that these findings are not directly applicable to this compound.
Understanding the Therapeutic Index
The therapeutic index is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[1][] In early-stage drug development, animal studies are often used to determine the lethal dose in 50% of the population (LD50) as a measure of toxicity.[3]
TI = TD50 / ED50 or TI = LD50 / ED50
A narrow therapeutic index drug is one where small differences in dose or blood concentration can lead to serious therapeutic failures or adverse reactions.[5] Such drugs, like warfarin and lithium, require careful dose monitoring.[][6] Conversely, drugs with a wide therapeutic index, such as penicillin, are generally considered safer.[]
Data Requirements for Therapeutic Index Evaluation
To populate a comparative guide for this compound, the following quantitative data would be essential:
-
Efficacy Data:
-
In vitro: Half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in relevant cellular assays.
-
In vivo: The dose of the drug that produces the desired therapeutic effect in 50% of the test subjects (ED50) in animal models of relevant diseases (e.g., pain, inflammation).
-
-
Toxicity Data:
-
In vitro: The concentration of the drug that causes a 50% reduction in cell viability (CC50) in various cell lines, including healthy and cancerous cells.
-
In vivo: The dose of the drug that causes toxic effects in 50% of the test subjects (TD50) or the lethal dose for 50% of the test subjects (LD50).
-
Comparative Analysis: A Template
A comparative analysis would involve benchmarking the therapeutic index of this compound against standard-of-care drugs for a specific indication. Below is a template for how such data would be presented.
Table 1: Comparative Therapeutic Index
| Compound | Indication | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound | e.g., Analgesia | Data not available | Data not available | Data not available |
| Ibuprofen | Analgesia | ~10-30 | >400 | >13-40 |
| Morphine | Analgesia | ~1-10 | ~20-60 | ~2-6 |
Note: The values for Ibuprofen and Morphine are approximate and can vary depending on the animal model and specific endpoint measured.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are examples of key experimental protocols that would be necessary to evaluate the therapeutic index.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to cells.
-
Cell Culture: Plate cells (e.g., J774A.1 macrophages, normal human cell lines) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
2. In Vivo Efficacy Study (e.g., Acetic Acid-Induced Writhing Test for Analgesia)
This animal model is used to assess the analgesic effect of a compound.
-
Animals: Use male ICR mice (or another appropriate strain).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Drug Administration: Administer this compound or a control vehicle (e.g., saline, DMSO) orally or intraperitoneally at various doses.
-
Induction of Pain: After a set time (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation: Immediately after the acetic acid injection, count the number of writhes for a defined period (e.g., 20 minutes).
-
Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the control group and determine the ED50 value.
Signaling Pathway and Experimental Workflow Visualization
Diagrams are essential for visualizing complex biological processes and experimental designs.
Figure 1. Postulated signaling pathway of Retrofractamide C in LPS-stimulated macrophages.
Figure 2. General experimental workflow for determining the therapeutic index.
A Note on Retrofractamide C
While data on this compound is scarce, a study on the related compound Retrofractamide C provides some insight into its potential biological activities.[4][7][8] In a study using lipopolysaccharide (LPS)-induced J774A.1 macrophage cells, Retrofractamide C was shown to have anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[7] The study also showed that Retrofractamide C inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[4][8] Importantly, the study reported no cytotoxicity of Retrofractamide C in J774A.1 cells at the concentrations tested.[7] While this suggests a favorable safety profile in this specific cell line, it is not sufficient to determine a therapeutic index and these findings cannot be extrapolated to this compound.
Conclusion
The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical assessment of a compound's safety and potential clinical utility.[9] Although a definitive analysis of this compound's therapeutic index is not possible at this time due to a lack of data, this guide provides a clear framework for the necessary research. Future studies focusing on the dose-dependent efficacy and toxicity of this compound in relevant preclinical models are essential to determine its therapeutic potential. Researchers in the field are encouraged to pursue these investigations to fill the current knowledge gap.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Retrofractamide B 98% | CAS: 54794-74-0 | AChemBlock [achemblock.com]
- 7. Retrofractamide C | C20H27NO3 | CID 25255091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-1582261) | 94079-67-1 [evitachem.com]
- 9. toxicology.org [toxicology.org]
Unraveling the Cytotoxic Profiles of Retrofractamide A and Its Congeners: A Comparative Analysis
A comprehensive examination of existing data reveals a significant gap in our understanding of the cytotoxic effects of Retrofractamide A's direct metabolites. However, by exploring the bioactivity of its close structural analog, piperlongumine, and other related compounds from Piper species, we can construct a comparative framework to infer potential cytotoxic activities and guide future research in drug development.
While direct studies on the cytotoxicity of this compound metabolites are currently unavailable in the public domain, a review of related compounds provides valuable insights. Retrofractamide C, another member of the same chemical family, has been shown to exhibit cytotoxic activity against L5178Y mouse lymphoma cells with a half-maximal inhibitory concentration (IC50) of 13.4 µM.[1][2] Conversely, in a separate study, Retrofractamide C showed no cytotoxic effects on J774A.1 macrophage-like cells at concentrations up to 10 µM, suggesting a degree of cell-type specificity in its activity.[3][4]
Given the limited data on this compound's metabolic fate, we turn to piperlongumine, a structurally analogous and extensively studied compound also found in the Piper genus. Piperlongumine has demonstrated potent cytotoxic effects across a wide range of cancer cell lines, with IC50 values typically falling within the low micromolar range (0.86 to 11.66 µM).[5] This potent activity makes piperlongumine a valuable surrogate for understanding the potential bioactivity of this compound and its yet-to-be-identified metabolites.
Comparative Cytotoxicity Data
To provide a clear comparison, the following table summarizes the available IC50 values for Retrofractamide C, piperlongumine, and other cytotoxic amides isolated from Piper retrofractum. This data is primarily from studies on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Retrofractamide C | L5178Y mouse lymphoma | 13.4 |
| J774A.1 | >10 | |
| Piperlongumine | Ovarian Cancer (A2780) | 6.18 |
| Ovarian Cancer (OVCAR3) | 6.20 | |
| Ovarian Cancer (SKOV3) | 8.20 | |
| Thyroid Cancer (IHH-4) | 3.2 (24h), 2.8 (48h) | |
| Thyroid Cancer (WRO) | 12.52 (24h), 5.58 (48h) | |
| Thyroid Cancer (8505c) | 3.3 (24h), 2.8 (48h) | |
| Thyroid Cancer (KMH-2) | 2.4 (24h), 1.7 (48h) | |
| Oral Cancer (MC-3) | 9.36 | |
| Oral Cancer (HSC-4) | 8.41 | |
| Dipiperamide F | L5178Y mouse lymphoma | 10.0 |
| Dipiperamide G | L5178Y mouse lymphoma | 13.9 |
| Chabamide | L5178Y mouse lymphoma | 11.6 |
| Nigramide R | L5178Y mouse lymphoma | 9.3 |
| Dehydropipernonaline | L5178Y mouse lymphoma | 8.9 |
| Pipernonaline | L5178Y mouse lymphoma | 17.0 |
| Guineensine | L5178Y mouse lymphoma | 17.0 |
| Brachystamide B | L5178Y mouse lymphoma | 16.4 |
| Pellitorine | L5178Y mouse lymphoma | 28.3 |
| Pipericine | L5178Y mouse lymphoma | 24.2 |
Experimental Protocols
The following methodologies are representative of the techniques used to assess the cytotoxicity of the compounds listed above.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, piperlongumine, or metabolites). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The cytotoxic effects of piperlongumine, and likely this compound, are mediated through complex signaling pathways, often involving the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Figure 1. Simplified signaling pathway for piperlongumine-induced cytotoxicity.
The general workflow for evaluating the cytotoxicity of these compounds follows a standardized and logical progression from initial screening to more detailed mechanistic studies.
Figure 2. General experimental workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Retrofractamide C | 96386-33-3 | Benchchem [benchchem.com]
- 3. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Scrutinizing Retrofractamide's Impact on Inflammatory Pathways: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the effects of retrofractamides and related compounds on the Extracellular signal-regulated kinase (ERK) and Nuclear factor-kappa B (NF-κB) signaling pathways. It is important to note at the outset that a comprehensive literature search did not yield specific experimental data on the direct effects of Retrofractamide A on the ERK and NF-κB pathways. Consequently, this guide presents available data for the closely related compound, Retrofractamide C, and extracts from Piper species, which are known to contain various retrofractamides. This information is intended to provide a valuable point of reference and a foundation for future research into this compound.
Comparative Efficacy on ERK and NF-κB Pathway Modulation
While direct evidence for this compound is lacking, studies on Retrofractamide C and extracts of Piper retrofractum provide insights into how this class of compounds may interact with key inflammatory signaling cascades.
Retrofractamide C , isolated from Piper longum, has demonstrated inhibitory effects on both the ERK and NF-κB pathways in lipopolysaccharide (LPS)-induced J774A.1 macrophage cells.[1][2] Treatment with Retrofractamide C was found to decrease the phosphorylation of both ERK and the p65 subunit of NF-κB.[1][2] This inhibition of key signaling proteins correlates with a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]
Similarly, an extract of Piper retrofractum , which contains a variety of bioactive compounds including piperine, has been shown to suppress NF-κB activity.[3][4] In one study, the extract demonstrated a significant reduction in NF-κB activity in RAW264.7-NFκB luciferase reporter cells.[3] The anti-inflammatory properties of the extract were further evidenced by the reduced production of pro-inflammatory cytokines.[4] Interestingly, another study on Piper retrofractum extract and its main component, piperine, showed a promotion of the ERK pathway in the context of lymphangiogenesis, indicating that the effect on this pathway may be cell-type and context-dependent.[5]
The following table summarizes the available quantitative data for Retrofractamide C and Piper retrofractum extract.
| Compound/Extract | Target Pathway | Cell Line | Key Findings | Reference |
| Retrofractamide C | ERK, NF-κB | J774A.1 | Inhibited phosphorylation of ERK and NF-κB p65. | [1][2] |
| Retrofractamide C | Inflammatory Mediators | J774A.1 | Decreased LPS-induced NO, PGE2, IL-1β, and IL-6 production. | [1][2] |
| Piper retrofractum Extract | NF-κB | RAW264.7-NFκB luc | Demonstrated promising inhibitory effects on NF-κB activity. | [3] |
| Piper retrofractum Extract | Inflammatory Mediators | RAW264.7 | Significantly reduced LPS-induced NO, COX-2, IL-6, and IL-1β. | [4] |
| Piper retrofractum Extract & Piperine | ERK, AKT | HDLECs | Promoted phosphorylation of AKT and ERK in the context of lymphangiogenesis. | [5] |
Experimental Methodologies
To facilitate the replication and further investigation of these findings, detailed experimental protocols from the cited studies are provided below.
Inhibition of ERK and NF-κB Phosphorylation by Retrofractamide C
-
Cell Culture and Treatment: J774A.1 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were pre-treated with various concentrations of Retrofractamide C for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration.
-
Western Blot Analysis: Following treatment, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phospho-ERK, total ERK, phospho-NF-κB p65, and total NF-κB p65. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Assay with Piper retrofractum Extract
-
Cell Culture and Treatment: RAW264.7-NFκB luciferase reporter cells were cultured in appropriate media. The cells were treated with various concentrations of the Piper retrofractum extract for a specified period.
-
Luciferase Activity Measurement: After treatment, the cells were lysed, and the luciferase activity was measured using a luminometer according to the manufacturer's protocol for the luciferase assay system. The results were normalized to the protein concentration of the cell lysates.
Visualizing the Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.
Caption: The ERK and NF-κB signaling pathways and the inhibitory action of Retrofractamide C.
Caption: A typical experimental workflow for validating the effects of a compound on inflammatory pathways.
References
- 1. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piper retrofractum ameliorates imiquimod-induced skin inflammation via modulation of TLR4 axis and suppression of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piper retrofractum ameliorates imiquimod-induced skin inflammation via modulation of TLR4 axis and suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piper retrofractum extract and its component piperine promote lymphangiogenesis via an AKT- and ERK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Retrofractamide A and Other Piper Amides in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Retrofractamide A and Structurally Related Piper Amides, Supported by Experimental Data.
The Piper genus, a vast source of structurally diverse natural products, has yielded a number of bioactive amide alkaloids. Among these, this compound, isolated from Piper retrofractum, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound and other prominent Piper amides—namely Piperine and Piperlongumine—focusing on their cytotoxic, anti-inflammatory, and neuroprotective activities. The information presented herein is intended to support further research and drug development initiatives.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison of the efficacy of these Piper amides, the following table summarizes their reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various preclinical studies. It is important to note that direct comparative studies involving this compound are limited, and much of the available quantitative data pertains to extracts of Piper retrofractum or more extensively studied amides like Piperine and Piperlongumine.
| Compound | Biological Activity | Cell Line / Model | IC50 / EC50 (µM) | Reference |
| This compound | Cytotoxicity | WiDr (Colon Cancer) | 36.28 (as extract) | [1] |
| Anti-inflammatory | RAW 264.7 Macrophages | Data not available | ||
| Neuroprotection | SH-SY5Y (Neuroblastoma) | Data not available | ||
| Piperine | Cytotoxicity | A549 (Lung Cancer) | >1000 (AChE inhibition) | [2] |
| Cytotoxicity | HepG2 (Liver Cancer) | 59.2 (BACE-1 inhibition) | [2] | |
| Cytotoxicity | Gastric Cancer | ~42.4 (12.06 µg/mL) | [3] | |
| PPARγ Agonist | In vitro assay | 18.35 | [4] | |
| Piperlongumine (Piplartine) | Cytotoxicity | IHH-4 (Thyroid Cancer) | 3.2 (24h), 2.8 (48h) | [5] |
| Cytotoxicity | WRO (Thyroid Cancer) | 12.52 (24h), 5.58 (48h) | [5] | |
| Cytotoxicity | 8505c (Thyroid Cancer) | 3.3 (24h), 2.8 (48h) | [5] | |
| Cytotoxicity | KMH-2 (Thyroid Cancer) | 2.4 (24h), 1.7 (48h) | [5] | |
| Cytotoxicity | U87MG (Glioblastoma) | 5.09 | [6] | |
| Cytotoxicity | HCT-116 (Colorectal Cancer) | ~16.15 | [6] | |
| Cytotoxicity | HeLa (Cervical Cancer) | 5.8 | [6] | |
| Cytotoxicity | SW620 (Colorectal Cancer) | 7.9 | [6] | |
| Cytotoxicity | PANC-1 (Pancreatic Cancer) | 17 | [6] | |
| Retrofractamide C | Anti-inflammatory | J774A.1 Macrophages | (Qualitative inhibition of NO, PGE2) | [7][8] |
Note: The IC50 value for this compound is derived from an extract of Piper retrofractum and may not represent the activity of the isolated compound. Further studies are required to determine the specific IC50 values for pure this compound.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Piperine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix 100 µL with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[5]
-
Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.
Neuroprotective Effect: SH-SY5Y Cell-Based Assay
This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.[3]
Protocol:
-
Cell Differentiation: Culture human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.
-
Compound Pre-treatment: Pre-incubate the differentiated cells with various concentrations of the test compound for a designated period (e.g., 24 hours).
-
Toxin Induction: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone for 24 hours.[3]
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells pre-treated with the test compound to those treated with the neurotoxin alone. Calculate the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.
Signaling Pathway and Experimental Workflow Visualization
The anti-inflammatory effects of many Piper amides are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway, a common target for anti-inflammatory drug discovery.
Caption: Canonical NF-κB signaling pathway activation by LPS.
The experimental workflow for assessing the cytotoxic effects of Piper amides is a multi-step process that begins with cell culture and culminates in data analysis.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
This comparative guide highlights the significant therapeutic potential of Piper amides, particularly in the areas of oncology and inflammatory diseases. While Piperine and Piperlongumine have been extensively studied, providing a wealth of quantitative data, research on this compound is still in its nascent stages. The available data suggests that extracts containing this compound possess cytotoxic activity, but further studies on the isolated compound are imperative to delineate its specific pharmacological profile. The provided experimental protocols and pathway diagrams serve as a resource for researchers to build upon the existing knowledge and further explore the therapeutic promise of this compound and other related Piper amides.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. In Vitro Antimicrobial Activity of Piper retrofractum Fruit Extracts against Microbial Pathogens Causing Infections in Human and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Amides from Piper brachystachyum and Piper retrofractum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Retrofractamide A
This document provides comprehensive, step-by-step guidance for the proper disposal of Retrofractamide A, a bioactive lipid compound. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these protocols is crucial for minimizing risks associated with the handling and disposal of this chemical.
Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhaling particles.[2]
All handling of this compound powder should ideally be conducted in a laboratory fume hood to minimize inhalation exposure.[2] Avoid the formation of dust and aerosols.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₃ | [1][3] |
| Molecular Weight | 327.4 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 129 °C | [1] |
| Incompatibility | Strong oxidizing agents | [2] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides (under fire) | [2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste must follow institutional and local regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2][4]
Logical Flow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
References
Personal protective equipment for handling Retrofractamide A
Disclaimer: This document provides essential safety and logistical guidance for handling Retrofractamide A based on general best practices for research peptides and available data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, a conservative approach to safety is strongly recommended. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.
This compound is an alkaloid that has been isolated from plants of the Piper genus.[] While specific toxicity data is limited, its classification as a research chemical necessitates careful handling to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound, particularly given the lack of specific hazard information. The following table summarizes the recommended PPE based on general guidelines for handling research peptides.[2]
| Protection Type | Recommended PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Goggles provide essential protection against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Nitrile Gloves | Inspect gloves for any signs of damage before use. Double gloving may be appropriate for handling concentrated solutions. Always wash hands after removing gloves.[2] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and personal clothing from contamination.[2] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required for small quantities of solid | Handling should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. If a fume hood is not available, a risk assessment should be performed to determine if a respirator is necessary. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[2] |
Safe Handling Protocol
Adherence to a strict handling protocol is vital to prevent contamination and accidental exposure.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational before starting any work.
-
Prepare the work area by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before bringing this compound into the work area.
-
Have a designated waste container for this compound and contaminated materials readily accessible.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of solid this compound and its solutions within the chemical fume hood.
-
When weighing the solid compound, use a microbalance within the fume hood or in an enclosure to minimize the risk of generating airborne dust.
-
If preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Follow any specific storage temperature recommendations provided by the supplier. For many peptides, storage at -20°C is recommended for long-term stability.[2]
Spill and Waste Disposal Plan
Prompt and correct response to spills and proper waste disposal are critical for maintaining a safe laboratory.
1. Spill Response:
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a dry absorbent material to avoid raising dust.
-
Carefully scoop the material into a designated waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Small Spills (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or granules).
-
Once absorbed, carefully transfer the material to a designated waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety office.
-
Prevent others from entering the area.
-
2. Waste Disposal:
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, bench paper) should be placed in a clearly labeled, sealed waste container.
-
Liquid waste containing this compound should be collected in a designated, sealed, and labeled waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Do not pour solutions down the drain.[3]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
